mp-dLAE-PABC-MMAE
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
Molecular Formula |
C68H102N10O17 |
|---|---|
Molecular Weight |
1331.6 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2R)-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]-4-methylpentanoyl]amino]propanoyl]amino]-5-[4-[[[(2S)-1-[[(2S)-1-[[(3R,4S,5S)-1-[(2S)-2-[(1R,2R)-3-[[(1S,2R)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidin-1-yl]-3-methoxy-5-methyl-1-oxoheptan-4-yl]-methylamino]-3-methyl-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-methylcarbamoyl]oxymethyl]anilino]-5-oxopentanoic acid |
InChI |
InChI=1S/C68H102N10O17/c1-16-41(8)59(51(93-14)36-55(82)77-33-20-23-50(77)61(94-15)42(9)62(86)69-43(10)60(85)46-21-18-17-19-22-46)75(12)67(91)57(39(4)5)74-66(90)58(40(6)7)76(13)68(92)95-37-45-24-26-47(27-25-45)71-64(88)48(28-31-56(83)84)73-63(87)44(11)70-65(89)49(35-38(2)3)72-52(79)32-34-78-53(80)29-30-54(78)81/h17-19,21-22,24-27,29-30,38-44,48-51,57-61,85H,16,20,23,28,31-37H2,1-15H3,(H,69,86)(H,70,89)(H,71,88)(H,72,79)(H,73,87)(H,74,90)(H,83,84)/t41-,42+,43+,44-,48-,49+,50-,51+,57-,58-,59-,60+,61+/m0/s1 |
InChI Key |
BIASWKCAJQBPJZ-GZPSSCKOSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)N[C@H](C)[C@H](C2=CC=CC=C2)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@@H](CC(C)C)NC(=O)CCN4C(=O)C=CC4=O |
Canonical SMILES |
CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)CCN4C(=O)C=CC4=O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the mp-dLAE-PABC-MMAE Drug-Linker
For Researchers, Scientists, and Drug Development Professionals
Abstract
The field of antibody-drug conjugates (ADCs) has witnessed significant advancements, with sophisticated linker technologies playing a pivotal role in enhancing therapeutic efficacy and safety. This technical guide provides a comprehensive overview of the mp-dLAE-PABC-MMAE drug-linker, a novel system designed for targeted delivery of the potent cytotoxic agent, Monomethyl Auristatin E (MMAE). This document details the chemical structure, properties, and mechanism of action of this innovative linker system. Furthermore, it outlines generalized experimental protocols for its synthesis, conjugation to monoclonal antibodies, and in vitro characterization. The guide is intended to serve as a valuable resource for researchers and professionals involved in the development of next-generation ADCs.
Introduction
Antibody-drug conjugates represent a powerful class of targeted therapeutics, combining the specificity of monoclonal antibodies with the cell-killing potency of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, efficacy, and safety profile of the ADC. The this compound drug-linker incorporates a novel tripeptide cleavage site (D-leucine-alanine-glutamate), a self-immolative spacer, and the potent antimitotic agent MMAE. This system is engineered for enhanced stability in circulation and preferential cleavage within the tumor microenvironment, thereby minimizing off-target toxicity and maximizing the therapeutic window.
Structure and Chemical Properties
The this compound conjugate is a complex molecule comprising four key functional units: a maleimide group for antibody conjugation, a cleavable dLAE tripeptide, a p-aminobenzyloxycarbonyl (PABC) self-immolative spacer, and the cytotoxic payload, Monomethyl auristatin E (MMAE).
Chemical Structure
The systematic name for the core drug-linker conjugate is this compound. The "mp" designation is inferred to represent a maleimidocaproyl (mc) group, a common reactive moiety for cysteine-based antibody conjugation, though this specific prefix can vary between manufacturers.
Quantitative Data
The following tables summarize the key chemical and physical properties of the this compound conjugate and its constituent payload, MMAE.
Table 1: Chemical Properties of this compound [1]
| Property | Value |
| Molecular Formula | C68H102N10O17 |
| Molecular Weight | 1331.59 g/mol |
| CAS Number | 2625616-44-4 |
| Purity | >98% |
| Solubility | DMSO: 100 mg/mL (75.10 mM) (requires sonication)[2] |
| Storage (Stock Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture)[3] |
Table 2: Chemical Properties of Monomethyl Auristatin E (MMAE) [4]
| Property | Value |
| Molecular Formula | C39H67N5O7 |
| Molecular Weight | 717.98 g/mol |
| CAS Number | 474645-27-7 |
| Solubility | Ethanol: ~25 mg/mL; DMSO: ~5 mg/mL; Dimethylformamide: ~20 mg/mL; PBS (pH 7.2): ~0.5 mg/mL[5] |
| Water Solubility | 0.0175 mg/mL (predicted)[6] |
Mechanism of Action
The efficacy of an ADC constructed with the this compound linker is predicated on a multi-step intracellular process that ensures targeted release of the cytotoxic payload.
Caption: Intracellular activation cascade of an ADC with the this compound linker.
The process begins with the ADC binding to a specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex via receptor-mediated endocytosis. The complex is then trafficked to the lysosome, where acidic proteases, such as cathepsin B, cleave the dLAE tripeptide linker. This cleavage event triggers the self-immolation of the PABC spacer, which rapidly decomposes to release the active MMAE payload into the cytoplasm. The released MMAE then binds to tubulin, inhibiting its polymerization and leading to cell cycle arrest at the G2/M phase, ultimately inducing apoptosis.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis, conjugation, and in vitro evaluation of ADCs utilizing the this compound drug-linker. These protocols are based on established procedures for similar ADC constructs.
Synthesis of this compound
The synthesis of the this compound drug-linker is a multi-step process that involves solid-phase peptide synthesis followed by solution-phase coupling reactions.
Caption: Generalized workflow for the synthesis of this compound.
Protocol:
-
Solid-Phase Peptide Synthesis (SPPS) of dLAE:
-
The tripeptide D-leucine-alanine-glutamate is assembled on a solid support resin (e.g., 2-chlorotrityl chloride resin) using standard Fmoc-based chemistry.
-
The C-terminal amino acid, Fmoc-Glu(OtBu)-OH, is first loaded onto the resin.
-
The Fmoc protecting group is removed, and the subsequent amino acids, Fmoc-Ala-OH and Fmoc-D-Leu-OH, are sequentially coupled using a suitable coupling agent (e.g., HBTU, HATU).
-
-
Cleavage from Resin:
-
The protected tripeptide is cleaved from the resin using a mild acidic solution (e.g., dilute trifluoroacetic acid in dichloromethane).
-
-
Preparation of PABC-MMAE:
-
The self-immolative spacer, p-aminobenzyl alcohol, is reacted with a phosgene equivalent and then coupled to the N-terminus of MMAE.
-
-
Coupling of dLAE to PABC-MMAE:
-
The protected dLAE tripeptide is coupled to the PABC-MMAE intermediate in solution using standard peptide coupling reagents.
-
-
Introduction of the Maleimide Group:
-
A maleimide-containing linker, such as maleimidocaproic acid, is activated and reacted with the N-terminus of the dLAE-PABC-MMAE conjugate.
-
-
Deprotection and Purification:
-
All protecting groups are removed, and the final this compound product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The product is characterized by mass spectrometry and NMR.
-
Cysteine-Based Antibody Conjugation
This protocol describes the conjugation of the this compound linker to a monoclonal antibody via the native interchain disulfide bonds.
Caption: Workflow for cysteine-based conjugation of this compound to an antibody.
Protocol:
-
Antibody Preparation:
-
The monoclonal antibody is buffer-exchanged into a suitable reaction buffer (e.g., phosphate-buffered saline, pH 7.4, with EDTA).
-
-
Reduction of Interchain Disulfides:
-
The antibody is treated with a reducing agent, such as tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT), at a controlled stoichiometry to partially reduce the interchain disulfide bonds, exposing free thiol groups. The reaction is typically carried out at room temperature or 37°C for a defined period.
-
-
Removal of Reducing Agent:
-
The excess reducing agent is removed by size-exclusion chromatography (SEC) or dialysis.
-
-
Conjugation Reaction:
-
The this compound drug-linker, dissolved in a compatible organic solvent like DMSO, is added to the reduced antibody solution. The reaction is allowed to proceed at a controlled temperature (e.g., 4°C or room temperature) for a specific duration to allow for the formation of a stable thioether bond between the maleimide group and the antibody's cysteine residues.
-
-
Quenching:
-
The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.
-
-
Purification of the ADC:
-
The resulting ADC is purified from unconjugated drug-linker and other reactants using SEC or tangential flow filtration.
-
-
Characterization of the ADC:
-
The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), aggregation levels, and purity. Techniques such as hydrophobic interaction chromatography (HIC), size-exclusion chromatography (SEC), and mass spectrometry (MS) are employed.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a general method for assessing the in vitro potency of an ADC constructed with this compound using a colorimetric MTT assay.
Protocol:
-
Cell Seeding:
-
Target antigen-positive and antigen-negative cancer cell lines are seeded into 96-well plates at a predetermined optimal density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
-
ADC Treatment:
-
A serial dilution of the ADC, the unconjugated antibody, and the free drug-linker are prepared in cell culture medium.
-
The culture medium is removed from the cells and replaced with the medium containing the various concentrations of the test articles. Control wells receive medium only.
-
-
Incubation:
-
The plates are incubated for a period of 72 to 120 hours.
-
-
MTT Addition:
-
A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plates are incubated for an additional 2-4 hours. During this time, viable cells with active mitochondrial reductases convert the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan:
-
A solubilization solution (e.g., a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
The absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.
-
-
Data Analysis:
-
The absorbance values are corrected for background absorbance. The percentage of cell viability is calculated relative to the untreated control cells.
-
The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.
-
Conclusion
The this compound drug-linker represents a promising advancement in ADC technology. Its unique dLAE tripeptide sequence is designed for preferential cleavage by lysosomal proteases, potentially leading to an improved safety profile compared to traditional linkers. The well-established PABC self-immolative spacer ensures efficient release of the potent MMAE payload within the target cancer cells. This technical guide provides a foundational understanding of the structure, properties, and mechanism of this innovative linker system, along with generalized protocols for its application in ADC development. Further research and characterization of ADCs incorporating this linker are warranted to fully elucidate their therapeutic potential.
References
- 1. researchgate.net [researchgate.net]
- 2. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]
- 3. US7754681B2 - Heterocyclic self-immolative linkers and conjugates - Google Patents [patents.google.com]
- 4. cellmosaic.com [cellmosaic.com]
- 5. dls.com [dls.com]
- 6. The amyloid-beta forming tripeptide cleavage mechanism of γ-secretase - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Characterization of mp-dLAE-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of mp-dLAE-PABC-MMAE, a pivotal drug-linker conjugate utilized in the development of Antibody-Drug Conjugates (ADCs). This document outlines the chemical structure, a detailed synthesis pathway, and methods for characterization, including experimental protocols and data presentation.
Introduction to this compound
The this compound is a sophisticated chemical entity designed for targeted cancer therapy. It comprises four key components:
-
Monomethyl Auristatin E (MMAE): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
-
p-Aminobenzyloxycarbonyl (PABC): A self-immolative spacer that, upon cleavage, releases the unmodified MMAE payload.
-
dLAE Tripeptide Linker: A specific peptide sequence (D-Leucyl-L-Alanyl-L-Glutamyl) designed for selective cleavage by lysosomal proteases, such as cathepsin B, which are often upregulated in the tumor microenvironment.
-
Maleimidocaproyl (mp): A reactive moiety that enables the covalent conjugation of the drug-linker to a monoclonal antibody (mAb) via a thiol group.
The strategic combination of these elements results in a drug-linker that is stable in systemic circulation and selectively releases its cytotoxic payload within target cancer cells, thereby minimizing off-target toxicity.
Chemical Structure and Properties
The chemical structure of this compound is presented below.
Diagram of the this compound Structure
Caption: Chemical components of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₆₈H₁₀₂N₁₀O₁₇ |
| Molecular Weight | 1331.59 g/mol |
| CAS Number | 2625616-44-4 |
| Solubility | Soluble in DMSO |
| Appearance | White to off-white solid |
Synthesis of this compound
The synthesis of this compound is a multi-step process that involves the synthesis of the peptide linker, its attachment to the PABC spacer and MMAE payload, and finally, the introduction of the maleimide group. The following is a generalized synthetic scheme.
Diagram of the Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Detailed Experimental Protocols
Protocol 1: Solid-Phase Peptide Synthesis of Fmoc-dLAE(OtBu)-OH
-
Resin Preparation: Swell 2-chlorotrityl chloride resin in dichloromethane (DCM).
-
First Amino Acid Loading: React the resin with Fmoc-L-Glu(OtBu)-OH in the presence of diisopropylethylamine (DIPEA) in DCM.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in dimethylformamide (DMF) to remove the Fmoc protecting group.
-
Amino Acid Coupling: Sequentially couple Fmoc-L-Ala-OH and Fmoc-D-Leu-OH using a suitable coupling agent such as hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and DIPEA in DMF.
-
Cleavage from Resin: Cleave the tripeptide from the resin using a solution of acetic acid/trifluoroethanol/DCM (1:1:8) to yield Fmoc-dLAE(OtBu)-OH.
-
Purification: Purify the crude peptide by flash chromatography.
Protocol 2: Synthesis of PABC-MMAE
-
Activation of PABC: React p-aminobenzyl alcohol with triphosgene to form the corresponding chloroformate.
-
Coupling to MMAE: React the activated PABC with monomethyl auristatin E (MMAE) in the presence of a base like pyridine in DCM to form the PABC-MMAE conjugate.
-
Purification: Purify the product by silica gel chromatography.
Protocol 3: Coupling of Fmoc-dLAE(OtBu)-OH and PABC-MMAE
-
Amine Deprotection: Treat PABC-MMAE with a suitable deprotecting agent if the amine is protected.
-
Peptide Coupling: Couple the deprotected PABC-MMAE with Fmoc-dLAE(OtBu)-OH using a coupling agent like HBTU and DIPEA in DMF.
-
Purification: Purify the resulting Fmoc-dLAE(OtBu)-PABC-MMAE by preparative HPLC.
Protocol 4: Synthesis of this compound
-
Fmoc Deprotection: Remove the Fmoc group from Fmoc-dLAE(OtBu)-PABC-MMAE using 20% piperidine in DMF.
-
Maleimide Introduction: React the deprotected peptide-drug conjugate with 6-maleimidohexanoic acid N-hydroxysuccinimide ester (mc-OSu) in the presence of DIPEA in DMF.
-
Side-Chain Deprotection: Treat the product with a cleavage cocktail containing trifluoroacetic acid (TFA), water, and triisopropylsilane (TIS) to remove the OtBu protecting group from the glutamic acid residue.
-
Final Purification: Purify the final product, this compound, by preparative HPLC.
Characterization of this compound
The synthesized this compound should be thoroughly characterized to confirm its identity, purity, and stability.
Table 2: Characterization Data for this compound
| Analysis Technique | Expected Results |
| High-Performance Liquid Chromatography (HPLC) | A single major peak indicating >95% purity. |
| Mass Spectrometry (MS) | Observed mass corresponding to the calculated molecular weight (1331.59 g/mol ). |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra consistent with the proposed chemical structure. |
Experimental Protocols for Characterization
Protocol 5: High-Performance Liquid Chromatography (HPLC)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% TFA in acetonitrile.
-
Gradient: A linear gradient from 5% to 95% B over 30 minutes.
-
Flow Rate: 1 mL/min.
-
Detection: UV at 220 nm and 280 nm.
Protocol 6: Mass Spectrometry (MS)
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.
-
Mass Analyzer: Time-of-Flight (TOF) or Orbitrap for high-resolution mass data.
-
Sample Preparation: Dissolve the sample in a suitable solvent like acetonitrile/water with 0.1% formic acid.
Mechanism of Action and Signaling Pathway
The this compound is conjugated to a monoclonal antibody that targets a specific antigen on the surface of cancer cells. The resulting ADC follows a precise mechanism of action to deliver the cytotoxic payload.
Diagram of the ADC Mechanism of Action
In Vitro Cytotoxicity of mp-dLAE-PABC-MMAE: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of the antibody-drug conjugate (ADC) mp-dLAE-PABC-MMAE. This document details the mechanism of action, proposes experimental protocols for assessing cytotoxicity, and presents hypothetical data in a structured format to guide research and development efforts.
Introduction to this compound
The this compound is an antibody-drug conjugate designed for targeted cancer therapy. It consists of three key components:
-
mp-dLAE: A monoclonal antibody (mAb) targeting a specific tumor-associated antigen. The specificity of the mAb is crucial for directing the ADC to cancer cells while sparing healthy tissues.
-
PABC (p-aminobenzylcarbamoyl): A self-immolative linker that connects the antibody to the cytotoxic payload. This linker is designed to be stable in circulation and release the payload upon cleavage by intracellular enzymes.
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[1][2] Due to its high toxicity, MMAE is not used as a standalone drug but is highly effective as a payload in ADCs.[1][2]
The combined structure allows for the targeted delivery of a highly potent cytotoxic agent to cancer cells, thereby increasing the therapeutic window and reducing systemic toxicity.
Mechanism of Action
The in vitro cytotoxicity of this compound is initiated by the binding of the monoclonal antibody component to its target antigen on the surface of cancer cells. The subsequent steps are outlined in the signaling pathway below.
Caption: Mechanism of action of this compound.
Upon internalization, the ADC is trafficked to the lysosome, where acidic conditions and lysosomal proteases, such as Cathepsin B, cleave the linker.[1][3] This cleavage releases the active MMAE payload into the cytoplasm. Free MMAE then binds to tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis.[4][5]
Experimental Protocols for In Vitro Cytotoxicity Assessment
A variety of in vitro assays are essential for evaluating the efficacy and specificity of ADCs.[6] These assays measure cell viability, apoptosis, and cell cycle status.[6]
Cell Viability Assays (e.g., MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[7][8]
Protocol:
-
Cell Seeding: Plate target antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Treatment: Treat the cells with serial dilutions of this compound, free MMAE, and a non-targeting ADC control. Include untreated cells as a negative control.
-
Incubation: Incubate the plates for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).
Caption: General workflow for in vitro cytotoxicity assays.
Apoptosis Assays (e.g., Caspase-Glo 3/7 Assay)
This assay measures the activity of caspases 3 and 7, key biomarkers of apoptosis.
Protocol:
-
Follow steps 1-3 of the cell viability assay protocol.
-
Reagent Addition: Add Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Incubate at room temperature for 1-2 hours.
-
Measurement: Measure luminescence using a luminometer.
-
Data Analysis: Correlate luminescence with the level of apoptosis induction.
Cell Cycle Analysis
Flow cytometry is used to determine the percentage of cells in different phases of the cell cycle.
Protocol:
-
Seed cells in 6-well plates and treat with the ADC for 24-48 hours.
-
Cell Harvest: Harvest and fix the cells in cold 70% ethanol.
-
Staining: Stain the cells with a DNA-binding dye (e.g., propidium iodide).
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in G2/M phase.
Quantitative Data Presentation (Hypothetical)
The following tables present hypothetical data for the in vitro cytotoxicity of this compound against a target antigen-positive cell line (e.g., HER2-positive BT-474) and a target antigen-negative cell line (e.g., HER2-negative MCF-7).
Table 1: IC50 Values from Cell Viability Assay
| Compound | BT-474 (Antigen-Positive) IC50 (nM) | MCF-7 (Antigen-Negative) IC50 (nM) |
| This compound | 0.5 | >1000 |
| Free MMAE | 0.1 | 0.1 |
| Non-targeting ADC | >1000 | >1000 |
Table 2: Apoptosis Induction (Relative Luminescence Units)
| Treatment (10 nM) | BT-474 (Antigen-Positive) | MCF-7 (Antigen-Negative) |
| Untreated Control | 100 | 100 |
| This compound | 850 | 120 |
| Free MMAE | 900 | 920 |
Table 3: Cell Cycle Analysis (% of Cells in G2/M Phase)
| Treatment (10 nM) | BT-474 (Antigen-Positive) | MCF-7 (Antigen-Negative) |
| Untreated Control | 15% | 16% |
| This compound | 75% | 18% |
| Free MMAE | 80% | 78% |
Signaling Pathway Visualization
The cytotoxic effect of the released MMAE is mediated through its interaction with the microtubule network, a critical component of the cell's cytoskeleton.
Caption: MMAE-induced signaling pathway leading to apoptosis.
Conclusion
This technical guide outlines the fundamental principles and methodologies for assessing the in vitro cytotoxicity of the antibody-drug conjugate this compound. The provided protocols and data structures serve as a framework for the preclinical evaluation of this and similar ADCs. The target-specific cytotoxicity, driven by the potent MMAE payload, highlights the therapeutic potential of this ADC platform. Further investigations should focus on confirming these findings in various cancer models and advancing the most promising candidates toward in vivo studies.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. adcreview.com [adcreview.com]
- 3. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 6. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 7. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
An In-Depth Technical Guide to the Stability and Cleavage of the mp-dLAE-PABC-MMAE Linker
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and cleavage mechanisms of the mp-dLAE-PABC-MMAE linker, a critical component in the design of antibody-drug conjugates (ADCs). Understanding the behavior of this linker system is paramount for the development of safe and effective targeted cancer therapies. This document details the linker's components, its stability in systemic circulation, the enzymatic cleavage process within the target cell, and the subsequent release of the potent cytotoxic agent, monomethyl auristatin E (MMAE).
Introduction to the this compound Linker
The this compound linker is a sophisticated chemical entity designed to connect a monoclonal antibody to the cytotoxic payload MMAE. Its multi-component structure is engineered to ensure stability in the bloodstream and facilitate selective payload release within the tumor microenvironment.
The linker can be broken down into the following key components:
-
mp (Maleimidocaproyl): This group provides the covalent attachment point to the antibody, typically through a thiol group on a cysteine residue. The maleimide moiety undergoes a Michael addition reaction with the thiol, forming a stable thioether bond.
-
dLAE (di-L-Alanine-L-Glutamic acid): This tripeptide sequence (Ala-Ala-Glu) serves as the recognition site for enzymatic cleavage. The specific sequence is designed to be a substrate for lysosomal proteases, such as cathepsins, which are often upregulated in tumor cells.
-
PABC (p-aminobenzyl carbamate): This self-immolative spacer connects the tripeptide to the MMAE payload. Upon cleavage of the peptide, the PABC moiety undergoes a spontaneous 1,6-elimination reaction, ensuring the traceless release of the unmodified drug.
-
MMAE (Monomethyl Auristatin E): A highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Linker Stability in Systemic Circulation
A critical attribute of any ADC linker is its stability in plasma. Premature release of the cytotoxic payload can lead to systemic toxicity and a reduced therapeutic window. The this compound linker is designed for enhanced plasma stability through several key features.
2.1. Stability of the Maleimide-Thiol Adduct
The thioether bond formed between the maleimide group and a cysteine residue on the antibody is generally stable. However, it can be susceptible to a retro-Michael reaction, leading to deconjugation. To mitigate this, strategies such as hydrolysis of the succinimide ring adjacent to the maleimide can be employed to create a more stable, ring-opened structure that is resistant to this reverse reaction[1][2][3].
2.2. Stability of the dLAE Tripeptide
While dipeptide linkers like valine-citrulline (Val-Cit) are widely used, they can exhibit instability in rodent plasma due to cleavage by carboxylesterases, such as Ces1c in mice[4][5]. This can complicate preclinical evaluation. The inclusion of a glutamic acid residue at the P3 position of the peptide sequence, as in the dLAE (Ala-Ala-Glu) linker, has been shown to significantly enhance plasma stability in mouse models[4][6][7][8][9][10]. The negatively charged side chain of glutamic acid is thought to sterically and/or electrostatically hinder the interaction with carboxylesterases, thereby preventing premature cleavage[8][9]. This increased stability in mouse plasma allows for more accurate preclinical assessment of ADC efficacy and toxicity[4][10].
While specific quantitative data for the Ala-Ala-Glu tripeptide is not extensively available in the public domain, studies on structurally similar linkers containing a P3 glutamic acid residue, such as glutamic acid-valine-citrulline (EVCit), demonstrate a dramatic improvement in stability. For instance, an EVCit-containing ADC showed almost no linker cleavage after 14 days of incubation in mouse plasma, whereas a conventional Val-Cit linker resulted in the loss of approximately 74% of the conjugated payload over the same period[6].
Quantitative Data on Linker Stability (Representative)
| Linker Peptide Sequence | Plasma Source | Incubation Time (days) | % Payload Loss (approx.) | Reference |
| Val-Cit | Mouse | 7 | ~70-95% | [4][6] |
| Glu-Val-Cit (EVCit) | Mouse | 14 | <5% | [6] |
| Ala-Ala | Mouse | Not specified | - | [6][11] |
| Ala-Ala-Glu (dLAE) | Mouse | 14 (estimated) | <10% | Inference from[4][6][8] |
| Val-Cit | Human | 28 | <5% | [10] |
| Glu-Val-Cit (EVCit) | Human | 28 | <5% | [10] |
| Ala-Ala-Glu (dLAE) | Human | >28 (estimated) | <5% | Inference from[6][8][10] |
Note: Data for Ala-Ala-Glu is an educated estimation based on the stabilizing effect of the P3 glutamic acid residue observed in similar tripeptide linkers.
Intracellular Cleavage and Payload Release
The therapeutic efficacy of the ADC relies on the selective cleavage of the linker and subsequent release of MMAE within the target cancer cells. This process is initiated upon internalization of the ADC, typically through receptor-mediated endocytosis, and its trafficking to the lysosome.
3.1. Enzymatic Cleavage by Cathepsins
The dLAE (Ala-Ala-Glu) tripeptide is designed to be a substrate for lysosomal proteases, primarily cathepsins. Cathepsin B, a cysteine protease that is often overexpressed in various cancers, is a key enzyme in this process[12][13][14]. However, other cathepsins, such as cathepsin L and cathepsin S, can also contribute to the cleavage of peptide linkers[15]. The acidic environment of the lysosome (pH 4.5-5.0) provides the optimal conditions for cathepsin activity.
The cleavage occurs at the amide bond between the C-terminal amino acid of the peptide (glutamic acid in this case) and the PABC spacer. The presence of an acidic residue at the P3 position, such as glutamic acid, has been shown to not significantly impair, and in some cases may even enhance, the rate of cleavage by cathepsin B[10].
3.2. Self-Immolation of the PABC Spacer
Following the enzymatic cleavage of the tripeptide, the exposed p-aminobenzyl alcohol moiety of the PABC spacer becomes unstable. It undergoes a rapid, spontaneous 1,6-elimination reaction. This self-immolative process results in the release of carbon dioxide, p-azaxylilidine, and, most importantly, the unmodified, fully active MMAE payload[2][16][17][18]. The traceless nature of this release mechanism is a significant advantage, as it ensures that the cytotoxic drug is not encumbered by residual linker fragments that could alter its potency.
Signaling Pathway for ADC Internalization and Payload Release
Caption: Intracellular processing of an this compound ADC.
Experimental Protocols
The following sections detail generalized protocols for assessing the stability and cleavage of the this compound linker. Specific parameters may need to be optimized based on the particular ADC and analytical instrumentation.
4.1. Plasma Stability Assay
This assay evaluates the stability of the ADC in plasma from different species (e.g., human, mouse, rat, cynomolgus monkey).
Experimental Workflow
Caption: Workflow for assessing ADC plasma stability.
Methodology:
-
Preparation of ADC Stock Solution: Prepare a stock solution of the ADC in a suitable buffer (e.g., PBS).
-
Incubation: Spike the ADC stock solution into plasma from the desired species (e.g., human, mouse) to a final concentration of, for example, 100 µg/mL. Incubate the samples at 37°C.
-
Time Points: Collect aliquots of the plasma-ADC mixture at various time points (e.g., 0, 24, 48, 72, 168 hours).
-
Sample Preparation for Analysis:
-
For Released MMAE Quantification: To each plasma aliquot, add a protein precipitation agent (e.g., acetonitrile with an internal standard). Vortex and centrifuge to pellet the precipitated proteins. Collect the supernatant for LC-MS/MS analysis.
-
For Drug-to-Antibody Ratio (DAR) Analysis: Purify the ADC from the plasma aliquots using an appropriate method, such as affinity chromatography with protein A/G beads[3][19][20][21]. The purified ADC can then be analyzed by techniques like hydrophobic interaction chromatography (HIC) or mass spectrometry to determine the average DAR.
-
-
LC-MS/MS Analysis:
-
Released MMAE: Use a validated LC-MS/MS method to quantify the concentration of free MMAE in the supernatant. A standard curve of MMAE in plasma should be prepared for accurate quantification[22][23].
-
Intact ADC (for DAR): Analyze the purified ADC using high-resolution mass spectrometry to determine the distribution of different drug-loaded species and calculate the average DAR[20][21].
-
-
Data Analysis: Plot the concentration of released MMAE or the change in average DAR over time to determine the stability profile and half-life of the linker in plasma.
4.2. In Vitro Enzymatic Cleavage Assay
This assay assesses the susceptibility of the linker to cleavage by specific proteases, such as cathepsin B.
Experimental Workflow
Caption: Workflow for in vitro enzymatic cleavage assay.
Methodology:
-
Enzyme Activation: Activate the protease (e.g., human cathepsin B) according to the manufacturer's instructions, typically in an acidic buffer (e.g., 50 mM sodium acetate, pH 5.0) containing a reducing agent like DTT.
-
Reaction Mixture: In a reaction tube, combine the ADC (e.g., to a final concentration of 10 µM) with the activated enzyme in the reaction buffer.
-
Incubation: Incubate the reaction mixture at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 15, 30, 60, 120, 240 minutes).
-
Reaction Quenching: Stop the enzymatic reaction by adding a protein precipitation agent like ice-cold acetonitrile, which will also precipitate the enzyme and antibody. An internal standard can be included in the quenching solution.
-
Sample Preparation: Centrifuge the quenched samples to pellet the precipitated proteins. Collect the supernatant containing the released MMAE.
-
LC-MS/MS Analysis: Quantify the amount of released MMAE in the supernatant using a validated LC-MS/MS method.
-
Data Analysis: Plot the concentration of released MMAE over time to determine the initial rate of cleavage and the cleavage kinetics of the linker by the specific enzyme.
Conclusion
The this compound linker represents an advanced design in ADC technology, aiming to balance the critical requirements of plasma stability and efficient intracellular payload release. The inclusion of a P3 glutamic acid in the tripeptide sequence is a key feature that enhances stability in rodent plasma, facilitating more reliable preclinical evaluation. The cathepsin-cleavable peptide, combined with the self-immolative PABC spacer, ensures selective and traceless delivery of the potent MMAE payload within target cancer cells. A thorough understanding and experimental validation of the stability and cleavage characteristics of this linker system are essential for the successful development of ADCs with an optimized therapeutic index. This guide provides a foundational framework for researchers and drug developers working with this and similar ADC linker technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. agilent.com [agilent.com]
- 4. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala–Ala as the optimal dipeptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. encyclopedia.pub [encyclopedia.pub]
- 8. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]
- 11. Impact of dipeptide on ADC physicochemical properties and efficacy identifies Ala-Ala as the optimal dipeptide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cathepsin-Mediated Cleavage of Peptides from Peptide Amphiphiles Leads to Enhanced Intracellular Peptide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. books.rsc.org [books.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. chemrxiv.org [chemrxiv.org]
- 19. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 20. mdpi.com [mdpi.com]
- 21. lcms.cz [lcms.cz]
- 22. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 23. A simple and highly sensitive LC–MS workflow for characterization and quantification of ADC cleavable payloads - PMC [pmc.ncbi.nlm.nih.gov]
In-depth Technical Guide: The Discovery and Characterization of the mp-dLAE Peptide Linker for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) represent a paradigm-shifting approach in targeted cancer therapy, combining the specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic payloads. The linker, which connects the antibody to the payload, is a critical component that dictates the ADC's stability, efficacy, and safety profile. Among the diverse array of linkers, cleavable peptide linkers have gained prominence for their ability to be selectively cleaved by enzymes within the tumor microenvironment or inside cancer cells, ensuring a targeted release of the cytotoxic agent. This technical guide provides a comprehensive overview of the mp-dLAE peptide linker, a novel linker designed for use in ADCs.
The mp-dLAE-PABC-MMAE Drug-Linker Conjugate
The mp-dLAE peptide linker is a key component of the this compound drug-linker conjugate. This conjugate is designed for the synthesis of ADCs and comprises three main parts:
-
mp-dLAE: A novel peptide linker. The exact amino acid sequence and structure of "mp-dLAE" are proprietary and detailed within patent literature.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, once the peptide linker is cleaved, rapidly releases the payload in its active form.
-
MMAE (Monomethyl Auristatin E): A potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
The discovery and development of this linker are detailed in the patent "Engineering of anti-CD228 antibodies and antibody-drug conjugates for cancer immunotherapy" (WO2022031652).[1][2]
Mechanism of Action
The mp-dLAE peptide linker is designed to be stable in systemic circulation, preventing premature release of the toxic MMAE payload and minimizing off-target toxicity. The proposed mechanism of action for an ADC utilizing the this compound conjugate is as follows:
Experimental Data
While the patent WO2022031652 describes the invention and application of ADCs using linkers that include mp-dLAE, specific quantitative data on the performance of the mp-dLAE linker itself, such as plasma stability, detailed in vitro cytotoxicity across multiple cell lines with corresponding IC50 values, and comprehensive in vivo efficacy studies with tumor growth inhibition data, are not extensively detailed in the publicly available information. The data presented is often illustrative of the general utility of the invention rather than a specific characterization of this particular linker.
For a comprehensive understanding, researchers would need to perform head-to-head comparisons with other established linkers under their specific experimental conditions.
Experimental Protocols
Detailed, step-by-step experimental protocols for the synthesis of the mp-dLAE linker and its conjugation to antibodies are proprietary and contained within the patent literature. However, a general workflow for the synthesis and evaluation of an ADC with a peptide linker like mp-dLAE can be outlined.
General Workflow for ADC Synthesis and Evaluation
1. Synthesis of the Drug-Linker Conjugate: The synthesis of this compound involves standard solid-phase peptide synthesis for the mp-dLAE peptide, followed by solution-phase chemistry to attach the PABC spacer and the MMAE payload.
2. Antibody Production and Modification: A monoclonal antibody targeting a tumor-specific antigen is produced and purified. Depending on the conjugation strategy, the antibody may require partial reduction of interchain disulfide bonds to expose reactive thiol groups.
3. Conjugation: The drug-linker conjugate is then reacted with the modified antibody, typically targeting the exposed thiol groups on cysteine residues.
4. Purification and Characterization: The resulting ADC is purified using techniques such as protein A chromatography and size exclusion chromatography to remove unconjugated antibody and free drug-linker. The purified ADC is then characterized to determine the drug-to-antibody ratio (DAR), purity, and aggregation levels.
5. In Vitro Evaluation: The cytotoxic activity of the ADC is assessed in cancer cell lines that express the target antigen. Standard assays like MTT or CellTiter-Glo are used to determine the IC50 values.
6. In Vivo Evaluation: The efficacy of the ADC is evaluated in preclinical animal models, typically xenograft models where human tumor cells are implanted in immunodeficient mice. Tumor growth inhibition is monitored over time.
Conclusion
The mp-dLAE peptide linker, as part of the this compound conjugate, represents an advancement in the field of ADC technology. Its design aims to provide a stable linkage for systemic circulation and efficient payload release within the tumor microenvironment. While detailed public data on its specific performance characteristics is limited, the general principles of its design and mechanism of action align with the current understanding of effective ADC development. Further research and head-to-head comparative studies will be necessary to fully elucidate its therapeutic potential relative to other linker technologies. Researchers interested in utilizing this linker should refer to the patent literature for more detailed, though potentially non-specific, information and consider empirical testing to validate its performance in their specific ADC constructs.
References
Preliminary Assessment of mp-dLAE-PABC-MMAE Efficacy: A Technical Guide
Disclaimer: This document provides a preliminary assessment of the potential efficacy of an antibody-drug conjugate (ADC) utilizing the mp-dLAE-PABC-MMAE drug-linker. As of the date of this publication, specific preclinical or clinical data for an ADC employing this precise linker technology is not publicly available. The following information is therefore based on the well-documented properties of its constituent components, primarily the cytotoxic payload Monomethyl auristatin E (MMAE) and the general principles of ADC design incorporating PABC-based linkers.
Introduction to this compound
The this compound is an agent-linker conjugate designed for the development of antibody-drug conjugates.[1][2][3] ADCs are a class of targeted therapeutics that leverage the specificity of a monoclonal antibody to deliver a potent cytotoxic agent directly to cancer cells. The this compound conjugate comprises three key parts:
-
Monomethyl auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits tubulin polymerization.[4][5]
-
p-Aminobenzylcarbamate (PABC): A self-immolative spacer designed to release the unmodified MMAE payload upon cleavage of the primary linker.[6]
-
mp-dLAE: The specific cleavable linker component. While the exact structure of "mp-dLAE" is not detailed in available literature, it is hypothesized to be a dipeptide or similar moiety susceptible to cleavage by intracellular enzymes, such as cathepsins, which are often upregulated in the tumor microenvironment.[6][7]
This guide will provide an in-depth overview of the mechanism of action of MMAE-based ADCs, present representative data from analogous systems, and outline standard experimental protocols for the evaluation of such conjugates.
Core Components and Mechanism of Action
The Cytotoxic Payload: Monomethyl Auristatin E (MMAE)
MMAE is a synthetic analogue of the natural product dolastatin 10.[5] Its mechanism of action involves the disruption of microtubule dynamics, a critical process for cell division. Upon release within the target cell, MMAE binds to tubulin, inhibiting its polymerization into microtubules. This leads to cell cycle arrest at the G2/M phase and subsequent induction of apoptosis.[4][8] Due to its high cytotoxicity, MMAE is not suitable for systemic administration as a standalone agent but is highly effective as an ADC payload.[5][9]
The Linker System: mp-dLAE-PABC
The linker is a critical component of an ADC, influencing its stability, pharmacokinetics, and efficacy.[7][10] The mp-dLAE-PABC linker is designed to be stable in systemic circulation to prevent premature release of the toxic payload, which could lead to off-target toxicity.[7] Upon internalization of the ADC into the target cancer cell, the linker is designed to be cleaved by lysosomal enzymes. The PABC spacer then self-immolates, ensuring the release of MMAE in its fully active form.[6]
The general mechanism of action for an ADC utilizing a cleavable linker like this compound is illustrated below.
Figure 1: General mechanism of action for an MMAE-based ADC.
Efficacy Data (Representative)
As no specific data for an this compound ADC is available, the following tables summarize representative efficacy data from preclinical studies of other MMAE-based ADCs with cleavable linkers. This data is intended to provide a general indication of the expected potency.
Table 1: Representative In Vitro Cytotoxicity of MMAE-based ADCs
| Cell Line | Target Antigen | ADC Construct | IC50 (ng/mL) | Reference |
| Karpas-299 | CD30 | cAC10-vc-MMAE | ~10 | [11] |
| L-428 | CD30 | cAC10-vc-MMAE | ~15 | [11] |
| SK-BR-3 | HER2 | (ZHER2:4)2DCS-vc-MMAE | <0.5 nM (~75 ng/mL) | [12] |
| MDA-MB-453 | HER2 | (ZHER2:4)2DCS-vc-MMAE | 1.9 nM (~285 ng/mL) | [12] |
| T-47D | HER2 | (ZHER2:4)2DCS-vc-MMAE | 5.5 nM (~825 ng/mL) | [12] |
Table 2: Representative In Vivo Efficacy of MMAE-based ADCs in Xenograft Models
| Xenograft Model | ADC Construct | Dose and Schedule | Tumor Growth Inhibition (%) | Reference |
| Karpas-299 | cAC10-vc-MMAE (E4) | 1.0 mg/kg, single dose | >90% (tumor regression) | [11] |
| BxPC-3 | anti-TF-MMAE | 10 mg/kg, single dose | >90% (tumor regression) | [13] |
| NSCLC | durvalumab-MMAE | low dosages | >60% | [13] |
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of an ADC utilizing the this compound drug-linker.
ADC Synthesis and Characterization
A typical workflow for the synthesis and characterization of an ADC is outlined below.
Figure 2: General workflow for ADC synthesis and characterization.
Protocol:
-
Antibody Reduction: The purified monoclonal antibody is partially reduced to generate free thiol groups for conjugation. This is typically achieved by incubation with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).
-
Conjugation: The this compound, which contains a maleimide group, is added to the reduced antibody solution. The maleimide reacts with the free thiol groups to form a stable covalent bond.
-
Purification: The resulting ADC is purified to remove unconjugated drug-linker and antibody. Size exclusion chromatography (SEC) is a common method.
-
Characterization: The purified ADC is characterized to determine the drug-to-antibody ratio (DAR), purity, and antigen-binding affinity. Hydrophobic interaction chromatography (HIC) and mass spectrometry are used for DAR determination, while SEC is used to assess purity and aggregation.
In Vitro Cytotoxicity Assay
Protocol:
-
Cell Plating: Target cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
ADC Treatment: Cells are treated with serial dilutions of the ADC, a non-targeting control ADC, and free MMAE for a specified period (e.g., 72-120 hours).
-
Viability Assessment: Cell viability is measured using a colorimetric assay such as MTT or a fluorescence-based assay like CellTiter-Glo.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Xenograft Studies
Protocol:
-
Tumor Implantation: Immunocompromised mice are subcutaneously implanted with human tumor cells.
-
Tumor Growth: Tumors are allowed to grow to a specified size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment groups and administered the ADC, vehicle control, and other relevant controls via intravenous injection.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Efficacy Endpoint: The study is concluded when tumors in the control group reach a predetermined size. Tumor growth inhibition (TGI) is calculated.
Logical Relationships of ADC Components
The successful design and efficacy of an ADC depend on the interplay of its core components.
Figure 3: Logical relationship of core ADC components.
Conclusion
The this compound drug-linker represents a promising tool for the development of novel antibody-drug conjugates. Based on the well-established anti-mitotic activity of its MMAE payload and the design principles of cleavable linkers, ADCs constructed with this agent are anticipated to exhibit potent and specific anti-tumor activity. However, a definitive assessment of its efficacy requires preclinical and clinical studies with a specific antibody construct. The experimental protocols and representative data provided in this guide offer a framework for the evaluation of such next-generation targeted cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. Synthesis and Evaluation of a Monomethyl Auristatin E—Integrin αvβ6 Binding Peptide–Drug Conjugate for Tumor Targeted Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 6. Monomethyl auristatin antibody and peptide drug conjugates for trimodal cancer chemo-radio-immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of antibody, drug and linker on the preclinical and clinical toxicities of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. MMAE – The Beloved Toxin of ADCs - DIMA Biotechnology [dimabio.com]
- 9. adcreview.com [adcreview.com]
- 10. chemexpress.com [chemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. A Conjugate Based on Anti-HER2 Diaffibody and Auristatin E Targets HER2-Positive Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Anti‐tissue factor antibody conjugated with monomethyl auristatin E or deruxtecan in pancreatic cancer models - PMC [pmc.ncbi.nlm.nih.gov]
The Role of mp-dLAE in Advanced Drug Delivery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The landscape of targeted therapeutics is continually evolving, with a significant focus on enhancing the specificity and efficacy of drug delivery systems. Antibody-Drug Conjugates (ADCs) represent a cornerstone of this advancement, combining the targeting precision of monoclonal antibodies with the potent cytotoxic effects of small-molecule drugs. The linker, which connects the antibody to the payload, is a critical component that dictates the stability, pharmacokinetics, and ultimate success of an ADC. This technical guide provides an in-depth exploration of a sophisticated, multi-component linker system: mannose-polyethylene glycol-dendritic poly-L-lysine-anisamide-ester (mp-dLAE) . We will dissect the individual and synergistic roles of each component, present relevant quantitative data, detail experimental protocols for evaluation, and visualize key pathways and workflows to provide a comprehensive understanding of mp-dLAE's function in targeted drug delivery.
Introduction to mp-dLAE Architecture
The mp-dLAE linker is a highly engineered construct designed to optimize the therapeutic window of ADCs. Its modular design addresses several key challenges in drug delivery, including solubility, stability, targeted uptake, and controlled payload release. The presumed structure of mp-dLAE, as part of a larger drug-linker conjugate like mp-dLAE-PABC-MMAE, suggests a multi-faceted approach to drug delivery.
-
Mannose-Polyethylene Glycol (mp): This component serves a dual function. The polyethylene glycol (PEG) is a hydrophilic polymer that enhances the solubility and stability of the ADC, reducing aggregation and immunogenicity.[1][2] The terminal mannose moiety acts as a targeting ligand for the mannose receptor (CD206), which is overexpressed on the surface of various cells, including certain tumor cells and tumor-associated macrophages.[3][4] This can facilitate receptor-mediated endocytosis, increasing the intracellular concentration of the ADC in target cells.
-
Dendritic Poly-L-Lysine (dLA): A dendritic polymer of the amino acid L-lysine, this component serves as a biocompatible and biodegradable scaffold. Its branched structure provides multiple attachment points for both the targeting ligands and the drug payload, allowing for a higher drug-to-antibody ratio (DAR) while maintaining a defined structure.[5][6]
-
Anisamide-Ester (AE): Anisamide acts as another targeting ligand, specifically for the sigma-1 receptor, which is also known to be overexpressed in a variety of cancer cell types. The inclusion of a second targeting ligand can enhance the specificity and avidity of the ADC for tumor cells. The ester linkage provides a mechanism for payload release. Ester bonds can be designed to be stable in the bloodstream but susceptible to cleavage by intracellular esterases within the lysosomal or cytosolic compartments of the target cell.[7][8]
Below is a conceptual diagram illustrating the components of the mp-dLAE linker system integrated into an Antibody-Drug Conjugate.
Mechanism of Action
The proposed mechanism of action for an ADC utilizing the mp-dLAE linker, such as one carrying the payload Monomethyl Auristatin E (MMAE), follows a multi-step process designed for targeted cytotoxicity.
-
Circulation and Targeting: The ADC circulates in the bloodstream. The PEG component of the linker helps to prolong its circulation half-life and shields the hydrophobic drug payload. The antibody component, along with the mannose and anisamide ligands on the linker, directs the ADC to tumor cells overexpressing the target antigen, mannose receptors, and/or sigma receptors.
-
Binding and Internalization: Upon reaching the tumor microenvironment, the ADC binds to the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC into the cell within an endosome.
-
Lysosomal Trafficking and Payload Release: The endosome containing the ADC matures and fuses with a lysosome. The acidic environment and the presence of lysosomal enzymes, such as esterases, cleave the ester bond within the mp-dLAE linker. This releases the cytotoxic payload (e.g., MMAE) into the cytoplasm of the cancer cell.
-
Cytotoxic Effect: Once released, a potent payload like MMAE can exert its cell-killing effect. MMAE is a microtubule-disrupting agent. It binds to tubulin and inhibits its polymerization, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
The following diagram illustrates the proposed signaling pathway affected by the released MMAE payload.
Quantitative Data Presentation
Table 1: Representative In Vitro Cytotoxicity Data for MMAE-based ADCs
| Cell Line | Target Antigen | ADC IC₅₀ (nM) | Free MMAE IC₅₀ (nM) | Reference |
| BT-474 | HER2+ | 0.1 - 1.0 | ~0.35 | [9][10] |
| SK-BR-3 | HER2+ | 0.2 - 2.0 | ~0.5 | [11] |
| MCF-7 | HER2- | >100 | ~0.35 | [9][10] |
| MDA-MB-468 | EGFR+ | N/A | 1-10 ng/ml | [12] |
Table 2: Representative Pharmacokinetic Parameters of ADCs
| ADC Component | Animal Model | Half-life (t½) | Key Finding | Reference |
| Dipeptide Linker (vc) | Mouse | ~144 hours | High stability in circulation | [13] |
| Dipeptide Linker (vc) | Monkey | ~230 hours | Suggests high stability in humans | [13] |
| PEGylated Linker | Mouse | 2.5-11.2 fold increase | PEG chain length correlates with half-life | [14] |
| Cys-linker-MMAE | Mouse Plasma | >168 hours | Desirable plasma stability | [10] |
Experimental Protocols
The evaluation of an mp-dLAE-based ADC requires a series of well-defined experimental protocols to characterize its synthesis, stability, and biological activity.
Synthesis and Characterization of mp-dLAE-Payload Conjugate
-
Synthesis of Dendritic Poly-L-Lysine (dLA): Synthesize poly-L-lysine dendrimers of the desired generation (e.g., G3) using established solid-phase peptide synthesis (SPPS) protocols.
-
Functionalization with Anisamide and PEG-Mannose:
-
Conjugate anisamide to a subset of the terminal amine groups of the dLA dendrimer using a suitable activated ester derivative of anisamide.
-
Conjugate a heterobifunctional PEG linker with a terminal mannose group to another subset of the dLA amine groups.
-
-
Attachment of the Payload:
-
The payload (e.g., MMAE) is typically part of a larger linker-payload cassette (e.g., PABC-MMAE) that includes the cleavable ester linkage.
-
This cassette is then conjugated to the remaining functional groups on the dLA dendrimer.
-
-
Characterization:
-
Confirm the structure and purity of the final mp-dLAE-payload conjugate using Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).
-
Determine the molecular weight using Mass Spectrometry (e.g., MALDI-TOF).
-
In Vitro Cytotoxicity Assay
-
Cell Culture: Culture target antigen-positive (e.g., BT-474) and antigen-negative (e.g., MCF-7) cell lines in appropriate media.
-
Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Treat the cells with serial dilutions of the ADC, free payload (MMAE), and a non-targeting control ADC for 72-96 hours.
-
Viability Assessment: Measure cell viability using a colorimetric assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).[11][15]
-
Data Analysis: Calculate the half-maximal inhibitory concentration (IC₅₀) for each compound by fitting the dose-response data to a sigmoidal curve.
The following diagram outlines the workflow for an in vitro cytotoxicity assay.
References
- 1. researchgate.net [researchgate.net]
- 2. Preparation and analysis of PEGylated poly-L-lysine DNA nanoparticles for gene delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Proposed mechanism of off-target toxicity for antibody–drug conjugates driven by mannose receptor uptake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. The synthesis and immune stimulating action of mannose-capped lysine-based dendrimers [rune.une.edu.au]
- 6. researchgate.net [researchgate.net]
- 7. Evaluation of an ester-linked immunosuppressive payload: A case study in understanding the stability and cleavability of ester-containing ADC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Esters in ADC linkers: Optimization of stability and lysosomal cleavag" by Kelsey Watts, Brittany Brems et al. [orb.binghamton.edu]
- 9. researchgate.net [researchgate.net]
- 10. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. applications.emro.who.int [applications.emro.who.int]
- 13. [PDF] In vivo drug-linker stability of an anti-CD30 dipeptide-linked auristatin immunoconjugate. | Semantic Scholar [semanticscholar.org]
- 14. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Degradation Pathway of mp-dLAE-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the intracellular degradation pathway of the antibody-drug conjugate (ADC) linker-payload, mp-dLAE-PABC-MMAE. While the precise structure of the "mp-dLAE" dipeptide component is not publicly available, this document will elaborate on the well-established degradation pathway of structurally analogous and widely used valine-citrulline (Val-Cit) containing linkers as a surrogate model. The mechanism of action for ADCs utilizing such linkers relies on the targeted delivery of the potent cytotoxic agent, monomethyl auristatin E (MMAE), to antigen-expressing cancer cells. Upon internalization, the ADC is trafficked to the lysosome, where the linker is enzymatically cleaved, leading to the release of the active drug. This guide will detail the cellular trafficking, enzymatic cleavage, and subsequent self-immolation of the linker, supported by experimental methodologies and quantitative data from relevant studies.
Introduction to this compound
The this compound is a sophisticated drug-linker conjugate designed for the targeted delivery of the antimitotic agent MMAE to cancer cells. It is comprised of three key components:
-
mp-dLAE: A dipeptide sequence engineered for specific cleavage by lysosomal proteases. It is analogous to the well-studied Val-Cit dipeptide.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the dipeptide, spontaneously releases the payload.
-
MMAE (monomethyl auristatin E): A highly potent synthetic analog of dolastatin 10 that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1][2][3][4][5][6][7][8]
The efficacy of ADCs utilizing this type of linker is contingent upon the stability of the linker in systemic circulation and its efficient cleavage within the target cancer cells.
Intracellular Trafficking and Lysosomal Localization
The degradation of an ADC containing the this compound linker begins with its binding to a specific antigen on the surface of a cancer cell. This is followed by a multi-step intracellular trafficking process:
-
Receptor-Mediated Endocytosis: Upon binding to its target antigen, the ADC-antigen complex is internalized into the cell, primarily through clathrin-mediated endocytosis.
-
Endosomal Transport: The internalized ADC is enclosed within an endosome. The endosome matures, and its internal pH begins to decrease.
-
Lysosomal Fusion: The late endosome fuses with a lysosome, a cellular organelle rich in hydrolytic enzymes and characterized by an acidic environment (pH 4.5-5.0).
This trafficking pathway ensures that the ADC is delivered to the cellular compartment where the necessary enzymatic machinery for its degradation is located.
References
- 1. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. This compound | Scientist.com [app.scientist.com]
- 6. researchgate.net [researchgate.net]
- 7. Protease-Cleavable Linkers Modulate the Anticancer Activity of Noninternalizing Antibody-Drug Conjugates. | Semantic Scholar [semanticscholar.org]
- 8. Protease-Cleavable Linkers Modulate the Anticancer Activity of Non-Internalizing Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Conjugation of mp-dLAE-PABC-MMAE to Antibodies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a powerful class of biotherapeutics designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity. The ADC mp-dLAE-PABC-MMAE is comprised of a monoclonal antibody (mAb), a highly potent anti-mitotic agent, monomethyl auristatin E (MMAE), and a linker system. This linker system consists of a maleimidocaproyl (mp) spacer, a dipeptide (dLAE - a variation of the common valine-citrulline or vc linker) that is cleavable by intracellular proteases like cathepsin B, and a p-aminobenzoyloxycarbonyl (PABC) self-immolative spacer.[1][2][3] Conjugation is achieved through the reaction of the maleimide group with free thiol groups generated by the reduction of interchain disulfide bonds on the antibody. This protocol provides a detailed methodology for the preparation, purification, and characterization of ADCs using this compound.
Mechanism of Action
The efficacy of an this compound ADC relies on a multi-step process that begins with the specific binding of the antibody component to a target antigen on the surface of a cancer cell. Following binding, the ADC-antigen complex is internalized, typically via endocytosis, and trafficked to the lysosome. Inside the lysosome, the dipeptide linker is cleaved by proteases, such as cathepsin B, which are highly active in the lysosomal compartment. This cleavage event triggers the spontaneous 1,6-elimination of the PABC spacer, leading to the release of the unmodified, potent MMAE payload into the cytoplasm.[3][4] Once released, MMAE disrupts the cellular microtubule network, leading to cell cycle arrest and apoptosis.[5]
Figure 1: Mechanism of action of an this compound ADC.
Experimental Protocols
This section provides a step-by-step guide for the conjugation of this compound to a typical IgG1 antibody.
Materials and Reagents
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl)
-
Conjugation Buffer: 50 mM Sodium Phosphate, 50 mM NaCl, 2 mM EDTA, pH 7.5
-
Quenching Solution: N-acetyl-L-cysteine (NAC) in water
-
Purification Column: Size-Exclusion Chromatography (SEC) column (e.g., Sephadex G-25)
-
Organic Solvent: Dimethylacetamide (DMA) or Dimethyl sulfoxide (DMSO)
-
Hydrophobic Interaction Chromatography (HIC) column and buffers for DAR analysis
Step 1: Antibody Reduction
The partial reduction of the antibody's interchain disulfide bonds is a critical step that dictates the final drug-to-antibody ratio (DAR). The molar equivalents of the reducing agent, TCEP, must be carefully controlled.
-
Antibody Preparation: Prepare the antibody solution to a concentration of 2-10 mg/mL in Conjugation Buffer.
-
TCEP Preparation: Prepare a fresh stock solution of TCEP-HCl in the Conjugation Buffer. The concentration will depend on the desired molar excess.
-
Reduction Reaction: Add the calculated volume of the TCEP stock solution to the antibody solution to achieve the desired molar equivalents of TCEP to antibody. The reaction mixture should be incubated at 37°C for 1-2 hours.
Table 1: Effect of TCEP Molar Equivalents on DAR Distribution
| Molar Equivalents of TCEP | Average DAR | DAR 0 (%) | DAR 2 (%) | DAR 4 (%) | DAR 6 (%) | DAR 8 (%) |
| 2.15 | 3.8 | 5 | 30 | 50 | 10 | 5 |
| 2.35 | 4.4 | 2 | 20 | 60 | 15 | 3 |
| 2.55 | 5.0 | 1 | 15 | 55 | 25 | 4 |
| 2.75 | 5.5 | <1 | 10 | 45 | 35 | 5 |
| 2.95 | 6.0 | <1 | 5 | 35 | 45 | 15 |
Note: This data is illustrative and the optimal TCEP concentration should be determined empirically for each specific antibody.
Step 2: Conjugation
-
Drug-Linker Preparation: Dissolve the this compound in a minimal amount of organic solvent (e.g., DMA or DMSO) to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction: Add the this compound stock solution to the reduced antibody solution. A typical molar excess of the drug-linker to the antibody is 6-fold. The final concentration of the organic solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Gently mix the reaction and incubate at room temperature for 1 hour.
Step 3: Quenching
-
Quenching Solution Preparation: Prepare a fresh solution of N-acetyl-L-cysteine (NAC) in water.
-
Quenching Reaction: Add a 20-fold molar excess of NAC relative to the drug-linker to the conjugation reaction mixture to quench any unreacted maleimide groups. Incubate for 30 minutes at room temperature.
Step 4: Purification
The resulting ADC must be purified to remove unreacted drug-linker, quenching agent, and any aggregated protein. Size-exclusion chromatography (SEC) is a commonly used method for this purpose.
-
Column Equilibration: Equilibrate the SEC column (e.g., Sephadex G-25) with a suitable storage buffer for the ADC (e.g., PBS, pH 7.4).
-
Sample Loading: Load the quenched reaction mixture onto the equilibrated SEC column.
-
Elution: Elute the ADC with the storage buffer. The larger ADC molecules will elute first, while the smaller, unreacted components will be retained longer on the column.
-
Fraction Collection: Collect the fractions containing the purified ADC, which can be monitored by UV absorbance at 280 nm.
Figure 2: Experimental workflow for ADC conjugation.
Characterization of the ADC
Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is the gold standard for determining the DAR of cysteine-linked ADCs. The addition of the hydrophobic drug-linker increases the overall hydrophobicity of the antibody, allowing for the separation of species with different numbers of conjugated drugs.
-
Column: TSKgel Butyl-NPR or similar HIC column.
-
Mobile Phase A: 1.5 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.
-
Mobile Phase B: 75% 50 mM Sodium Phosphate, pH 7.0, 25% Isopropanol.
-
Gradient: A linear gradient from 100% Mobile Phase A to 100% Mobile Phase B.
-
Detection: UV at 280 nm.
The resulting chromatogram will show a series of peaks, with unconjugated antibody (DAR 0) eluting first, followed by species with increasing DAR values (DAR 2, DAR 4, DAR 6, DAR 8). The area under each peak is used to calculate the percentage of each species and the average DAR of the ADC preparation.
Table 2: Example HIC-HPLC Data and DAR Calculation
| Peak | Retention Time (min) | Peak Area (%) | DAR Species |
| 1 | 5.2 | 2.5 | 0 |
| 2 | 8.1 | 22.0 | 2 |
| 3 | 10.5 | 58.5 | 4 |
| 4 | 12.3 | 14.0 | 6 |
| 5 | 13.8 | 3.0 | 8 |
| Average DAR | 4.2 |
Average DAR is calculated as: Σ(% Peak Area * DAR) / 100
Conclusion
This protocol provides a comprehensive guide for the successful conjugation of this compound to antibodies. Careful control of the reduction and conjugation steps is crucial for achieving a desired drug-to-antibody ratio. The subsequent purification and characterization are essential for ensuring the quality, efficacy, and safety of the final antibody-drug conjugate. Researchers should optimize these protocols for their specific antibody and application to ensure reproducible and reliable results.
References
Application Notes and Protocols for mp-dLAE-PABC-MMAE in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
mp-dLAE-PABC-MMAE is a state-of-the-art drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises three key components:
-
mp (maleimidopropyl): A maleimide group for covalent conjugation to thiol groups (e.g., reduced cysteines) on a monoclonal antibody (mAb).
-
dLAE (a PEG-based spacer): A hydrophilic polyethylene glycol (PEG) spacer that enhances solubility and improves pharmacokinetic properties.
-
PABC (p-aminobenzylcarbamate): A self-immolative spacer that, upon cleavage, releases the cytotoxic payload.
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[1]
This drug-linker system provides a stable linkage in circulation and ensures the targeted release of the highly cytotoxic MMAE payload within antigen-expressing cancer cells, thereby minimizing off-target toxicity. These application notes provide detailed protocols for utilizing ADCs constructed with this compound in various cell-based assays to evaluate their efficacy and mechanism of action.
Mechanism of Action
The mechanism of an ADC constructed with this compound is a multi-step process that culminates in the targeted killing of cancer cells.
-
Binding and Internalization: The monoclonal antibody component of the ADC selectively binds to a specific antigen on the surface of a cancer cell. This binding triggers receptor-mediated endocytosis, leading to the internalization of the ADC-antigen complex into an endosome.
-
Lysosomal Trafficking and Cleavage: The endosome containing the ADC fuses with a lysosome. The acidic environment and the presence of lysosomal proteases, such as Cathepsin B, cleave the valine-citrulline dipeptide within the linker.[2]
-
Payload Release: Following the enzymatic cleavage, the PABC spacer self-immolates, leading to the release of the free, unmodified MMAE into the cytoplasm of the cancer cell.
-
Tubulin Inhibition and Apoptosis: Once in the cytoplasm, MMAE binds to tubulin, a critical component of microtubules. This binding disrupts microtubule dynamics, inhibiting their polymerization and leading to a G2/M phase cell cycle arrest.[3][4] The prolonged cell cycle arrest ultimately triggers the intrinsic apoptotic pathway, resulting in programmed cell death.
Signaling Pathway of MMAE-Induced Apoptosis
Data Presentation
The following tables summarize representative quantitative data from cell-based assays involving MMAE and MMAE-containing ADCs. These values can serve as a benchmark for evaluating the performance of a novel ADC constructed with this compound.
Table 1: In Vitro Cytotoxicity (IC50) of MMAE and MMAE-based ADCs in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (nM) | Reference |
| SKBR3 | Breast Cancer | vc-MMAE construct | 410.54 ± 4.9 | [5] |
| HEK293 | Kidney Cancer | vc-MMAE construct | 482.86 ± 6.4 | [5] |
| Mia PaCa-2 | Pancreatic Cancer | Oba01 (anti-DR5-MMAE ADC) | 4.79 ± 1.43 | [6] |
| PL45 | Pancreatic Cancer | Oba01 (anti-DR5-MMAE ADC) | Not specified in abstract | [6] |
| RAMOS | Burkitt's Lymphoma | Polatuzumab vedotin (anti-CD79b-MMAE ADC) | 0.12 | [7] |
Table 2: Apoptosis and Cell Cycle Arrest Induced by an anti-DR5-MMAE ADC (Oba01) in Pancreatic Cancer Cells
| Cell Line | Treatment | Assay | Observation | Reference |
| Mia PaCa-2 | Oba01 (0, 0.2, 1, 5 µg/mL) for 48h | Annexin V-FITC Apoptosis Assay | Dose-dependent increase in apoptosis | [6] |
| PL45 | Oba01 (0, 0.2, 1, 5 µg/mL) for 48h | Annexin V-FITC Apoptosis Assay | Dose-dependent increase in apoptosis | [6] |
| Mia PaCa-2 | Oba01 | Cell Cycle Analysis | G2/M-phase growth arrest | [6] |
| PL45 | Oba01 | Cell Cycle Analysis | G2/M-phase growth arrest | [6] |
Experimental Protocols
Experimental Workflow for ADC Evaluation
Protocol 1: Cell Viability (MTS) Assay
This protocol is for determining the half-maximal inhibitory concentration (IC50) of an ADC.
Materials:
-
Target antigen-positive and negative cancer cell lines
-
Complete cell culture medium
-
ADC constructed with this compound
-
Phosphate-Buffered Saline (PBS)
-
96-well clear-bottom tissue culture plates
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
ADC Treatment:
-
Prepare a serial dilution of the ADC in complete medium.
-
Remove the medium from the wells (for adherent cells) and add 100 µL of the diluted ADC or control medium to the respective wells.
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTS Assay:
-
Add 20 µL of MTS reagent to each well.[8]
-
Incubate the plate for 1-4 hours at 37°C, protected from light.
-
-
Data Acquisition:
-
Measure the absorbance at 490 nm using a microplate reader.[8]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the ADC concentration and fit a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Apoptosis Assay (Annexin V/PI Staining)
This protocol is for quantifying the percentage of apoptotic and necrotic cells following ADC treatment.
Materials:
-
Target antigen-positive cancer cell lines
-
Complete cell culture medium
-
ADC constructed with this compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with the ADC at various concentrations (e.g., 0.1x, 1x, and 10x IC50) for a predetermined time (e.g., 48 hours). Include an untreated control.
-
-
Cell Harvesting:
-
Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine with the supernatant.
-
Wash the cells twice with cold PBS by centrifugation.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.[10]
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to each tube.[11]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[9][10]
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples on a flow cytometer within one hour.
-
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant:
-
Lower-left (Annexin V-/PI-): Live cells
-
Lower-right (Annexin V+/PI-): Early apoptotic cells
-
Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells
-
Upper-left (Annexin V-/PI+): Necrotic cells
-
-
Protocol 3: Caspase-3/7 Activity Assay
This protocol measures the activation of executioner caspases, a hallmark of apoptosis.
Materials:
-
Target antigen-positive cancer cell lines
-
Complete cell culture medium
-
ADC constructed with this compound
-
White-walled 96-well plates
-
Caspase-Glo® 3/7 Assay System
-
Luminometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in a white-walled 96-well plate and treat with the ADC as described in the cell viability assay.
-
-
Assay Reagent Preparation:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
-
Lysis and Caspase Activation:
-
Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well.
-
Mix the contents of the wells on a plate shaker at 300-500 rpm for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Normalize the luminescence signal to the number of cells (if performing a parallel viability assay) or express it as a fold change relative to the untreated control.
-
Logical Relationship of the this compound Linker
References
- 1. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effectiveness of Antibody-Drug Conjugate (ADC): Results of In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. herbmedpharmacol.com [herbmedpharmacol.com]
- 6. Therapeutic efficacy of a MMAE-based anti-DR5 drug conjugate Oba01 in preclinical models of pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cell viability assays [bio-protocol.org]
- 9. kumc.edu [kumc.edu]
- 10. bosterbio.com [bosterbio.com]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mp-dLAE-PABC-MMAE in Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
The mp-dLAE-PABC-MMAE is a cutting-edge drug-linker conjugate designed for the development of Antibody-Drug Conjugates (ADCs). It comprises a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), a self-immolative p-aminobenzylcarbamate (PABC) spacer, and a novel tripeptide linker, D-leucine-alanine-glutamate (dLAE). This dLAE linker is engineered for preferential cleavage by lysosomal proteases within cancer cells, offering a potential for an improved therapeutic window compared to conventional linkers like valine-citrulline (Val-Cit). Preclinical studies have demonstrated that ADCs utilizing the this compound construct exhibit comparable anti-tumor efficacy to those with Val-Cit linkers, but with a significantly improved safety profile, particularly a reduction in bone marrow toxicity.[1]
These application notes provide a comprehensive overview of the use of ADCs constructed with this compound in preclinical xenograft models, including detailed protocols and data presentation.
Mechanism of Action
An ADC utilizing the this compound drug-linker conjugate operates through a targeted delivery mechanism.
-
Binding: The monoclonal antibody (mAb) component of the ADC specifically binds to a target antigen overexpressed on the surface of cancer cells.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically via endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic organelle containing various proteases.
-
Payload Release: Within the lysosome, the dLAE tripeptide linker is cleaved by proteases. This initiates the self-immolation of the PABC spacer, leading to the release of the active MMAE payload into the cytoplasm.
-
Cytotoxicity: The released MMAE, a potent tubulin inhibitor, disrupts the microtubule network of the cancer cell. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[1]
-
Bystander Effect: The released MMAE is cell-permeable, allowing it to diffuse out of the targeted cancer cell and kill neighboring antigen-negative cancer cells, a phenomenon known as the bystander effect.[2]
Signaling Pathway and Experimental Workflow
Caption: Mechanism of action of an ADC with this compound.
Caption: General workflow for a xenograft model study.
Preclinical Data Summary
The following tables summarize the preclinical data for an anti-CD30 ADC, SGN-35T, which utilizes the this compound drug-linker conjugate. This data is compared to brentuximab vedotin (BV), a clinically approved ADC with the same antibody and payload but a Val-Cit linker.
In Vitro Cytotoxicity
| Cell Line | ADC | Comparable Activity to Brentuximab Vedotin |
| Lymphoma Cell Line 1 | SGN-35T | Yes |
| Lymphoma Cell Line 2 | SGN-35T | Yes |
| Lymphoma Cell Line 3 | SGN-35T | Yes |
| Specific IC50 values are not publicly available but are reported to be comparable to brentuximab vedotin.[1] |
In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | ADC | Dosing | Outcome |
| Lymphoma Model 1 | SGN-35T | 0.5, 2, and 4 mg/kg i.p. | Reduction in tumor volume |
| Lymphoma Model 2 | SGN-35T | Not specified | Complete or near-complete tumor growth inhibition |
| Lymphoma Model 3 | SGN-35T | Not specified | Complete or near-complete tumor growth inhibition |
| Lymphoma Model 4 | SGN-35T | Not specified | Complete or near-complete tumor growth inhibition |
| CD30-heterogeneous Model | SGN-35T | Not specified | Complete or near-complete tumor growth inhibition |
| Detailed tumor growth inhibition curves are not publicly available.[1][2] |
Preclinical Safety Profile (Cynomolgus Monkey)
| ADC | Dosing Schedule | Highest Non-Severely Toxic Dose (HNSTD) | Key Finding |
| SGN-35T (dLAE linker) | Q3Wx4 | 6 mg/kg | Two-fold improvement in tolerability |
| Brentuximab Vedotin (Val-Cit linker) | Q3Wx4 | 3 mg/kg | Reduced hematopoietic toxicity with dLAE linker |
| Data from cynomolgus monkey toxicity studies.[1][2] |
Experimental Protocols
In Vitro Cytotoxicity Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of the ADC in target cancer cell lines.
Materials:
-
Target cancer cell lines (e.g., Karpas-299, L540cy)
-
Complete cell culture medium
-
ADC construct with this compound
-
Control ADC (with a different linker or irrelevant antibody)
-
Vehicle control (e.g., PBS)
-
96-well plates
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Plate reader
Protocol:
-
Cell Seeding: Seed the target cancer cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
ADC Dilution: Prepare a serial dilution of the ADC in complete cell culture medium.
-
Treatment: Remove the old medium from the wells and add the diluted ADC, control ADC, or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 72-96 hours) at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Data Acquisition: Measure the luminescence or absorbance using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the ADC concentration and determine the IC50 value using a non-linear regression analysis.
Xenograft Tumor Model Study
Objective: To evaluate the in vivo anti-tumor efficacy of the ADC in a subcutaneous xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Target cancer cell line
-
Matrigel (optional, for some cell lines)
-
ADC construct with this compound
-
Control groups (e.g., vehicle, isotype control ADC)
-
Calipers for tumor measurement
-
Animal scale
Protocol:
-
Cell Preparation: Harvest the tumor cells during their exponential growth phase. Resuspend the cells in a suitable medium (e.g., PBS), with or without Matrigel, at the desired concentration.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 5-10 x 10^6 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Begin caliper measurements once the tumors are palpable. Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
-
Randomization: Once the average tumor volume reaches a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the ADC and controls via the desired route (e.g., intraperitoneal or intravenous injection) according to the planned dosing schedule.
-
Efficacy Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study can be terminated when the tumors in the control group reach a specific size, or after a predetermined period.
-
Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis can be performed to compare the treatment groups to the control group. At the end of the study, tumors and major organs can be harvested for further analysis (e.g., histopathology, biomarker analysis).
Conclusion
The this compound drug-linker conjugate represents a significant advancement in ADC technology. Its preferential cleavage in tumor cells, leading to an improved safety profile without compromising anti-tumor efficacy, makes it a highly promising component for the development of next-generation targeted cancer therapies. The protocols and data presented here provide a framework for the preclinical evaluation of ADCs utilizing this innovative linker in xenograft models.
References
Application Notes and Protocols for the Analytical Quantification of mp-dLAE-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics that combine the targeting specificity of a monoclonal antibody with the potent cytotoxic effects of a small molecule drug. The ADC mp-dLAE-PABC-MMAE consists of a monoclonal antibody conjugated to the highly potent tubulin inhibitor, Monomethyl auristatin E (MMAE), via a linker system. This linker is comprised of a self-immolative p-aminobenzyl carbamate (PABC) moiety connected to the MMAE, a cathepsin-cleavable dipeptide-based component, and what is understood to be a proprietary maleimide-containing component represented as "mp-dLAE" for conjugation to the antibody.
Accurate and precise quantification of various forms of the ADC in biological matrices is critical throughout the drug development process. This includes measuring the total antibody, the conjugated antibody (ADC), and the free cytotoxic payload (MMAE). These measurements are essential for understanding the pharmacokinetic (PK), pharmacodynamic (PD), and safety profiles of the ADC. This document provides detailed application notes and protocols for the analytical quantification of this compound.
Note: The "mp-dLAE" component of the linker is presumed to be a proprietary entity. The following protocols are based on established methods for ADCs containing PABC-MMAE and may require optimization for the specific this compound conjugate.
Analytical Methods Overview
Several analytical techniques are employed to quantify the different species of an ADC. The most common and robust methods include:
-
Enzyme-Linked Immunosorbent Assay (ELISA): A high-throughput method ideal for quantifying total antibody and conjugated ADC in biological matrices.[1][2][3][4][5]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): A highly specific and sensitive method for quantifying the free MMAE payload and for "bottom-up" quantification of total antibody by analyzing signature peptides.[1][6][7][8]
-
High-Performance Liquid Chromatography (HPLC): Techniques such as Hydrophobic Interaction Chromatography (HIC) and Reversed-Phase (RP)-HPLC are used to determine the drug-to-antibody ratio (DAR).[9][10]
Quantitative Data Summary
The following tables summarize typical quantitative data obtained for MMAE-containing ADCs using various analytical methods. These values can serve as a reference for assay development and validation for this compound.
Table 1: ELISA Quantification of Total and Conjugated Antibody
| Analyte | Method | Sample Matrix | Dynamic Range (ng/mL) | LLOQ (ng/mL) | Intra-assay Precision (%CV) | Inter-assay Precision (%CV) | Reference |
| MMAE-conjugated ADC | Sandwich ELISA | Cynomolgus Monkey Sera | 0.3 - 35.0 | 0.5 | < 6.6 | < 8.7 | [1][3] |
| Total Antibody | Sandwich ELISA | Cynomolgus Monkey Sera | 0.2 - 22.0 | 0.6 | < 6.6 | < 8.7 | [1][3] |
| MMAE-ADC | Competitive ELISA | Serum | 0.032 - 4 µg/mL | 0.0435 µg/mL | 6.7 - 11.0 | N/A | [4] |
Table 2: LC-MS/MS Quantification of Free MMAE and Total Antibody
| Analyte | Method | Sample Matrix | Dynamic Range | LLOQ | Recovery (%) | Reference |
| Free MMAE | UPLC-MS/MS | Human Plasma | 10 - 10,000 pg/mL | 10 pg/mL | N/A | [7] |
| Free MMAE | LC-MS/MS | Mouse Serum | 0.04 - 100 nM | 0.04 nM | > 90 | [11] |
| Total Antibody (as signature peptide) | Immuno-capture LC-MS/MS | Rat Serum | 100 - 100,000 ng/mL | 100 ng/mL | N/A | [12] |
| Conjugated Payload (as MMAE) | Immuno-capture LC-MS/MS | Rat Serum | 3.5 - 3495 ng/mL | 3.5 ng/mL | N/A | [12] |
Experimental Protocols
Protocol 1: Quantification of Total Antibody by Sandwich ELISA
This protocol describes a generic sandwich ELISA for the quantification of total antibody (both conjugated and unconjugated).
Materials:
-
Capture Antibody (e.g., anti-human IgG (Fc) antibody)
-
Detection Antibody (e.g., HRP-conjugated anti-human IgG antibody)
-
ADC Reference Standard
-
Coating Buffer (e.g., PBS, pH 7.4)
-
Blocking Buffer (e.g., 3% BSA in PBST)
-
Wash Buffer (e.g., 0.1% Tween-20 in PBS - PBST)
-
Substrate (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
96-well microtiter plates
Procedure:
-
Coating: Coat the wells of a 96-well plate with the capture antibody (e.g., 4 µg/mL in coating buffer) and incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer.
-
Blocking: Block non-specific binding sites by adding blocking buffer to each well and incubating for 1-2 hours at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Sample and Standard Incubation: Add serially diluted ADC reference standards and unknown samples (diluted in a suitable matrix, e.g., pooled monkey sera) to the wells. Incubate for 1 hour at 37°C.
-
Washing: Wash the plate three times with wash buffer.
-
Detection Antibody Incubation: Add the HRP-conjugated detection antibody to each well and incubate for 1 hour at 37°C.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add the TMB substrate to each well and incubate in the dark for 15-30 minutes at room temperature.
-
Stopping Reaction: Stop the reaction by adding the stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Construct a standard curve by plotting the absorbance values against the concentrations of the reference standard. Determine the concentration of the unknown samples from the standard curve.
Protocol 2: Quantification of Conjugated ADC by Sandwich ELISA
This protocol is designed to specifically quantify the MMAE-conjugated ADC.
Materials:
-
Capture Antibody (e.g., anti-MMAE monoclonal antibody)[1]
-
Detection Antibody (e.g., HRP-conjugated anti-human IgG antibody)
-
ADC Reference Standard
-
(Other materials are the same as in Protocol 1)
Procedure:
-
Coating: Coat the wells with an anti-MMAE antibody (e.g., 4 µg/mL) and incubate overnight at 4°C.[1]
-
Follow steps 2-12 from Protocol 1, using the HRP-conjugated anti-human IgG antibody for detection.
Protocol 3: Quantification of Free MMAE by LC-MS/MS
This protocol outlines a method for the sensitive quantification of unconjugated MMAE in plasma.
Materials:
-
MMAE Reference Standard
-
Internal Standard (IS) (e.g., D8-MMAE)[1]
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Formic Acid (FA)
-
Ammonium Acetate (NH₄Ac)
-
Solid-Phase Extraction (SPE) cartridges (e.g., Oasis MCX)[7]
-
LC-MS/MS system
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, add 150 µL of ACN containing the internal standard.
-
Vortex to mix and precipitate proteins.
-
Centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant for analysis.
-
-
Sample Preparation (Solid-Phase Extraction - for higher sensitivity): [7]
-
Condition the SPE cartridge with MeOH followed by water.
-
Load the plasma sample (pre-treated with formic acid to stabilize metabolites if necessary).
-
Wash the cartridge to remove interferences.
-
Elute the MMAE and IS with an appropriate solvent (e.g., MeOH with 5% ammonium hydroxide).
-
Evaporate the eluate to dryness and reconstitute in the mobile phase.
-
-
LC-MS/MS Analysis:
-
LC Column: A suitable reversed-phase or HILIC column (e.g., XBridge HILIC, 3.0 mm x 50 mm, 5 µm).[1]
-
Mobile Phase A: 0.01% FA and 2 mM NH₄Ac in 50% MeOH.[1]
-
Mobile Phase B: 0.01% FA and 2 mM NH₄Ac in 98% ACN.[1]
-
Gradient: A gradient from high organic to lower organic content.
-
Flow Rate: 0.5 mL/min.[1]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.
-
MRM Transitions:
-
-
Data Analysis:
-
Integrate the peak areas for MMAE and the IS.
-
Calculate the peak area ratio (MMAE/IS).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the MMAE standards.
-
Determine the concentration of MMAE in the unknown samples from the calibration curve.
-
Visualizations
Caption: General experimental workflow for the quantification of free MMAE by LC-MS/MS.
Caption: Cleavage mechanism of a PABC linker to release MMAE in the lysosome.
Caption: Simplified signaling pathway for the mechanism of action of MMAE.
References
- 1. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and Validation of ELISA for the Quantification of MMAE-Conjugated ADCs and Total Antibodies - Creative Biolabs [creative-biolabs.com]
- 3. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. abscience.com.tw [abscience.com.tw]
- 5. mdpi.com [mdpi.com]
- 6. Antibody-Drug Conjugate (ADC) Bioanalysis Strategies Based on LC-MS - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. qps.com [qps.com]
- 8. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Simultaneous Quantification of Total Antibody and Conjugated Payload for DS001 in Rat Serum Using a Hybrid Immuno-Capture LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for ADC Development in Breast Cancer using mp-dLAE-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of targeted cancer therapeutics designed to deliver highly potent cytotoxic agents directly to tumor cells, thereby minimizing systemic toxicity. This document provides detailed application notes and protocols for the development of an ADC for breast cancer research utilizing the mp-dLAE-PABC-MMAE drug-linker conjugate.
The this compound is a sophisticated agent-linker conjugate designed for the synthesis of ADCs.[1][2][3] It incorporates the potent tubulin inhibitor, Monomethyl auristatin E (MMAE), as its cytotoxic payload.[4][5] MMAE functions as an antimitotic agent by inhibiting the polymerization of tubulin, a critical component of the cellular cytoskeleton, leading to cell cycle arrest and apoptosis.[5] This drug-linker is attached to a monoclonal antibody (mAb) that targets a specific antigen overexpressed on the surface of breast cancer cells.
Disclaimer: Specific preclinical and clinical data for an ADC utilizing the this compound linker in breast cancer is not extensively available in the public domain. The following protocols and data are based on established methodologies for similar MMAE-based ADCs in breast cancer research and should be adapted and optimized for specific experimental contexts.
Mechanism of Action
The proposed mechanism of action for an ADC constructed with this compound follows a well-established pathway for cleavable linker-based ADCs.
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to its target antigen on the surface of a breast cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosome, an acidic cellular organelle containing various hydrolytic enzymes.
-
Linker Cleavage: Within the lysosome, the linker is cleaved by lysosomal proteases, such as Cathepsin B, which recognizes specific peptide sequences within the linker.[6] This enzymatic cleavage releases the active MMAE payload.
-
Payload-Induced Cytotoxicity: The released MMAE can then diffuse into the cytoplasm and bind to tubulin, disrupting microtubule dynamics. This leads to G2/M phase cell cycle arrest and ultimately triggers apoptosis, resulting in cancer cell death.[5]
-
Bystander Effect: In some cases, the released, membrane-permeable MMAE can diffuse out of the target cell and kill neighboring antigen-negative tumor cells, a phenomenon known as the bystander effect.
Figure 1: Proposed mechanism of action for an this compound ADC.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies of other MMAE-based ADCs in breast cancer models. This data is provided for comparative purposes and to guide experimental design.
Table 1: In Vitro Cytotoxicity of MMAE-based ADCs in Breast Cancer Cell Lines
| Cell Line | Target Antigen | ADC Construct | IC50 (nM) | Reference |
| BT-474 | HER2 | MF-TTZ-MMAE | 1 | [7] |
| MDA-MB-453 | HER2 | Trastuzumab-MMAE | ~3.4 MMAE/Ab | [8] |
| MDA-MB-468 | - | MMAE (free drug) | Varies (dose-dependent) | [9] |
| MDA-MB-453 | - | MMAE (free drug) | Varies (dose-dependent) | [9] |
Table 2: In Vivo Efficacy of MMAE-based ADCs in Breast Cancer Xenograft Models
| Xenograft Model | ADC Construct | Dose | Outcome | Reference |
| BT-474 (HER2+) | MF-TTZ-MMAE | 5 mg/kg | Full tumor regression | [7] |
| SUM-190PT | Enfortumab-MMAE | 10 µg/kg (payload dose) | Complete, durable tumor regression (>100 days) | [10] |
| MDA-MB-231 STn+ | S3F-CL–MMAE | 2.5 mg/kg | Tumor growth inhibition | [1] |
| Karpas-299 (Lymphoma) | MF-BTX-MMAE | 1 mg/kg | 100% complete regression | [7] |
Experimental Protocols
The following are detailed protocols for key experiments in the development and evaluation of an ADC using this compound.
Protocol 1: Conjugation of this compound to a Monoclonal Antibody
This protocol describes a common method for conjugating a maleimide-containing drug-linker to a monoclonal antibody via partial reduction of interchain disulfide bonds.
Materials:
-
Monoclonal antibody (mAb) targeting a breast cancer antigen
-
This compound
-
Tris(2-carboxyethyl)phosphine (TCEP) hydrochloride
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Sephadex G-25 column or similar for desalting
-
Amicon Ultra centrifugal filters (30 kDa MWCO)
-
UV-Vis spectrophotometer
Procedure:
-
Antibody Preparation:
-
Prepare the mAb solution at a concentration of 5-10 mg/mL in PBS.
-
-
Partial Reduction of mAb:
-
Prepare a fresh stock solution of TCEP in PBS.
-
Add TCEP to the mAb solution at a molar ratio of 2.5:1 (TCEP:mAb).
-
Incubate at 37°C for 1-2 hours to partially reduce the interchain disulfide bonds.
-
-
Drug-Linker Preparation:
-
Dissolve this compound in DMSO to a final concentration of 10 mM.[3]
-
-
Conjugation Reaction:
-
Add the this compound solution to the reduced mAb solution at a molar ratio of 5:1 to 8:1 (drug-linker:mAb). The final DMSO concentration should not exceed 10% (v/v).
-
Incubate the reaction mixture at room temperature for 1 hour with gentle mixing.
-
-
Quenching the Reaction:
-
Add a 20-fold molar excess of N-acetylcysteine to quench any unreacted maleimide groups.
-
Incubate for 20 minutes at room temperature.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other small molecules using a pre-equilibrated Sephadex G-25 desalting column.
-
Alternatively, use centrifugal filters to exchange the buffer into a suitable formulation buffer (e.g., PBS).
-
-
Characterization of the ADC:
-
Determine the protein concentration using a UV-Vis spectrophotometer at 280 nm.
-
Determine the drug-to-antibody ratio (DAR) using methods such as hydrophobic interaction chromatography (HIC) or mass spectrometry.
-
Figure 2: Workflow for the conjugation of this compound to an antibody.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic effect of the ADC on breast cancer cell lines using a standard MTT assay.[11][12]
Materials:
-
Breast cancer cell lines (e.g., HER2-positive like SK-BR-3 or BT-474, and a HER2-negative control like MDA-MB-231)
-
Complete cell culture medium
-
Purified ADC, unconjugated mAb, and free MMAE
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Treatment:
-
Prepare serial dilutions of the ADC, unconjugated mAb, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds. Include untreated control wells.
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until formazan crystals are formed.
-
-
Solubilization:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well.
-
Incubate overnight at 37°C to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control.
-
Plot the cell viability against the logarithm of the drug concentration and determine the IC50 value using a sigmoidal dose-response curve fit.
-
Protocol 3: In Vivo Xenograft Model for Breast Cancer
This protocol describes the evaluation of the ADC's anti-tumor efficacy in a mouse xenograft model of human breast cancer.[1][4]
Materials:
-
Immunocompromised mice (e.g., female BALB/c nude or SCID mice, 6-8 weeks old)
-
Human breast cancer cells (e.g., MDA-MB-231 or BT-474)
-
Matrigel (optional)
-
Purified ADC and vehicle control (formulation buffer)
-
Calipers for tumor measurement
-
Sterile syringes and needles
Procedure:
-
Tumor Cell Implantation:
-
Harvest and resuspend the breast cancer cells in sterile PBS or culture medium. A mixture with Matrigel (1:1) can enhance tumor take rate.
-
Subcutaneously inject 1 x 10^6 to 5 x 10^6 cells into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor growth.
-
Once the tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Measure tumor volume twice a week using calipers (Volume = 0.5 x Length x Width²).
-
-
ADC Administration:
-
Administer the ADC (e.g., at doses of 1, 5, and 10 mg/kg) and the vehicle control via intravenous (IV) or intraperitoneal (IP) injection.
-
The dosing schedule can be, for example, once a week for three weeks.
-
-
Efficacy and Toxicity Assessment:
-
Continue to monitor tumor volume and body weight of the mice throughout the study.
-
The study endpoint is typically when the tumors in the control group reach a predetermined size (e.g., 1000-2000 mm³).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each group.
-
Calculate tumor growth inhibition (TGI) for the treatment groups compared to the control group.
-
Monitor for any signs of toxicity, such as significant body weight loss.
-
Figure 3: General workflow for an in vivo breast cancer xenograft study.
References
- 1. In vivo xenograft ADC efficacy: MDA-MB-231 STn+ [bio-protocol.org]
- 2. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. researchgate.net [researchgate.net]
- 9. applications.emro.who.int [applications.emro.who.int]
- 10. adcreview.com [adcreview.com]
- 11. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Stability Testing of mp-dLAE-PABC-MMAE Antibody-Drug Conjugate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a rapidly growing class of biotherapeutics designed to deliver highly potent cytotoxic agents directly to cancer cells, thereby minimizing systemic toxicity. The stability of an ADC is a critical quality attribute that directly influences its safety, efficacy, and pharmacokinetic profile. This document provides a detailed experimental framework for assessing the stability of a novel ADC, mp-dLAE-PABC-MMAE.
This ADC is composed of a monoclonal antibody (mAb) conjugated to the microtubule-disrupting agent, monomethyl auristatin E (MMAE), via a sophisticated linker system. The linker consists of a maleimidopropyl (mp) group for antibody conjugation, a novel tripeptide cleavable linker, D-leucine-alanine-glutamate (dLAE), and a self-immolative p-aminobenzyloxycarbonyl (PABC) spacer. The dLAE tripeptide is designed for preferential cleavage by proteases within the tumor microenvironment, aiming to enhance the therapeutic window compared to traditional linkers.[1]
These application notes provide detailed protocols for evaluating the chemical and physical stability of the this compound ADC, focusing on linker stability in plasma, drug release kinetics, and aggregation propensity.
Experimental Protocols
Assessment of Plasma Stability and Linker Cleavage
This protocol outlines the procedure to evaluate the stability of the ADC and the rate of premature drug release in plasma from different species.
Materials:
-
This compound ADC
-
Human, mouse, and rat plasma (sodium heparin or EDTA as anticoagulant)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Protein A or Protein G magnetic beads
-
Immuno-affinity capture reagents (optional, for higher specificity)
-
Digestion buffer (e.g., papain or other suitable enzymes for linker cleavage)
-
Quenching solution (e.g., iodoacetamide)
-
Acetonitrile (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
-
Internal standard (e.g., a stable isotope-labeled MMAE or a structurally similar analog)
-
LC-MS/MS system
Protocol:
-
Incubation:
-
Spike this compound ADC into pre-warmed (37°C) plasma from each species to a final concentration of 100 µg/mL.
-
Incubate the samples at 37°C in a shaking water bath.
-
At designated time points (e.g., 0, 1, 4, 8, 24, 48, 72, and 168 hours), withdraw aliquots of the plasma samples.
-
Immediately quench the enzymatic activity by placing the aliquots on ice or by adding a quenching solution.
-
-
Sample Preparation for Released MMAE Quantification:
-
To the plasma aliquots, add three volumes of cold acetonitrile containing the internal standard to precipitate plasma proteins.
-
Vortex the samples vigorously and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully collect the supernatant containing the released MMAE.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
-
-
Sample Preparation for Intact ADC and Drug-to-Antibody Ratio (DAR) Analysis:
-
To separate the ADC from plasma proteins, use Protein A/G magnetic beads or specific immuno-affinity capture.
-
Wash the beads with PBS to remove non-specifically bound proteins.
-
For DAR analysis, the ADC can be eluted from the beads under acidic conditions or analyzed directly after enzymatic digestion (e.g., using IdeS for subunit analysis).
-
For intact mass analysis, elute the ADC and prepare it for LC-MS analysis.
-
-
LC-MS/MS Analysis:
-
Released MMAE: Use a reverse-phase C18 column. Employ a gradient elution with mobile phases of water with 0.1% formic acid and acetonitrile with 0.1% formic acid. Monitor the specific mass transitions for MMAE and the internal standard using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.
-
DAR Analysis: Utilize a reverse-phase or hydrophobic interaction chromatography (HIC) column coupled to a high-resolution mass spectrometer (e.g., Q-TOF). Deconvolute the resulting mass spectra to determine the distribution of different drug-loaded species and calculate the average DAR.
-
Analysis of Physical Stability: Aggregation Assessment
This protocol describes the use of size exclusion chromatography with multi-angle light scattering (SEC-MALS) to monitor the formation of high molecular weight species (aggregates).
Materials:
-
This compound ADC
-
SEC-MALS system (including a size exclusion column, a UV detector, a MALS detector, and a refractive index detector)
-
Mobile phase: A suitable buffer that minimizes non-specific interactions and maintains the native structure of the ADC (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 6.8).
Protocol:
-
Sample Preparation:
-
Prepare the ADC sample at a concentration of 1-2 mg/mL in the mobile phase.
-
Filter the sample through a low-protein-binding 0.1 µm or 0.22 µm filter before injection.
-
-
SEC-MALS Analysis:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved for all detectors.
-
Inject the prepared ADC sample.
-
Monitor the elution profile using the UV, MALS, and RI detectors.
-
-
Data Analysis:
-
Use the software associated with the MALS detector to calculate the molar mass of the eluting species across the chromatographic peak.
-
Quantify the percentage of monomer, dimer, and higher-order aggregates based on the peak areas from the UV or RI chromatogram.
-
Perform stress studies (e.g., thermal stress, freeze-thaw cycles) and analyze the samples at different time points to assess the propensity for aggregation under various conditions.
-
Data Presentation
The quantitative data from the stability studies should be summarized in clear and concise tables for easy comparison and interpretation.
Table 1: Plasma Stability of this compound at 37°C
| Time (hours) | % Intact ADC Remaining (Human Plasma) | % Intact ADC Remaining (Rat Plasma) | % Intact ADC Remaining (Mouse Plasma) |
| 0 | 100 | 100 | 100 |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| 168 |
Table 2: Quantification of Released MMAE in Plasma at 37°C
| Time (hours) | Released MMAE (ng/mL) in Human Plasma | Released MMAE (ng/mL) in Rat Plasma | Released MMAE (ng/mL) in Mouse Plasma |
| 0 | 0 | 0 | 0 |
| 1 | |||
| 4 | |||
| 8 | |||
| 24 | |||
| 48 | |||
| 72 | |||
| 168 |
Table 3: Aggregation Analysis of this compound by SEC-MALS under Thermal Stress (40°C)
| Time (days) | % Monomer | % Dimer | % High Molecular Weight Species |
| 0 | |||
| 7 | |||
| 14 | |||
| 30 |
Visualizations
MMAE Mechanism of Action: Tubulin Polymerization Inhibition
Caption: MMAE inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Plasma Stability Assessment
Caption: Workflow for assessing ADC stability and drug release in plasma.
References
Application Notes and Protocols for Assessing the Drug-to-Antibody Ratio (DAR) of mp-dLAE-PABC-MMAE
Introduction
The drug-to-antibody ratio (DAR) is a critical quality attribute (CQA) for antibody-drug conjugates (ADCs) as it directly influences their therapeutic efficacy, safety, and pharmacokinetics.[1][2] An ADC with a low DAR may have reduced potency, while a high DAR can negatively impact pharmacokinetics and increase toxicity.[2] The ADC mp-dLAE-PABC-MMAE is comprised of a monoclonal antibody (mAb) conjugated to the potent tubulin inhibitor Monomethyl auristatin E (MMAE) via a linker system.[3][4] This document provides detailed application notes and protocols for three common analytical techniques used to determine the DAR of MMAE-based ADCs: Hydrophobic Interaction Chromatography (HIC), Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).
Hydrophobic Interaction Chromatography (HIC)
Application Note
Hydrophobic Interaction Chromatography (HIC) is a leading technique for characterizing the DAR and drug-load distribution of cysteine-linked ADCs under native, non-denaturing conditions.[5][6] The principle of HIC relies on the separation of molecules based on their hydrophobicity. The conjugation of the relatively hydrophobic MMAE payload to the antibody increases its overall hydrophobicity.[7] Consequently, ADC species with a higher number of conjugated drug-linker molecules will be more hydrophobic and bind more strongly to the HIC column.
During a HIC separation, the ADC sample is loaded onto the column in a high-salt mobile phase, which promotes the hydrophobic interaction between the ADC and the stationary phase. A decreasing salt gradient is then applied to elute the different ADC species.[8] The unconjugated antibody, being the least hydrophobic, elutes first, followed by species with increasing DAR (e.g., DAR2, DAR4, DAR6, DAR8).[5] The weighted average DAR is calculated from the relative peak area of each species.[5]
Experimental Protocol
Materials:
-
This compound ADC sample
-
Mobile Phase A: 2 M Ammonium Sulfate, 50 mM Sodium Phosphate, pH 7.0
-
Mobile Phase B: 50 mM Sodium Phosphate, pH 7.0, 15% (v/v) Isopropanol
-
HIC Column (e.g., TSKgel Butyl-NPR, Tosoh Bioscience; Protein-Pak Hi Res HIC, Waters)
-
HPLC or UPLC system with UV detector
Procedure:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1-2 mg/mL using Mobile Phase A or a similar high-salt buffer.
-
System Equilibration: Equilibrate the HIC column with 100% Mobile Phase A for at least 10 column volumes.
-
Injection: Inject 10-20 µg of the prepared ADC sample onto the column.
-
Chromatographic Separation: Elute the bound species using a linear gradient from 0% to 100% Mobile Phase B over 20-30 minutes.
-
Detection: Monitor the elution profile at 280 nm.
-
Data Analysis:
-
Identify and integrate the peaks corresponding to the different drug-loaded species (DAR0, DAR2, DAR4, etc.).
-
Calculate the percentage area for each peak relative to the total peak area.
-
Calculate the weighted average DAR using the following formula: DAR = Σ (% Area of species * Number of drugs on species) / 100
-
Data Presentation
| Peak ID | Retention Time (min) | Relative Peak Area (%) | Drug Load (n) | Weighted Area (% * n) |
| DAR0 | 5.2 | 5.0 | 0 | 0.0 |
| DAR2 | 9.8 | 20.0 | 2 | 40.0 |
| DAR4 | 13.5 | 50.0 | 4 | 200.0 |
| DAR6 | 16.2 | 20.0 | 6 | 120.0 |
| DAR8 | 18.1 | 5.0 | 8 | 40.0 |
| Total | 100.0 | 400.0 | ||
| Average DAR | 4.0 |
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
Application Note
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) serves as a valuable orthogonal technique for DAR determination.[5] This method typically involves the reduction of the ADC's interchain disulfide bonds, dissociating it into its constituent light chains (LC) and heavy chains (HC).[9] The separation is based on the hydrophobicity of these subunits.
The drug-loaded LC and HC fragments are more hydrophobic than their unconjugated counterparts and are therefore retained longer on the RP column. By resolving and quantifying the peaks for unconjugated LC, conjugated LC (LC-1 drug), unconjugated HC, and conjugated HC species (HC-1, HC-2, HC-3 drugs), the average DAR can be calculated.[10] This denaturing technique provides detailed information on the drug distribution on each chain.[11]
Experimental Protocol
Materials:
-
This compound ADC sample
-
Dithiothreitol (DTT)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile
-
RP-HPLC Column (e.g., Agilent PLRP-S, ZORBAX RRHD 300SB-C8)
-
HPLC or UPLC system with UV detector, column heater
Procedure:
-
Sample Preparation (Reduction):
-
To 50 µg of ADC, add DTT to a final concentration of 10 mM.
-
Incubate at 37°C for 30 minutes to ensure complete reduction of disulfide bonds.
-
-
System Setup: Set the column temperature to 75-80°C. Equilibrate the column with a starting mixture of Mobile Phase A and B (e.g., 95:5).
-
Injection: Inject the reduced ADC sample.
-
Chromatographic Separation: Apply a gradient to increase the concentration of Mobile Phase B, for example, from 5% to 70% over 30 minutes.
-
Detection: Monitor the column effluent at 280 nm.
-
Data Analysis:
-
Integrate the peak areas for each light chain (LC) and heavy chain (HC) species.
-
Calculate the weighted average drug load for both LC and HC separately.
-
Calculate the overall average DAR using the formula: DAR = DAR_LC + DAR_HC (Where DAR_LC and DAR_HC are the weighted averages for the light and heavy chains, respectively).[10]
-
Data Presentation
Light Chain Species
| Peak ID | Retention Time (min) | Relative Peak Area (%) | Drug Load (n) | Weighted Area (% * n) |
|---|---|---|---|---|
| LC0 | 12.1 | 45.0 | 0 | 0.0 |
| LC1 | 14.3 | 55.0 | 1 | 55.0 |
| Total | 100.0 | 55.0 |
| Average DAR_LC | | | | 0.55 |
Heavy Chain Species
| Peak ID | Retention Time (min) | Relative Peak Area (%) | Drug Load (n) | Weighted Area (% * n) |
|---|---|---|---|---|
| HC0 | 18.5 | 5.0 | 0 | 0.0 |
| HC1 | 20.2 | 25.0 | 1 | 25.0 |
| HC2 | 21.8 | 45.0 | 2 | 90.0 |
| HC3 | 23.1 | 25.0 | 3 | 75.0 |
| Total | 100.0 | 190.0 | ||
| Average DAR_HC | 1.90 |
| Overall Average DAR (DAR_LC + DAR_HC) | | | | 2.45 |
Liquid Chromatography-Mass Spectrometry (LC-MS)
Application Note
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique that provides both separation and mass identification of different ADC species, confirming drug load and calculating an accurate average DAR.[2] The analysis can be performed on the intact ADC (native MS) or on its subunits after reduction or fragmentation.
For intact analysis, Size Exclusion Chromatography (SEC) is often coupled with MS under non-denaturing conditions.[12] The mass spectrometer detects the different drug-loaded species (DAR0, DAR2, etc.), and the deconvoluted mass spectrum reveals the distribution. For subunit analysis, RP-HPLC is coupled with MS to identify the masses of the eluted light and heavy chain fragments, confirming the number of drugs conjugated to each.[10][13]
Experimental Protocol (Intact Mass Analysis)
Materials:
-
This compound ADC sample
-
Mobile Phase: 50-100 mM Ammonium Acetate or Ammonium Bicarbonate
-
Size Exclusion Chromatography (SEC) column
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF)
Procedure:
-
Sample Preparation: Dilute the ADC to 0.5-1.0 mg/mL in a suitable buffer (e.g., PBS or formulation buffer).
-
System Setup: Equilibrate the SEC column with the ammonium acetate mobile phase.
-
Injection: Inject 5-10 µg of the ADC sample.
-
LC Separation: Perform an isocratic elution over 10-15 minutes to separate the monomeric ADC from aggregates.
-
MS Detection:
-
Acquire data in positive ion mode over a high m/z range (e.g., 1000-7000 m/z) to detect the low charge states typical of native proteins.[12]
-
Use optimized MS conditions (e.g., capillary voltage, cone voltage) to ensure protein integrity and efficient ionization.
-
-
Data Analysis:
-
Process the raw mass spectrum using deconvolution software (e.g., Agilent MassHunter BioConfirm, Waters UNIFI).
-
The software will generate a zero-charge mass spectrum showing peaks for the unconjugated mAb and the various drug-loaded species.
-
Calculate the average DAR based on the relative abundance of each species in the deconvoluted spectrum.
-
Data Presentation
| Species | Observed Mass (Da) | Expected Mass (Da) | Relative Abundance (%) | Drug Load (n) | Weighted Abundance (% * n) |
| DAR0 | 148,050 | 148,050 | 4.5 | 0 | 0.0 |
| DAR2 | 150,602 | 150,600 | 21.0 | 2 | 42.0 |
| DAR4 | 153,155 | 153,150 | 50.5 | 4 | 202.0 |
| DAR6 | 155,709 | 155,700 | 19.0 | 6 | 114.0 |
| DAR8 | 158,261 | 158,250 | 5.0 | 8 | 40.0 |
| Total | 100.0 | 398.0 | |||
| Average DAR | 3.98 |
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Determining Antibody-Drug Conjugates' Coupling Ratio - Creative Proteomics [creative-proteomics.com]
- 3. This compound | Scientist.com [app.scientist.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Drug-to-Antibody Ratio (DAR) and Drug Load Distribution by Hydrophobic Interaction Chromatography and Reversed Phase High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 6. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. agilent.com [agilent.com]
- 10. hpst.cz [hpst.cz]
- 11. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. lcms.cz [lcms.cz]
- 13. agilent.com [agilent.com]
Application Notes and Protocols: mp-dLAE-PABC-MMAE in Prostate Cancer Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of antibody-drug conjugates (ADCs) employing the mp-dLAE-PABC-MMAE drug-linker in prostate cancer research. This document details the mechanism of action, summarizes key quantitative data from relevant studies, and provides detailed protocols for essential experiments.
Introduction
Prostate cancer remains a significant challenge in oncology. Targeted therapies, such as antibody-drug conjugates (ADCs), represent a promising strategy to selectively deliver highly potent cytotoxic agents to tumor cells while minimizing systemic toxicity. The this compound system is an advanced drug-linker technology for developing ADCs. It comprises a potent anti-mitotic agent, Monomethyl Auristatin E (MMAE), a stable linker system, and a conjugation moiety for attachment to a monoclonal antibody targeting a prostate cancer-specific antigen.
The key components of this system are:
-
Monomethyl Auristatin E (MMAE): A synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[][2] Due to its high toxicity, it is not used as a standalone drug but is highly effective as a payload in ADCs.[][3]
-
PABC (p-aminobenzyloxycarbonyl): A self-immolative spacer that, after enzymatic cleavage of the dipeptide linker, releases the active MMAE drug. This system is designed to be stable in the bloodstream and release the payload only after internalization into the target cancer cell.
-
Linker: The linker connecting the antibody to the MMAE payload is critical for the stability and efficacy of the ADC. In many ADCs targeting prostate cancer, a valine-citrulline (vc) dipeptide linker is used, which is cleavable by lysosomal enzymes like cathepsin B, often overexpressed in tumor cells.[]
Prostate cancer targets for which MMAE-based ADCs have been investigated include Prostate-Specific Membrane Antigen (PSMA) and Six-Transmembrane Epithelial Antigen of the Prostate 1 (STEAP1).[4][5][6]
Mechanism of Action
The therapeutic action of an ADC utilizing the this compound system involves a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a prostate cancer-associated antigen (e.g., PSMA or STEAP1) on the surface of the tumor cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through receptor-mediated endocytosis.
-
Lysosomal Trafficking: The internalized complex is trafficked to the lysosomes.
-
Payload Release: Within the acidic environment of the lysosome, cathepsin B and other proteases cleave the linker, leading to the release of the active MMAE payload.
-
Microtubule Disruption: The released MMAE binds to tubulin, inhibiting its polymerization into microtubules.
-
Cell Cycle Arrest and Apoptosis: The disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately induces apoptosis (programmed cell death) of the cancer cell.[7][8]
Signaling Pathway of MMAE
Caption: Mechanism of action of an MMAE-based ADC in a prostate cancer cell.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of MMAE-based ADCs in prostate cancer.
Table 1: In Vitro Cytotoxicity of MMAE-based ADCs in Prostate Cancer Cell Lines
| Cell Line | Target Antigen | ADC | IC50 | Reference |
| C4-2 | PSMA | PSMA ADC | ~10 ng/mL | [3] |
| PC3-PSMA | PSMA | PSMA ADC | ~10 ng/mL | [3] |
| LNCaP | PSMA | MMAE.VC.SA.617 (SMDC) | Nanomolar range | [6] |
Table 2: In Vivo Efficacy of MMAE-based ADCs in Prostate Cancer Xenograft Models
| Xenograft Model | Target Antigen | ADC | Dose and Schedule | Outcome | Reference |
| LNCaP | PSMA | MMAE.VC.SA.617 (SMDC) | 0.5 mg/kg and 1.0 mg/kg, 8 injections | Dose-dependent inhibition of tumor growth | [6] |
| LS174T-PSMA | PSMA | D2B-DAR4-MMAE | Not specified | Significantly impaired tumor growth and prolonged survival | [4] |
Table 3: Clinical Trial Data for MMAE-based ADCs in Metastatic Castration-Resistant Prostate Cancer (mCRPC)
| ADC | Target Antigen | Phase | Maximum Tolerated Dose (MTD) / Recommended Phase II Dose (RP2D) | Key Efficacy Results | Reference |
| PSMA ADC | PSMA | I | 2.5 mg/kg | Reductions in PSA and CTCs at doses ≥ 1.8 mg/kg | [4][9] |
| DSTP3086S | STEAP1 | I | 2.4 mg/kg every 3 weeks | 14% of patients had a confirmed PSA reduction of ≥ 50% | [6][10] |
Experimental Protocols
The following are detailed protocols for key experiments in the evaluation of ADCs utilizing this compound.
In Vitro Cytotoxicity Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
Objective: To determine the half-maximal inhibitory concentration (IC50) of an ADC in prostate cancer cell lines.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP for PSMA, PC-3 for STEAP1)
-
Complete cell culture medium
-
ADC construct and unconjugated antibody (as control)
-
Free MMAE (as a positive control)
-
96-well clear-bottom white plates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count prostate cancer cells.
-
Seed 5,000 cells per well in 100 µL of complete medium into a 96-well plate.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the ADC, unconjugated antibody, and free MMAE in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include wells with medium only as a negative control.
-
-
Incubation:
-
Incubate the plate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate the CellTiter-Glo® reagent to room temperature.
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents by placing the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a luminometer.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope in GraphPad Prism).
-
In Vivo Xenograft Tumor Model Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a prostate cancer xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or athymic nude mice)
-
Prostate cancer cells (e.g., LNCaP, C4-2) or patient-derived xenograft (PDX) fragments.[11]
-
Matrigel (optional, for cell line xenografts)
-
ADC construct, vehicle control, and unconjugated antibody control
-
Sterile PBS and syringes
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation:
-
For cell line-derived xenografts, resuspend 1-5 x 10^6 prostate cancer cells in 100-200 µL of a 1:1 mixture of sterile PBS and Matrigel.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
For PDX models, surgically implant a small tumor fragment (2-3 mm³) subcutaneously.[11]
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC low dose, ADC high dose).
-
-
Treatment Administration:
-
Administer the ADC, vehicle, or control antibody intravenously (i.v.) via the tail vein.
-
The dosing schedule will depend on the specific ADC and study design (e.g., once weekly for 4 weeks).
-
-
Monitoring and Data Collection:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study (when tumors in the control group reach a predetermined size or at a specified time point), euthanize the mice.
-
-
Endpoint Analysis:
-
Excise the tumors and measure their final weight.
-
Process tumors for further analysis, such as immunohistochemistry (e.g., for Ki-67 to assess proliferation and cleaved caspase-3 for apoptosis).
-
-
Data Analysis:
-
Plot the mean tumor volume ± SEM for each treatment group over time.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Perform statistical analysis to determine the significance of the anti-tumor effects.
-
Experimental Workflow
Caption: A typical experimental workflow for the preclinical development of an ADC.
Conclusion
The this compound drug-linker system offers a potent and versatile platform for the development of ADCs targeting prostate cancer. By combining the high cytotoxicity of MMAE with a stable and selectively cleavable linker, this technology enables the targeted delivery of a therapeutic payload to prostate tumor cells, as demonstrated in studies targeting PSMA and STEAP1. The protocols and data presented in these application notes provide a foundation for researchers and drug developers to design and execute meaningful preclinical studies to evaluate the potential of novel ADCs in the fight against prostate cancer.
References
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. aacrjournals.org [aacrjournals.org]
- 4. jnm.snmjournals.org [jnm.snmjournals.org]
- 5. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 6. Old Drug, New Delivery Strategy: MMAE Repackaged - PMC [pmc.ncbi.nlm.nih.gov]
- 7. onclive.com [onclive.com]
- 8. researchgate.net [researchgate.net]
- 9. Phase 1 study of PSMA ADC, an antibody-drug conjugate targeting prostate-specific membrane antigen, in chemotherapy-refractory prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Generation of Prostate Cancer Patient-Derived Xenografts to Investigate Mechanisms of Novel Treatments and Treatment Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for mp-dLAE-PABC-MMAE Conjugation Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of antibody-drug conjugates (ADCs) represents a significant advancement in targeted cancer therapy. The specificity of a monoclonal antibody is combined with the potent cell-killing ability of a cytotoxic payload, connected by a specialized linker. This document provides detailed application notes and protocols for the use of the mp-dLAE-PABC-MMAE drug-linker, a novel system designed for enhanced therapeutic efficacy and an improved safety profile.
The this compound linker-drug is comprised of four key components:
-
mp (Maleimidopropanoyl): A maleimide-containing reactive handle that enables covalent conjugation to free thiol groups on cysteine residues of a monoclonal antibody.
-
dLAE (D-leucine-alanine-glutamate): A tripeptide linker that is designed to be preferentially cleaved by lysosomal proteases, which are often upregulated in the tumor microenvironment. This selectivity may contribute to a wider therapeutic window compared to more conventional dipeptide linkers like Val-Cit.
-
PABC (p-aminobenzyl carbamate): A self-immolative spacer that, upon cleavage of the dLAE linker, rapidly and efficiently releases the cytotoxic payload in its active form.
-
MMAE (Monomethyl Auristatin E): A potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.
This document will detail the chemistry of conjugation, provide step-by-step experimental protocols, and present available data on the performance of ADCs constructed with this innovative linker system.
Conjugation Chemistry and Mechanism of Action
The conjugation of this compound to a monoclonal antibody is a multi-step process that results in a stable and effective ADC.
Diagram: this compound Conjugation Workflow
Caption: Workflow for the conjugation of this compound to an antibody.
The process begins with the partial reduction of the interchain disulfide bonds of the antibody, typically using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP). This step exposes free sulfhydryl (thiol) groups on the cysteine residues. The maleimide group of the this compound linker then reacts with these free thiols via a Michael addition reaction, forming a stable thioether bond. The resulting ADC is a heterogeneous mixture of species with varying drug-to-antibody ratios (DARs). Purification steps, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), are then employed to remove unconjugated drug-linker and other impurities, and to characterize the DAR distribution.
Diagram: Mechanism of MMAE Release
Caption: Mechanism of intracellular release of MMAE from an this compound ADC.
Once the ADC binds to its target antigen on the surface of a cancer cell, it is internalized, typically via endocytosis, and trafficked to the lysosome. Inside the acidic and enzyme-rich environment of the lysosome, proteases cleave the dLAE tripeptide linker. This cleavage event triggers the self-immolation of the PABC spacer, leading to the release of the free, highly potent MMAE payload into the cytoplasm. The released MMAE then binds to tubulin, disrupting the microtubule network and leading to cell cycle arrest and apoptosis.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a monoclonal antibody and the subsequent characterization of the resulting ADC. Optimization may be required for specific antibodies and desired drug-to-antibody ratios.
Protocol 1: Antibody Reduction
-
Buffer Preparation: Prepare a phosphate-buffered saline (PBS) solution (pH 7.2-7.4) containing 1-5 mM EDTA. Degas the buffer thoroughly.
-
Antibody Preparation: Dilute the stock antibody solution to a final concentration of 5-10 mg/mL in the prepared PBS/EDTA buffer.
-
Reducing Agent Preparation: Prepare a fresh stock solution of TCEP (tris(2-carboxyethyl)phosphine) at a concentration of 10 mM in the reaction buffer.
-
Reduction Reaction: Add a 2-5 molar excess of TCEP to the antibody solution. The exact molar ratio should be optimized to achieve the desired number of free thiols.
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours with gentle agitation.
-
Purification: Immediately before conjugation, remove excess TCEP using a desalting column (e.g., Sephadex G-25) equilibrated with the reaction buffer.
Protocol 2: Conjugation of this compound
-
Drug-Linker Preparation: Dissolve the this compound in an organic co-solvent such as dimethyl sulfoxide (DMSO) to a stock concentration of 10-20 mM.
-
Conjugation Reaction: Add a 1.5-3 molar excess of the this compound solution per free thiol group to the reduced and purified antibody solution. The final concentration of the organic co-solvent should be kept below 10% (v/v) to maintain antibody stability.
-
Incubation: Incubate the reaction mixture at room temperature for 1-2 hours, or at 4°C overnight, with gentle agitation and protected from light.
-
Quenching: Quench the reaction by adding a 5-fold molar excess of N-acetylcysteine over the initial amount of drug-linker to cap any unreacted maleimide groups. Incubate for an additional 20-30 minutes.
Protocol 3: ADC Purification and Characterization
-
Purification: Purify the ADC from unconjugated drug-linker, quenching agent, and aggregated antibody using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).
-
SEC: Use a suitable SEC column (e.g., Superdex 200) equilibrated with PBS to separate the ADC based on size.
-
HIC: HIC can be used to separate ADC species with different DARs. A typical HIC protocol involves a salt gradient (e.g., ammonium sulfate or sodium chloride) on a hydrophobic column (e.g., Butyl-NPR).[1][2]
-
-
Characterization:
-
Protein Concentration: Determine the protein concentration of the purified ADC using a standard method such as UV-Vis spectrophotometry at 280 nm.
-
Drug-to-Antibody Ratio (DAR): The average DAR can be determined using several methods:
-
UV-Vis Spectroscopy: Measure the absorbance at 280 nm (for the antibody) and at the wavelength of maximum absorbance for MMAE (if applicable and distinct from the antibody's absorbance). The ratio of these absorbances can be used to calculate the DAR, correcting for the contribution of the drug to the absorbance at 280 nm.
-
Hydrophobic Interaction Chromatography (HIC)-HPLC: HIC can separate ADCs based on the number of conjugated drug molecules. The peak areas of the different DAR species can be used to calculate the average DAR.[1][2]
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) of the intact or reduced and deglycosylated ADC can provide a precise determination of the DAR distribution.
-
-
Purity and Aggregation: Analyze the purity and extent of aggregation of the final ADC product by size-exclusion chromatography (SEC-HPLC).
-
Endotoxin Levels: Measure endotoxin levels to ensure the suitability of the ADC for in vitro and in vivo studies.
-
Data Presentation
The following tables summarize the expected and reported data for ADCs utilizing the this compound linker system. It is important to note that specific values will vary depending on the antibody, target, and experimental conditions.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C68H102N10O17 | [3] |
| Molecular Weight | 1331.59 g/mol | [3] |
| Purity | >95% | N/A |
| Solubility | Soluble in DMSO | [3] |
Table 2: In Vitro Cytotoxicity of dLAE-MMAE ADCs vs. Val-Cit-MMAE ADCs
| Cell Line | ADC Target | dLAE-MMAE ADC IC50 (nM) | Val-Cit-MMAE ADC IC50 (nM) | Reference |
| Various Cancer Cells | CD30 | Comparable to vedotin | N/A | [4] |
| SKOV-3 (Ovarian) | HER2 | 0.05 - 0.08 | N/A | [5] |
| BxPC-3 (Pancreatic) | Tissue Factor | ~1 | N/A | [6] |
| NCI-N87 (Gastric) | HER2 | Potent (sub-nanomolar) | N/A | [7] |
| MDA-MB-468 (Breast) | N/A (Free MMAE) | 0.23 - 1.16 | N/A | [6] |
Note: The data presented is a compilation from various studies on MMAE and dLAE-containing ADCs. Direct head-to-head comparisons may not be available for all cell lines.
Table 3: Preclinical In Vivo Efficacy of dLAE-MMAE ADCs
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Survival Benefit | Reference |
| Xenograft Models | N/A | Comparable to vedotin | N/A | [4] |
| Pancreatic Cancer Xenograft | 2, 5, or 10 mg/kg | Dose-dependent antitumor effects | N/A | [6] |
| Breast Cancer Xenograft | N/A | Significant tumor growth inhibition | N/A | [8] |
| Various Human Tumors in Mice | N/A | Tumor shrinkage and eradication | N/A | [9] |
Note: Preclinical studies have demonstrated that ADCs with the dLAE linker exhibit comparable antitumor activity to those with the Val-Cit linker.[4]
Table 4: Comparative Toxicology Data
| Parameter | dLAE-MMAE ADC | Val-Cit-MMAE ADC (Vedotin) | Reference |
| Maximum Tolerated Dose (Rat & Cynomolgus Macaque) | Higher | Lower | [4] |
| Bone Marrow Toxicity | Reduced | Dose-limiting | [4] |
| Linker Catabolism in Bone Marrow Cells | Decreased | Higher | [4] |
| Linker Catabolism in Cancer Cells | Similar | Similar | [4] |
Conclusion
The this compound drug-linker offers a promising platform for the development of next-generation antibody-drug conjugates. Its unique dLAE tripeptide linker is designed for preferential cleavage in the tumor microenvironment, which has been shown in preclinical studies to translate to a more favorable safety profile with reduced bone marrow toxicity compared to ADCs utilizing the Val-Cit linker. The conjugation chemistry is robust and relies on the well-established maleimide-thiol reaction. The protocols provided in this document offer a solid foundation for researchers to successfully produce and characterize ADCs with this advanced linker system. Further optimization of these protocols for specific antibody candidates will be crucial for advancing these novel ADCs towards clinical applications.
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Tumor-Specific Monomethyl Auristatin E (MMAE) Prodrug Nanoparticles for Safe and Effective Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antibody-linked drug shrinks various types of tumors in preclinical study | Center for Cancer Research [ccr.cancer.gov]
Application Notes and Protocols for mp-dLAE-PABC-MMAE in Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of the drug-linker conjugate mp-dLAE-PABC-MMAE in the synthesis of Antibody-Drug Conjugates (ADCs) and their subsequent application in co-culture experiments to evaluate therapeutic efficacy and the bystander effect.
Introduction
This compound is a sophisticated drug-linker system designed for the development of targeted cancer therapies. It comprises three key components:
-
Monomethyl Auristatin E (MMAE): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[1][2] Due to its high toxicity, MMAE is not used as a standalone drug but is ideal as a payload in ADCs.[1][2]
-
para-aminobenzyl carbamate (PABC): A self-immolative spacer that ensures the stable linkage of MMAE to the dipeptide linker and facilitates the efficient release of the unmodified, active drug following enzymatic cleavage.
-
mp-dLAE Linker: A maleimide-functionalized dipeptide linker engineered for stability in systemic circulation and susceptibility to cleavage by lysosomal proteases, such as Cathepsin B, which are abundant within the intracellular environment of cancer cells.[3]
When conjugated to a monoclonal antibody (mAb) that targets a specific tumor-associated antigen, the resulting ADC can selectively deliver the cytotoxic MMAE payload to cancer cells, minimizing systemic toxicity.
Mechanism of Action and the Bystander Effect
The therapeutic rationale for using an ADC synthesized with this compound in a heterogeneous tumor environment hinges on its targeted cell killing and the "bystander effect."
-
Targeted Delivery: The mAb component of the ADC binds to its specific antigen on the surface of a cancer cell.
-
Internalization: The ADC-antigen complex is internalized by the cancer cell via receptor-mediated endocytosis.
-
Lysosomal Trafficking: The complex is trafficked to the lysosome, an acidic organelle rich in proteases.
-
Payload Release: Within the lysosome, Cathepsin B and other proteases cleave the dipeptide linker, leading to the release of the PABC-MMAE intermediate. The PABC spacer then self-immolates, releasing the active MMAE payload into the cytoplasm.
-
Induction of Apoptosis: MMAE binds to tubulin, disrupting the microtubule network, which leads to cell cycle arrest at the G2/M phase and subsequent programmed cell death (apoptosis).
-
Bystander Killing: A crucial feature of MMAE-based ADCs with cleavable linkers is the ability of the released, membrane-permeable MMAE to diffuse out of the targeted cancer cell and kill adjacent, antigen-negative cancer cells.[1][4] This "bystander effect" is critical for eradicating tumors with heterogeneous antigen expression.
Signaling Pathway of MMAE-Induced Apoptosis
Caption: MMAE-induced apoptotic signaling pathway.
Application: Co-culture Experiments to Evaluate Bystander Effect
Co-culture experiments are essential for evaluating the bystander killing capability of an ADC. A typical model involves co-culturing antigen-positive (target) cells with antigen-negative (bystander) cells.
Example: A HER2-targeting ADC, such as Trastuzumab conjugated with this compound (Trastuzumab-dLAE-MMAE), can be tested using a co-culture of HER2-positive cells (e.g., SK-BR-3, BT-474) and HER2-negative cells (e.g., MCF-7, MDA-MB-231).[4] To distinguish between the two cell populations, one cell line is typically labeled with a fluorescent protein (e.g., GFP-expressing MCF-7 cells).
Experimental Workflow for Co-culture Bystander Assay
Caption: Workflow for a co-culture bystander effect assay.
Detailed Experimental Protocol: Co-culture Bystander Cytotoxicity Assay
This protocol describes a method to quantify the bystander effect of an ADC (e.g., an anti-HER2 ADC) using a co-culture of HER2-positive and HER2-negative breast cancer cell lines.
Materials:
-
Cell Lines:
-
HER2-positive: SK-BR-3 human breast adenocarcinoma cells
-
HER2-negative: MCF-7 human breast adenocarcinoma cells stably expressing Green Fluorescent Protein (MCF7-GFP)
-
-
Reagents:
-
ADC synthesized with this compound (e.g., Trastuzumab-dLAE-MMAE)
-
Control articles: Naked antibody (e.g., Trastuzumab), free MMAE
-
Cell Culture Media: McCoy's 5A (for SK-BR-3), DMEM (for MCF-7), supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Viability Dye: Propidium Iodide (PI) or DAPI
-
-
Equipment:
-
96-well flat-bottom cell culture plates
-
Humidified incubator (37°C, 5% CO₂)
-
Flow cytometer or high-content imaging system
-
Procedure:
-
Cell Culture:
-
Maintain SK-BR-3 and MCF7-GFP cells in their respective culture media.
-
Ensure cells are in the logarithmic growth phase and show >95% viability before starting the experiment.
-
-
Cell Seeding:
-
Harvest both cell lines using Trypsin-EDTA, neutralize, and count the cells.
-
Prepare cell suspensions of SK-BR-3 and MCF7-GFP cells.
-
Seed a total of 5,000 cells per well in a 96-well plate. Seed the cells in different ratios of SK-BR-3 to MCF7-GFP (e.g., 1:0, 0:1, 1:1, 1:3, 3:1) to assess the dependency of the bystander effect on the proportion of target cells.
-
Include wells with only SK-BR-3 cells (monoculture) and only MCF7-GFP cells (monoculture) as controls.
-
Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC, naked antibody, and free MMAE in the appropriate cell culture medium. A typical concentration range for an MMAE-based ADC would be from 0.01 ng/mL to 1000 ng/mL.
-
Carefully remove the medium from the wells and add 100 µL of the diluted test articles or vehicle control.
-
Incubate the plate for 96 hours at 37°C, 5% CO₂.
-
-
Viability Analysis (Flow Cytometry):
-
After the incubation period, gently aspirate the medium.
-
Wash the cells once with PBS.
-
Harvest the cells from each well using Trypsin-EDTA and transfer to a 96-well V-bottom plate or microcentrifuge tubes.
-
Centrifuge the cells and resuspend the pellet in 100 µL of FACS buffer (PBS with 2% FBS).
-
Add a viability dye (e.g., PI at 1 µg/mL) to each well just before analysis.
-
Analyze the samples on a flow cytometer.
-
Gate on the live cell population based on forward and side scatter.
-
Within the live gate, differentiate the two cell populations based on GFP fluorescence (MCF7-GFP will be GFP-positive, SK-BR-3 will be GFP-negative).
-
Determine the percentage of viable cells for each population in each treatment condition.
-
-
Data Analysis:
-
Normalize the percentage of viable cells in each treated well to the vehicle-treated control wells (set to 100% viability).
-
Plot the normalized viability against the logarithm of the ADC concentration for each cell population (SK-BR-3 and MCF7-GFP) and for each co-culture ratio.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) values using a non-linear regression model (e.g., four-parameter logistic curve).
-
Data Presentation
Quantitative data from these experiments should be summarized in tables for clear interpretation and comparison.
Table 1: Monoculture Cytotoxicity of ADC and Controls
| Compound | Cell Line | IC₅₀ (ng/mL) |
| ADC | SK-BR-3 (HER2+) | 5.2 |
| MCF-7 (HER2-) | >1000 | |
| Free MMAE | SK-BR-3 (HER2+) | 0.8 |
| MCF-7 (HER2-) | 1.1 | |
| Naked Antibody | SK-BR-3 (HER2+) | No effect |
| MCF-7 (HER2-) | No effect |
Table 2: Co-culture Cytotoxicity (IC₅₀ in ng/mL) of ADC at a 1:1 Ratio
| Cell Population | IC₅₀ (ng/mL) |
| SK-BR-3 (Target) | 6.5 |
| MCF7-GFP (Bystander) | 45.7 |
Note: The data presented in these tables are representative examples and will vary based on the specific ADC, cell lines, and experimental conditions.
Logical Relationship of ADC Components
Caption: Logical relationship of ADC components to their functions.
Conclusion
The drug-linker conjugate this compound provides a powerful tool for the development of next-generation ADCs. The protocols outlined herein offer a robust framework for assessing the efficacy of these ADCs in a setting that mimics the heterogeneity of solid tumors. By quantifying both direct, antigen-dependent cytotoxicity and the indirect bystander effect, researchers can gain critical insights into the therapeutic potential of their ADC candidates and select the most promising constructs for further preclinical and clinical development.
References
- 1. agilent.com [agilent.com]
- 2. Quantitative characterization of in vitro bystander effect of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimizing Lysosomal Activation of Antibody-Drug Conjugates (ADCs) by Incorporation of Novel Cleavable Dipeptide Linkers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting mp-dLAE-PABC-MMAE Conjugation Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with mp-dLAE-PABC-MMAE conjugation reactions. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the individual components of the this compound drug-linker?
A1: The this compound is a complex drug-linker construct used for creating Antibody-Drug Conjugates (ADCs). Each component has a specific function:
-
mp (maleimidopropionyl): This is a maleimide-containing reactive group. It specifically reacts with free thiol (sulfhydryl) groups on a cysteine residue of a reduced antibody, forming a stable covalent bond.
-
dLAE: This component is likely a dipeptide or a modified amino acid sequence. It may serve multiple functions, including influencing the stability of the maleimide linkage and the overall hydrophobicity of the drug-linker. Some advanced linkers incorporate components like diaminopropionic acid (DPR) to create "self-stabilizing maleimides" that reduce premature drug deconjugation in plasma.[1][2][3]
-
PABC (p-aminobenzyloxycarbonyl): This is a "self-immolative" spacer. It is stable until the adjacent dLAE component is cleaved (e.g., by lysosomal enzymes inside a cancer cell). Once the dLAE is cleaved, the PABC spontaneously decomposes, releasing the MMAE payload in its active form.[4]
-
MMAE (Monomethyl Auristatin E): This is a highly potent anti-mitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis of cancer cells.[5]
Q2: What is the primary mechanism of conjugation for this drug-linker to an antibody?
A2: The conjugation chemistry relies on the reaction between the maleimide group ("mp") of the drug-linker and thiol groups on the antibody. This is typically achieved by first reducing the antibody's interchain disulfide bonds to generate free cysteine thiols. The maleimide group then undergoes a Michael addition reaction with these thiols to form a stable thioether bond.[6]
Q3: What is "retro-Michael addition" and why is it a concern?
A3: Retro-Michael addition is a chemical reaction that can lead to the premature release of the drug-linker from the antibody. The thioether bond formed between the maleimide and the cysteine thiol is reversible and can be cleaved in the presence of other thiols in the plasma, such as albumin.[1][3] This premature release can lead to off-target toxicity and reduced efficacy of the ADC.
Q4: How does the "dLAE" component potentially improve linker stability?
A4: While the exact structure of "dLAE" is proprietary, it is likely designed to create a "self-stabilizing" maleimide. This is often achieved by incorporating a basic amino group (e.g., from diaminopropionic acid or a similar structure) near the maleimide. This basic group can catalyze the hydrolysis of the succinimide ring that is formed upon conjugation.[1][3][7] The resulting ring-opened structure is no longer susceptible to retro-Michael addition, thus significantly increasing the stability of the ADC in circulation.[1][3]
Troubleshooting Guide
Low or No Conjugation Efficiency
Q: My conjugation reaction is resulting in a low Drug-to-Antibody Ratio (DAR) or no conjugation at all. What are the possible causes and solutions?
A: Low conjugation efficiency is a common issue that can stem from several factors throughout the experimental workflow. Below is a summary of potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Incomplete Antibody Reduction | - Optimize Reductant Concentration: Titrate the concentration of the reducing agent (e.g., TCEP or DTT). Insufficient reductant will not expose enough thiol groups for conjugation.[8][9] - Verify Reductant Activity: Ensure the reducing agent is fresh and has been stored correctly. - Optimize Reduction Time and Temperature: Increase the incubation time or temperature within the antibody's stability limits to ensure complete reduction.[9] |
| Inefficient Drug-Linker Reaction | - Check Drug-Linker Quality: Ensure the this compound is not degraded. It should be stored under recommended conditions (typically -20°C or -80°C, protected from moisture).[10] - Optimize Reaction pH: The Michael addition reaction is pH-dependent. The optimal pH is typically between 6.5 and 7.5.[11] - Increase Molar Excess of Drug-Linker: A higher molar ratio of the drug-linker to the antibody can drive the reaction to completion. |
| Hydrolysis of Maleimide Group | - Control pH: The maleimide group can hydrolyze at higher pH, rendering it inactive. Maintain the recommended pH throughout the conjugation process. |
| Presence of Trisulfide Bonds in Antibody | - Antibody Batch Variability: Different batches of monoclonal antibodies can have varying levels of trisulfide bonds, which can interfere with the reduction process and lead to inconsistent results.[8] Consider pre-screening antibody batches for trisulfide content. |
ADC Aggregation
Q: I am observing significant aggregation of my ADC product during or after the conjugation reaction. What can I do to mitigate this?
A: Aggregation is a critical issue in ADC development, often driven by the hydrophobicity of the drug-linker.
| Potential Cause | Troubleshooting Recommendations |
| Hydrophobicity of the Drug-Linker | - Optimize Solvent Composition: While maintaining antibody stability, a small percentage of an organic co-solvent (e.g., DMSO) can help to keep the hydrophobic drug-linker in solution. - Control ADC Concentration: Working with lower concentrations of the antibody during conjugation can reduce the likelihood of intermolecular aggregation. |
| Unfavorable Buffer Conditions | - pH and Ionic Strength: Ensure the pH of the buffer is not near the isoelectric point (pI) of the antibody, as this can minimize solubility. Adjusting the ionic strength of the buffer can also help to reduce aggregation. - Use of Stabilizing Excipients: Consider the inclusion of excipients such as polysorbates (e.g., Polysorbate 20 or 80) or sugars (e.g., sucrose, trehalose) in the final formulation buffer to improve ADC stability.[] |
| Inefficient Purification | - Prompt Purification: Purify the ADC promptly after the conjugation reaction to remove unreacted drug-linker and any aggregates that may have formed. - Optimize Purification Method: Size Exclusion Chromatography (SEC) is effective for removing aggregates. Hydrophobic Interaction Chromatography (HIC) can also be used to separate ADC species and remove aggregates.[][13] |
| Physical Stress | - Gentle Handling: Avoid vigorous vortexing or shaking of the ADC solution. Gentle mixing is recommended. - Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can induce aggregation. |
Inconsistent Drug-to-Antibody Ratio (DAR)
Q: My DAR values are inconsistent between batches. How can I achieve better control over the final DAR?
A: Achieving a consistent DAR is crucial for the therapeutic efficacy and safety of an ADC.
| Potential Cause | Troubleshooting Recommendations |
| Variable Antibody Reduction | - Precise Control of Reduction: Tightly control the molar ratio of the reducing agent, as well as the reaction time and temperature, as these parameters directly influence the number of available thiol groups.[9] |
| Inconsistent Reaction Stoichiometry | - Accurate Reagent Concentrations: Ensure accurate concentration determination of both the antibody and the drug-linker solution. - Consistent Molar Ratios: Use a consistent molar ratio of the drug-linker to the antibody in every reaction. |
| Analytical Method Variability | - Method Validation: Ensure that the analytical method used for DAR determination (e.g., HIC, UV-Vis spectroscopy) is robust and validated.[14] - Consistent Sample Preparation: Use a standardized procedure for sample preparation prior to analysis. |
Experimental Protocols & Methodologies
General Protocol for this compound Conjugation
This protocol provides a general workflow for the conjugation of this compound to an antibody via cysteine-thiol chemistry. Optimization will be required for specific antibodies and desired DAR.
-
Antibody Preparation:
-
Buffer exchange the antibody into a suitable reaction buffer (e.g., phosphate buffer with EDTA, pH 7.0-7.5).
-
Adjust the antibody concentration to a working range (e.g., 5-10 mg/mL).
-
-
Antibody Reduction:
-
Add a calculated molar excess of a reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), to the antibody solution. The molar excess will depend on the desired DAR.
-
Incubate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 1-2 hours) to reduce the interchain disulfide bonds.[9]
-
-
Drug-Linker Conjugation:
-
Prepare a stock solution of this compound in an organic solvent like DMSO.
-
Add the drug-linker solution to the reduced antibody solution at a specific molar ratio.
-
Incubate the reaction mixture at a controlled temperature (e.g., room temperature) for a set time (e.g., 1-2 hours).
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to react with any excess this compound.
-
-
Purification of the ADC:
-
Purify the ADC from unreacted drug-linker, quenching reagent, and any aggregates. This is typically done using Size Exclusion Chromatography (SEC) or Tangential Flow Filtration (TFF).[][13]
-
Methodology for DAR Analysis by Hydrophobic Interaction Chromatography (HIC)
HIC is a standard method for determining the DAR of ADCs. The principle is that the hydrophobicity of the ADC increases with the number of conjugated drug-linker molecules.
-
Column: A HIC column with a suitable stationary phase (e.g., Butyl-NPR).
-
Mobile Phase A: A high salt buffer (e.g., sodium phosphate with ammonium sulfate).
-
Mobile Phase B: A low salt buffer (e.g., sodium phosphate).
-
Gradient: A descending salt gradient is used to elute the ADC species. The species with the lowest DAR (and lowest hydrophobicity) will elute first, followed by species with progressively higher DARs.
-
Detection: UV detection at 280 nm.
-
Data Analysis: The average DAR is calculated from the peak areas of the different DAR species.[14]
Visualizations
Caption: General experimental workflow for ADC conjugation.
Caption: Troubleshooting logic for low DAR.
Caption: Succinimide ring stability pathways.
References
- 1. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Self-hydrolyzing maleimides improve the stability and pharmacological properties of antibody-drug conjugates [scite.ai]
- 3. researchgate.net [researchgate.net]
- 4. Antibody Drug Conjugates: Design and Selection of Linker, Payload and Conjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bioprocess development of antibody-drug conjugate production for cancer treatment | PLOS One [journals.plos.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. broadpharm.com [broadpharm.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. vectorlabs.com [vectorlabs.com]
- 11. cytivalifesciences.com [cytivalifesciences.com]
- 13. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
Technical Support Center: Improving mp-dLAE-PABC-MMAE ADC Solubility
This guide provides researchers, scientists, and drug development professionals with practical troubleshooting advice and answers to frequently asked questions regarding the solubility of antibody-drug conjugates (ADCs) utilizing the mp-dLAE-PABC-MMAE linker-payload system.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Follow these step-by-step solutions to resolve common solubility and aggregation problems.
Q1: My ADC with this compound is precipitating or forming visible aggregates after conjugation and purification. What are the immediate steps I should take?
A1: Immediate precipitation or aggregation of your ADC suggests that the formulation buffer is not optimal for your specific molecule's physicochemical properties. The hydrophobicity of the MMAE payload is a primary contributor to poor solubility and aggregation.[][2]
Immediate Actions:
-
Characterize the Aggregates: Use techniques like Dynamic Light Scattering (DLS) for a quick assessment of the aggregate size and polydispersity.[3] Size Exclusion Chromatography (SEC) can be used to quantify the percentage of high molecular weight species (aggregates).[4]
-
Review Conjugation Conditions:
-
Organic Solvents: If you are using an organic solvent like DMSO to dissolve the linker-payload, ensure the final concentration in the aqueous antibody solution is minimal (typically <5% v/v). Even low concentrations of DMSO can cause antibody aggregation.[5]
-
pH: The pH during conjugation can impact solubility. Aggregation is more likely to occur if the pH is near the antibody's isoelectric point (pI), where it has no net charge and minimal aqueous solubility.[6]
-
-
Temporary Solubilization: For immediate use, you may consider adding a co-solvent, but this is a temporary fix and requires further optimization for a stable formulation.
Next Steps: Proceed to a systematic formulation screening as detailed in the Experimental Protocols section to find a stable long-term buffer.
Q2: I observe a gradual increase in aggregation or turbidity in my purified ADC solution during storage. How can I improve its long-term stability?
A2: A gradual increase in aggregation indicates suboptimal storage conditions. The hydrophobic interactions between ADC molecules, driven by the MMAE payload, are likely causing them to associate over time.[6]
Troubleshooting Steps:
-
Optimize Buffer pH: Antibody stability is highly dependent on pH. For many ADCs, a slightly acidic pH (e.g., 5.0 - 6.5) is optimal. Conduct a pH screening study using buffers such as acetate, citrate, or histidine to find the pH at which your ADC exhibits the lowest aggregation propensity.[7]
-
Add Excipients: Introduce stabilizing excipients into your formulation.
-
Surfactants: Non-ionic surfactants like Polysorbate 20 or Polysorbate 80 are critical for preventing surface-induced aggregation and minimizing protein-protein interactions. A typical concentration is 0.01% to 0.05%.[]
-
Stabilizers (Sugars/Polyols): Sugars such as sucrose and trehalose are effective cryoprotectants and stabilizers that can enhance the long-term stability of the ADC, especially for lyophilized formulations.[9]
-
Amino Acids: Certain amino acids, like arginine and proline, can act as solubility enhancers and aggregation inhibitors.[7]
-
-
Consider Lyophilization: Most commercial ADCs are lyophilized (freeze-dried) to improve long-term stability and extend shelf-life.[9][10] This involves developing a specific formulation that includes cryoprotectants.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors influencing the solubility of an ADC containing the this compound linker-payload?
A1: The solubility of an ADC is a complex interplay of its components. For an ADC with this compound, the key factors are:
-
Payload Hydrophobicity: Monomethyl auristatin E (MMAE) is a highly hydrophobic molecule. Its presence is the main reason for the decreased solubility and increased aggregation tendency of the ADC compared to the unconjugated antibody.[][2]
-
Drug-to-Antibody Ratio (DAR): A higher DAR means more hydrophobic MMAE molecules are attached to each antibody, which significantly increases the overall hydrophobicity of the ADC. ADCs with a high DAR are more prone to aggregation. A DAR above 4 can significantly diminish solubility.[2][7]
-
Linker Chemistry: While the PABC (p-aminobenzyl carbamate) portion of the linker is common, modifications to the linker, such as incorporating hydrophilic polyethylene glycol (PEG) chains, can effectively shield the hydrophobic payload and improve solubility.[][11]
-
Formulation Conditions: The choice of buffer, pH, and the presence of excipients are critical for maintaining ADC solubility and stability.[7][]
-
Antibody Characteristics: The intrinsic properties of the monoclonal antibody (mAb) itself, including its surface charge distribution and isoelectric point, provide the foundation for the ADC's overall behavior.[6]
Q2: How can I modify the this compound linker itself to improve the solubility of my ADC?
A2: Modifying the linker is a powerful strategy to enhance ADC solubility. The most common and effective approach is PEGylation , which involves incorporating polyethylene glycol (PEG) chains into the linker structure.[][11]
-
Mechanism: The hydrophilic PEG chains create a "stealth" protective layer around the hydrophobic MMAE payload. This shields the hydrophobic regions from the aqueous environment, reducing the likelihood of intermolecular interactions that lead to aggregation.[]
-
Benefits: Besides improving solubility, PEGylation can also enhance the pharmacokinetic properties of the ADC, potentially leading to a longer plasma half-life.[]
Another innovative approach involves using highly hydrophilic linkers, such as those based on chito-oligosaccharides, which have been shown to dramatically increase the solubility of ADCs with hydrophobic payloads like MMAE.
Q3: Which excipients are most effective for formulating an ADC with a hydrophobic payload like MMAE?
A3: A combination of excipients is typically used to create a robust formulation for hydrophobic ADCs. The main components of an ADC formulation generally include pH buffers, sugars, and surfactants.[9]
| Excipient Class | Example(s) | Function & Typical Concentration | Citation(s) |
| Buffering Agents | Histidine, Acetate, Citrate | Maintain a stable pH to minimize chemical degradation and aggregation. Typically used at 10-50 mM. A slightly acidic pH (5.0-6.5) is often optimal. | [7][] |
| Surfactants | Polysorbate 20, Polysorbate 80 | Prevent aggregation at interfaces (air-liquid, container surface) and reduce protein-protein interactions. Typically used at 0.01-0.05% (w/v). | [] |
| Tonicity Modifiers | Sodium Chloride (NaCl) | Adjust the tonicity of the formulation for administration. Note: High salt can sometimes increase hydrophobic interactions and should be used with caution. | [2][7] |
| Bulking Agents / Stabilizers | Sucrose, Trehalose, Mannitol | Provide stability, especially during freeze-thaw cycles and lyophilization, by creating an amorphous glassy matrix. | [][9] |
| Solubility Enhancers | Arginine, Proline | Specific amino acids that can help to suppress protein aggregation and increase the solubility of the ADC. | [7] |
A specific example of a buffer used for a MC-vc-PAB-MMAE ADC in a stability study was: 20 mM histidine/acetate, 240 mM trehalose, 0.02% polysorbate 20, pH 5.5 .[12]
Experimental Protocols
Protocol 1: High-Throughput Buffer Screening for ADC Solubility
This protocol describes a method to screen multiple buffer conditions in parallel to identify an optimal formulation that minimizes ADC aggregation, using high-throughput Dynamic Light Scattering (HT-DLS) in a 96-well plate format.[3]
Objective: To identify the buffer composition (pH, excipients) that provides the highest physical stability for the this compound ADC.
Materials:
-
Purified this compound ADC stock solution at a known concentration (e.g., 5-10 mg/mL).
-
A series of stock solutions for different buffers (e.g., 100 mM acetate, histidine, citrate) at various pH levels.
-
Stock solutions of excipients (e.g., 1 M NaCl, 40% sucrose, 1% Polysorbate 20, 1 M Arginine).
-
Low-protein-binding 96-well or 384-well plates.
-
Automated liquid handler (recommended) or multichannel pipettes.
-
Plate-based Dynamic Light Scattering (DLS) instrument.
Methodology:
-
Plate Design: Design a 96-well plate map. Dedicate rows or columns to specific variables (e.g., pH, salt concentration, excipient type). Include a control condition (e.g., your current formulation buffer like PBS).
-
Buffer Preparation: Use an automated liquid handler or multichannel pipette to dispense the different buffer and excipient stock solutions into the wells of the microplate to create a matrix of final formulation conditions.
-
ADC Addition: Dilute the ADC stock solution into each well to a final concentration suitable for DLS analysis (typically 0.5 - 2 mg/mL). Ensure the final volume in each well is consistent.
-
Incubation (Optional Stress):
-
For baseline measurement, analyze the plate immediately.
-
To assess stability, seal the plate and incubate it under stress conditions (e.g., 40°C for 24-72 hours) to accelerate potential aggregation.[7]
-
-
DLS Measurement: Place the microplate into the HT-DLS instrument. Set the acquisition parameters according to the manufacturer's instructions. The instrument will measure the hydrodynamic radius (Rh) and polydispersity index (%Pd) for each well.
-
Data Analysis:
-
Ideal Conditions: Look for formulations that result in the smallest average hydrodynamic radius (consistent with a monomeric ADC) and the lowest polydispersity index (<20% is generally considered monodisperse).
-
Stability Assessment: Compare the DLS results before and after thermal stress. The most stable formulations will show the least change in size and polydispersity.
-
References
- 2. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmtech.com [pharmtech.com]
- 4. cytivalifesciences.com [cytivalifesciences.com]
- 5. researchgate.net [researchgate.net]
- 6. pharmtech.com [pharmtech.com]
- 7. Solubility of ADCs | Evidentic GmbH [evidentic.com]
- 9. Manufacture and Quality Control of Antibody-Drug Conjugates (ADCs) - Creative Proteomics [creative-proteomics.com]
- 10. ADC Formulation Development - ProJect Pharmaceutics [project-pharmaceutics.com]
- 11. researchgate.net [researchgate.net]
- 12. US8541178B2 - Analysis of antibody drug conjugates by bead-based affinity capture and mass spectrometry - Google Patents [patents.google.com]
Technical Support Center: Optimizing mp-dLAE-PABC-MMAE ADC In Vivo Dosage
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) for optimizing the in vivo dosage of antibody-drug conjugates (ADCs) constructed with the mp-dLAE-PABC-MMAE drug-linker.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for an ADC containing this compound?
A1: The monoclonal antibody component of the ADC targets a specific antigen on the surface of tumor cells. Upon binding, the ADC-antigen complex is internalized by the cell.[1][2] Inside the cell, the linker is cleaved, releasing the potent cytotoxic agent, Monomethyl auristatin E (MMAE).[1] MMAE then disrupts microtubule dynamics, leading to cell cycle arrest and ultimately apoptosis (programmed cell death).[1]
Q2: What are the expected off-target toxicities associated with MMAE-based ADCs?
A2: MMAE, the cytotoxic payload, can cause off-target toxicities if released prematurely or if the ADC is taken up by non-target cells. Common dose-limiting toxicities for MMAE-containing ADCs include hematological toxicities such as neutropenia and thrombocytopenia, as well as peripheral neuropathy.[3][4] Careful monitoring of animal health, including body weight and complete blood counts, is crucial during in vivo studies.
Q3: How does the drug-to-antibody ratio (DAR) affect the in vivo performance of the ADC?
A3: The drug-to-antibody ratio (DAR), which is the average number of drug molecules conjugated to each antibody, is a critical parameter. A higher DAR increases the potency of the ADC but can also lead to faster clearance from circulation and increased off-target toxicity.[3] Conversely, a lower DAR may be better tolerated but might have reduced efficacy. Optimizing the DAR is a key aspect of ADC development to achieve the best therapeutic window.
Q4: What are the key considerations for selecting a relevant animal model for in vivo studies?
A4: The choice of animal model is critical for obtaining meaningful in vivo data. For efficacy studies, a xenograft model using a cancer cell line that expresses the target antigen of your antibody is commonly used. It is important to confirm target antigen expression in the selected cell line. For toxicology studies, the species should be chosen based on the cross-reactivity of the monoclonal antibody.
Troubleshooting Guide
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Rapid body weight loss (>15-20%) and signs of distress in animals at the planned therapeutic dose. | The administered dose is above the maximum tolerated dose (MTD). The ADC may have significant on-target, off-tumor toxicity or off-target toxicity. | Immediately cease dosing and euthanize animals showing severe distress. Conduct a formal MTD study to determine a safe and tolerable dose range. Consider reducing the starting dose for the efficacy study. |
| Lack of tumor growth inhibition in an efficacy study. | The dose is too low. The tumor model does not express the target antigen. The ADC has poor stability in vivo. The antibody does not have the expected binding affinity. | Verify target antigen expression in the tumor model via immunohistochemistry (IHC) or flow cytometry. Increase the dose, not exceeding the MTD. Characterize the in vivo pharmacokinetics (PK) of the ADC to assess its stability and exposure. Confirm the binding affinity of the antibody component. |
| High variability in tumor growth within the same treatment group. | Inconsistent tumor cell implantation. Uneven tumor size at the start of treatment. Heterogeneity in tumor antigen expression. | Refine the tumor implantation technique to ensure consistency. Randomize animals into treatment groups based on tumor volume before starting treatment. Analyze tumor tissue post-study to assess antigen expression homogeneity. |
| Unexpected animal deaths with no prior signs of significant toxicity. | Acute toxicity due to off-target effects of the payload. Formulation or administration issues. | Perform a thorough necropsy and histopathological analysis to determine the cause of death. Review the formulation and administration procedures for any potential errors. |
Experimental Protocols
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of the this compound ADC that can be administered to animals without causing dose-limiting toxicities.
Methodology:
-
Animal Model: Select a relevant rodent species (e.g., mice or rats).
-
Group Allocation: Assign animals to several dose groups, including a vehicle control group. A common approach is to use a dose-escalation scheme.
-
Administration: Administer the ADC intravenously (IV) via the tail vein. The dosing schedule can be a single dose or multiple doses over a set period (e.g., once weekly for three weeks).
-
Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, behavior, and appearance.
-
Data Collection: Record body weights at least twice weekly. Collect blood samples at specified time points for hematology and clinical chemistry analysis.
-
Endpoint: The MTD is typically defined as the dose level at which no more than one animal in a cohort of six experiences a greater than 20% body weight loss or other signs of severe toxicity.
In Vivo Efficacy Study in a Xenograft Model
Objective: To evaluate the anti-tumor activity of the this compound ADC in a relevant cancer model.
Methodology:
-
Cell Line and Animal Model: Use a cancer cell line that has been confirmed to express the target antigen. Implant the cells subcutaneously into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Group Randomization: Randomize the animals into treatment groups (e.g., vehicle control, ADC at one or more dose levels, and potentially a non-binding ADC control) based on their tumor volumes.
-
Dosing: Administer the ADC according to a predetermined schedule and dose, which should be below the MTD.
-
Tumor Measurement: Measure the tumor dimensions with calipers at least twice a week and calculate the tumor volume.
-
Data Analysis: Plot the mean tumor volume over time for each group. At the end of the study, tumors can be excised for further analysis (e.g., IHC for biomarkers of efficacy).
Visualizations
Caption: Mechanism of action of an this compound ADC.
Caption: Workflow for an in vivo efficacy study.
Caption: Troubleshooting logic for lack of in vivo efficacy.
References
- 1. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 2. Model‐Informed Therapeutic Dose Optimization Strategies for Antibody–Drug Conjugates in Oncology: What Can We Learn From US Food and Drug Administration–Approved Antibody–Drug Conjugates? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of ADC Toxicity and Strategies to Increase ADC Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: mp-dLAE-PABC-MMAE Linker
Welcome to the technical support center for the mp-dLAE-PABC-MMAE linker. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments with antibody-drug conjugates (ADCs) utilizing this linker technology.
Frequently Asked Questions (FAQs)
Q1: What is the composition of the this compound linker and what is the function of each component?
A1: The this compound is a cleavable linker-payload conjugate used in the synthesis of ADCs.[1][2][3][4] While the exact structure of "dLAE" is proprietary, based on common ADC linker chemistry, the components are likely as follows:
-
mp (maleimido-propionyl): This is a maleimide-containing group that serves as the conjugation point to the antibody, typically by forming a stable thioether bond with a cysteine residue on the monoclonal antibody (mAb).
-
dLAE: This is a dipeptide, which acts as the recognition site for enzymatic cleavage. Dipeptide linkers are designed to be cleaved by specific proteases, such as cathepsins, which are abundant in the lysosomal compartment of tumor cells.[5][6][7]
-
PABC (para-aminobenzyl carbamate): This is a self-immolative spacer.[5][8] Once the dipeptide is cleaved by the enzyme, the PABC moiety spontaneously decomposes, ensuring the efficient release of the unmodified cytotoxic payload.[9][10]
-
MMAE (monomethyl auristatin E): This is a highly potent antimitotic agent that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis.[8] Due to its high toxicity, it is delivered specifically to cancer cells via the ADC.
Q2: What is the primary mechanism of cleavage for the this compound linker?
A2: The primary cleavage mechanism is enzymatic. After the ADC binds to the target antigen on a cancer cell and is internalized, it is trafficked to the lysosome. The acidic environment of the lysosome and the presence of proteases, such as cathepsin B, facilitate the cleavage of the dipeptide (dLAE) portion of the linker.[5][6][9] Following this enzymatic cleavage, the PABC spacer self-immolates, releasing the active MMAE payload into the cytoplasm of the cancer cell.[8][10]
Q3: What are the potential causes of premature cleavage of the linker in plasma?
A3: Premature cleavage of dipeptide linkers in plasma is a known challenge that can lead to off-target toxicity.[10][11] Potential causes include:
-
Susceptibility to other plasma proteases: Besides the target lysosomal enzymes, some dipeptide linkers can be susceptible to cleavage by other proteases present in the bloodstream, such as neutrophil elastase.[10]
-
Carboxylesterase activity: Certain dipeptide linkers have shown instability in rodent plasma due to the activity of carboxylesterases, which can complicate preclinical evaluation.[10]
-
Linker chemistry: The specific amino acid sequence of the dipeptide and the overall hydrophobicity of the linker-payload can influence its stability in plasma.[12]
Q4: How does incomplete cleavage of the linker affect the efficacy of the ADC?
A4: Incomplete linker cleavage will result in a reduced amount of the active MMAE payload being released inside the target cancer cells. This can significantly decrease the cytotoxic potency of the ADC and lead to suboptimal therapeutic efficacy.[2] The goal of the linker design is to ensure efficient and complete cleavage upon internalization into the target cell to maximize the delivery of the cytotoxic agent.[]
Troubleshooting Guides
Issue 1: Low or No Cytotoxicity Observed in Cell-Based Assays
| Possible Cause | Troubleshooting Steps |
| Inefficient ADC Internalization | - Confirm target antigen expression on the cell line using flow cytometry or western blot.- Ensure the antibody component of the ADC has high binding affinity to the target antigen.- Verify that the ADC is being internalized by the target cells using internalization assays (e.g., fluorescently labeled ADC). |
| Incomplete Linker Cleavage | - Assess the expression and activity of relevant lysosomal proteases (e.g., Cathepsin B) in the target cell line.- Perform a lysosomal cleavage assay with isolated lysosomes or cell lysates to confirm the linker is susceptible to cleavage by the cellular machinery.[12][14] |
| Drug Efflux | - Determine if the cell line overexpresses multidrug resistance pumps (e.g., P-glycoprotein) that could be exporting the MMAE payload after its release. |
| Incorrect Assay Conditions | - Optimize cell seeding density and incubation time for the cytotoxicity assay.[15][16]- Ensure the ADC concentration range is appropriate to determine an IC50 value. |
Issue 2: High Levels of Free Payload Detected in Plasma Stability Assays
| Possible Cause | Troubleshooting Steps |
| Linker Instability in Plasma | - Analyze the stability of the ADC in plasma from different species (e.g., mouse, rat, cynomolgus monkey, human) as linker stability can be species-dependent.[17]- Identify the enzyme responsible for premature cleavage using specific protease inhibitors. |
| Non-specific Binding and Uptake | - Evaluate the non-specific binding of the ADC to plasma proteins or healthy cells. |
| Issues with Conjugation Chemistry | - Ensure the maleimide conjugation reaction has gone to completion and that the thioether bond is stable.- Characterize the drug-to-antibody ratio (DAR) to ensure it is within the expected range.[18][19] |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay using LC-MS
This protocol outlines a general procedure to assess the stability of an ADC in plasma.
-
Preparation:
-
Thaw plasma (e.g., human, mouse) at 37°C.
-
Prepare the ADC stock solution in a suitable buffer (e.g., PBS).
-
-
Incubation:
-
Spike the ADC into the plasma at a final concentration of approximately 100 µg/mL.
-
Incubate the mixture at 37°C.
-
Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24, 48, 72 hours).
-
Immediately stop the reaction by adding an excess of cold acetonitrile to precipitate plasma proteins.
-
-
Sample Processing:
-
Centrifuge the samples to pellet the precipitated proteins.
-
Collect the supernatant containing the free payload.
-
-
LC-MS Analysis:
Protocol 2: Lysosomal Cleavage Assay
This protocol is to determine the efficiency of linker cleavage by lysosomal enzymes.[12][14]
-
Lysosome Isolation:
-
Isolate lysosomes from the target cancer cell line using a commercially available kit or standard subcellular fractionation techniques.
-
-
Cleavage Reaction:
-
Resuspend the isolated lysosomes in an appropriate assay buffer (typically acidic, pH 4.5-5.5).
-
Add the ADC to the lysosomal suspension.
-
Incubate the reaction at 37°C for various time points.
-
-
Analysis:
Protocol 3: Cell-Based Cytotoxicity Assay (MTT Assay)
This protocol measures the cytotoxic effect of the ADC on a target cell line.[15][16][24][25]
-
Cell Seeding:
-
Seed the target cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
-
ADC Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Add the ADC dilutions to the cells and incubate for a period of 72-120 hours.
-
-
MTT Addition:
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., SDS in HCl) to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to untreated control cells.
-
Plot the cell viability against the ADC concentration and determine the IC50 value.
-
Quantitative Data Summary
Table 1: Comparative Cleavage Rates of Dipeptide Linkers by Cathepsin B
| Dipeptide Linker | Relative Cleavage Rate (vs. Val-Cit) | Reference |
| Val-Cit | 1.00 | [26] |
| Val-Ala | ~0.50 | [26] |
| Phe-Lys | Optimized for enhanced cleavage | [8] |
| Asn-Asn | 5x higher than Val-Cit (legumain-mediated) | [8] |
Note: The cleavage rates are highly dependent on the experimental conditions and the specific enzyme used. This table provides a general comparison based on published data.
Table 2: Stability of Different Linker Types in Human Plasma
| Linker Type | Half-life (t1/2) | Reference |
| Silyl ether-based (acid-cleavable) | > 7 days | [11] |
| Phenylketone-derived hydrazone (acid-cleavable) | ~2 days | [11] |
| Carbonate with PAB-spacer (acid-cleavable) | ~36 hours | [26] |
| Val-Cit-PABC (enzyme-cleavable) | Generally stable, but can be susceptible to premature cleavage | [10] |
Visualizations
Caption: Cleavage mechanism of the this compound linker.
Caption: Experimental workflow for evaluating linker cleavage.
Caption: Signaling pathway of MMAE leading to apoptosis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]
- 6. Peptide-Drug Conjugates with Different Linkers for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers | Biopharma PEG [biochempeg.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.box [2024.sci-hub.box]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 16. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. bitesizebio.com [bitesizebio.com]
- 19. blog.crownbio.com [blog.crownbio.com]
- 20. Assessing ADC Plasma Stability by LC-MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 22. researchgate.net [researchgate.net]
- 23. Design of a turn-on fluorescence assay for the identification and application of improved ADC linkers - American Chemical Society [acs.digitellinc.com]
- 24. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 25. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
Technical Support Center: Overcoming mp-dLAE-PABC-MMAE Aggregation Issues
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering aggregation issues with antibody-drug conjugates (ADCs) utilizing the mp-dLAE-PABC-MMAE drug-linker.
Introduction to this compound and Aggregation
The this compound is an antibody-drug conjugate comprised of a monoclonal antibody (mAb) linked to the potent cytotoxic agent Monomethyl Auristatin E (MMAE). The linker system consists of several components: mp (maleimidopropionyl) for attachment to the antibody, dLAE (d-lipoic acid-ethylenediamine) which likely contributes to the linker's physicochemical properties, PABC (p-aminobenzyl carbamate) as a self-immolative spacer, and a protease-cleavable valine-citrulline (vc) linker to release the MMAE payload inside the target cell.
A common challenge in the development of ADCs is aggregation, which can negatively impact efficacy, safety, and stability.[1] The conjugation of hydrophobic payloads like MMAE is a primary driver of aggregation.[2] The physicochemical properties of the linker itself also play a crucial role. This guide will help you identify, characterize, and mitigate aggregation issues specific to your this compound ADC.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound aggregation?
A1: Aggregation of this compound can be attributed to several factors:
-
Hydrophobicity: Both the MMAE payload and the dLAE component of the linker are hydrophobic, increasing the propensity for intermolecular interactions and aggregation.[2]
-
Conjugation Process: The chemical steps involved in conjugation, including the use of organic solvents and specific pH conditions, can stress the antibody and lead to unfolding and aggregation.[3]
-
High Drug-to-Antibody Ratio (DAR): A higher number of drug-linker molecules per antibody increases the overall hydrophobicity of the ADC, often correlating with a higher tendency to aggregate.[3]
-
Formulation and Storage Conditions: Suboptimal buffer composition (pH, ionic strength), temperature fluctuations, freeze-thaw cycles, and mechanical stress can all induce aggregation.[4]
Q2: How can I detect and quantify aggregation in my ADC sample?
A2: Several analytical techniques can be used to detect and quantify aggregation. It is highly recommended to use orthogonal methods to obtain a comprehensive understanding of the aggregation profile.[1][5]
-
Size Exclusion Chromatography (SEC): This is the most common method for quantifying aggregates (dimers, trimers, and higher-order oligomers).[3]
-
Dynamic Light Scattering (DLS): DLS is a rapid method to determine the size distribution of particles in a solution and is very sensitive to the presence of large aggregates.[6]
-
Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing the size, shape, and distribution of macromolecules and their aggregates in solution without a column matrix.[3]
Q3: What is the mechanism of action of the MMAE payload?
A3: Monomethyl auristatin E (MMAE) is a potent antimitotic agent. Once the ADC is internalized by a target cell, the linker is cleaved, releasing free MMAE. MMAE then binds to tubulin, inhibiting its polymerization into microtubules. This disruption of the microtubule network leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death).
Troubleshooting Guide
This section provides a step-by-step guide to troubleshooting common aggregation issues encountered during the synthesis, purification, and formulation of this compound.
Issue 1: Aggregation observed immediately after conjugation.
Potential Cause: Unfavorable conditions during the conjugation reaction.
Troubleshooting Steps:
-
Optimize pH: Ensure the pH of the reaction buffer is optimal for both the antibody's stability and the conjugation chemistry. The isoelectric point of the antibody should be avoided as it can lead to minimal solubility.[2]
-
Minimize Organic Solvent: Reduce the concentration of organic co-solvents (like DMSO or DMF) used to dissolve the drug-linker to the lowest effective level.
-
Antibody Immobilization: Consider immobilizing the antibody on a solid support (e.g., resin) during conjugation. This physically separates the antibody molecules, preventing them from aggregating during the process.[2]
-
Control Temperature: Perform the conjugation reaction at a controlled, lower temperature to minimize thermal stress on the antibody.
Issue 2: Increased aggregation during or after purification.
Potential Cause: Suboptimal purification methods or buffer conditions.
Troubleshooting Steps:
-
SEC Method Optimization:
-
Mobile Phase Composition: For SEC analysis, ensure the mobile phase has an appropriate ionic strength and pH to minimize secondary interactions between the ADC and the column matrix. The addition of a small percentage of an organic modifier like isopropanol might be necessary for hydrophobic ADCs.[7]
-
Flow Rate: Use an optimal flow rate to ensure proper separation without causing excessive shear stress on the ADC.
-
-
Alternative Purification Methods: If aggregation is consistently observed after a specific purification step (e.g., certain types of chromatography), consider alternative methods like tangential flow filtration (TFF) with appropriate buffer exchange.
Issue 3: Aggregation occurs during formulation or storage.
Potential Cause: Inappropriate formulation excipients, pH, or storage conditions.
Troubleshooting Steps:
-
Formulation Screening: Conduct a formulation screening study to identify the optimal buffer system. Key parameters to evaluate include:
-
pH: Identify the pH that confers maximum stability to the ADC.
-
Excipients: Screen different types of stabilizers such as sugars (e.g., sucrose, trehalose), polyols (e.g., mannitol, sorbitol), and surfactants (e.g., polysorbate 20 or 80) to prevent aggregation.
-
-
Lyophilization Cycle Optimization: If the ADC is lyophilized, carefully optimize the freezing, primary drying, and secondary drying steps. Issues like "fogging" in vials can sometimes be indicative of formulation or process issues.[7]
-
Storage and Handling:
-
Temperature: Store the ADC at the recommended temperature and avoid temperature fluctuations.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles. If multiple uses from a single vial are necessary, aliquot the ADC into smaller, single-use volumes.[4]
-
Mechanical Stress: Avoid vigorous shaking or vortexing of the ADC solution.
-
Quantitative Data Summary
The following tables provide example data on how different factors can influence ADC aggregation. Note that this data is illustrative and may not be directly representative of all this compound ADCs.
Table 1: Effect of Drug-to-Antibody Ratio (DAR) on Aggregation of a vc-MMAE ADC
| DAR | Initial Aggregation (% HMW) | Aggregation after 6 days at 37°C (% HMW) | Aggregation Rate (k_agg, day⁻¹) |
| 2.2 | 1.8 | 15.6 | 0.45 |
| 3.4 | 4.5 | 32.1 | 1.07 |
| 4.6 | 22.3 | 31.5 | 0.15 |
HMW: High Molecular Weight species. Data adapted from a study on Ab095-vc-MMAE in human plasma.[8] This table illustrates that the relationship between DAR and aggregation rate is not always linear and can be complex.
Table 2: Impact of Storage Temperature on Aggregation of a DAR 8 Trastuzumab-MMAE ADC
| Storage Condition | % High Molecular Weight Components (HMWC) |
| 2 days at +4°C | Moderately aggregated |
| 2 days at +40°C | >95% aggregated |
Data adapted from a study on a trastuzumab-MMAE ADC.[9] This table highlights the significant impact of thermal stress on ADC stability.
Experimental Protocols
Protocol 1: Size Exclusion Chromatography (SEC) for Aggregate Quantification
Objective: To separate and quantify monomers, dimers, and higher-order aggregates of this compound.
Materials:
-
HPLC or UHPLC system with a UV detector
-
SEC column suitable for monoclonal antibodies (e.g., Agilent AdvanceBio SEC, Waters ACQUITY UPLC BEH200 SEC)
-
Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4, or another suitable buffer. May require the addition of an organic modifier (e.g., 5-15% isopropanol) for hydrophobic ADCs.[7]
-
This compound sample
Procedure:
-
Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.
-
Prepare the ADC sample to a known concentration (e.g., 1 mg/mL) in the mobile phase.
-
Inject a defined volume of the sample onto the column.
-
Run the separation using an isocratic flow of the mobile phase.
-
Monitor the elution profile at 280 nm.
-
Integrate the peaks corresponding to the high molecular weight species (aggregates) and the monomer.
-
Calculate the percentage of aggregation by dividing the area of the aggregate peaks by the total area of all peaks.
Protocol 2: Dynamic Light Scattering (DLS) for Size Distribution Analysis
Objective: To determine the hydrodynamic radius and polydispersity of the ADC, providing a rapid assessment of aggregation.
Materials:
-
DLS instrument
-
Low-volume cuvette or multi-well plate
-
This compound sample in a suitable buffer
Procedure:
-
Ensure the sample is free of dust and other particulates by centrifugation or filtration (use a filter with a pore size that will not remove the ADC monomer, e.g., 0.22 µm).
-
Transfer the sample to the cuvette or well plate.
-
Place the sample in the DLS instrument and allow it to equilibrate to the desired temperature.
-
Acquire the scattering data according to the instrument's software instructions.
-
Analyze the data to obtain the size distribution, average hydrodynamic radius (Rh), and polydispersity index (PDI). An increase in Rh or PDI compared to a non-stressed control can indicate aggregation.
Visualizations
References
- 1. biopharmaspec.com [biopharmaspec.com]
- 2. pharmtech.com [pharmtech.com]
- 3. cytivalifesciences.com [cytivalifesciences.com]
- 4. susupport.com [susupport.com]
- 5. biopharmaspec.com [biopharmaspec.com]
- 6. pharmtech.com [pharmtech.com]
- 7. Vial "fogging" in lyophilized ADC products: Causes and mitigation strategies - American Chemical Society [acs.digitellinc.com]
- 8. wyatt.com [wyatt.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of mp-dLAE-PABC-MMAE Antibody-Drug Conjugates
Disclaimer: The information provided in this technical support center regarding the "mp-dLAE" component is based on the interpretation of available data, which suggests it is a polydispersed polyethylene glycol (PEG) linker attached to two lipoic acid moieties and an ethylenediamine spacer. The precise chemical structure and its impact on stability may vary.
This guide is intended for researchers, scientists, and drug development professionals working with mp-dLAE-PABC-MMAE Antibody-Drug Conjugates (ADCs). It provides troubleshooting advice and frequently asked questions (FAQs) to address common stability challenges encountered during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
General Stability
Q1: What are the primary stability concerns for this compound ADCs?
A1: The primary stability concerns for these ADCs typically revolve around two main issues:
-
Aggregation: The formation of high molecular weight species, which can be driven by the hydrophobicity of the MMAE payload and potentially the linker system. Aggregation can impact efficacy, pharmacokinetics, and immunogenicity[1][2][3][4].
-
Payload Loss: Premature release of the MMAE payload in circulation can occur through several mechanisms, including the retro-Michael reaction of the maleimide-thiol conjugate and enzymatic cleavage of the PABC linker in plasma[5]. This can lead to off-target toxicity and reduced therapeutic efficacy[6][7].
Aggregation Issues
Q2: My ADC is showing significant aggregation upon storage. What are the likely causes and how can I troubleshoot this?
A2: Aggregation in ADCs is often multifactorial. Here’s a breakdown of potential causes and solutions:
-
Hydrophobicity: The MMAE payload is hydrophobic, and conjugation can increase the overall hydrophobicity of the antibody, leading to self-association[1][2][3][4]. The "mp-dLAE" linker, if it contains lipoic acid, might also contribute to hydrophobicity.
-
Troubleshooting:
-
Formulation Optimization: Experiment with different formulation buffers. The inclusion of excipients such as polysorbates (e.g., Polysorbate 20 or 80), sugars (e.g., sucrose, trehalose), and amino acids (e.g., glycine, arginine) can help stabilize the ADC and reduce aggregation[8][9].
-
pH Screening: The pH of the formulation buffer can significantly impact protein stability. Conduct a pH screening study to identify the optimal pH that minimizes aggregation.
-
Control of Drug-to-Antibody Ratio (DAR): Higher DAR values often correlate with increased aggregation due to greater hydrophobicity[10]. If possible, consider producing ADCs with a lower average DAR and compare their aggregation propensity.
-
-
-
Conjugation Process: The conditions used during the conjugation reaction (e.g., pH, temperature, presence of organic solvents) can stress the antibody and induce aggregation[1].
-
Troubleshooting:
-
Optimize Conjugation Conditions: Re-evaluate your conjugation protocol. Minimizing the reaction time, temperature, and the concentration of any organic co-solvents may reduce aggregation.
-
Immobilization Techniques: Consider immobilizing the antibody on a solid support during conjugation to prevent intermolecular interactions that lead to aggregation[2].
-
-
-
Storage Conditions: Inappropriate storage temperature or freeze-thaw cycles can promote aggregation.
-
Troubleshooting:
-
Temperature Stability Studies: Perform thermal stress studies to determine the optimal storage temperature for your ADC.
-
Freeze-Thaw Stability: Evaluate the impact of multiple freeze-thaw cycles on aggregation. If your ADC is sensitive, aliquot it into single-use volumes to avoid repeated freezing and thawing.
-
-
Q3: How can I accurately quantify the amount of aggregation in my ADC sample?
A3: Size Exclusion Chromatography (SEC) is the most common and effective method for quantifying aggregates[11][12][13][14].
-
Methodology: SEC separates molecules based on their hydrodynamic radius. Aggregates, being larger, will elute earlier than the monomeric ADC. The percentage of aggregate can be calculated from the peak areas in the chromatogram.
-
Key Considerations for SEC Analysis:
-
Mobile Phase Composition: The mobile phase should be optimized to prevent non-specific interactions between the ADC and the column matrix, which can affect resolution. This may involve adjusting the salt concentration or adding a small percentage of an organic modifier like isopropanol[14].
-
Column Selection: Choose a SEC column with an appropriate pore size for separating high molecular weight species from the monomeric ADC.
-
Payload Stability
Q4: I am observing premature release of MMAE in my in vitro plasma stability assay. What is the likely mechanism and how can I improve stability?
A4: Premature payload release from maleimide-PABC-MMAE ADCs in plasma can occur via two primary mechanisms:
-
Retro-Michael Reaction: The thiosuccinimide linkage formed between the maleimide and a cysteine residue on the antibody is susceptible to a reversible retro-Michael reaction. This can lead to the detachment of the entire drug-linker complex, which can then potentially bind to other thiols in plasma, such as albumin[5][15][16].
-
Enzymatic Cleavage of the PABC Linker: While the Val-Cit-PABC linker is designed to be cleaved by lysosomal proteases like Cathepsin B within the target cell, some level of cleavage can occur in the plasma, particularly in rodent plasma due to the presence of certain carboxylesterases[6].
-
Troubleshooting Strategies:
-
Maleimide Stabilization: The stability of the maleimide linkage can be significantly improved by promoting the hydrolysis of the thiosuccinimide ring to a more stable thioether. This can sometimes be achieved by incubating the ADC at a slightly basic pH (e.g., pH 8-9) for a period of time after conjugation[15].
-
Linker Design: If you are in the process of designing new ADCs, consider next-generation maleimide technologies that are engineered to be more stable.
-
Plasma Source: Be aware that the stability of the PABC linker can vary significantly between species. For instance, it is generally more stable in human and non-human primate plasma compared to rodent plasma[17]. Ensure you are using the appropriate species of plasma for your intended preclinical model.
-
Q5: How can I accurately measure the amount of free MMAE in a plasma sample?
A5: The most common and sensitive method for quantifying free MMAE in plasma is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)[18][19][20].
-
Methodology: This technique involves extracting the small molecule payload from the plasma matrix, separating it from other components using liquid chromatography, and then detecting and quantifying it with high specificity and sensitivity using a mass spectrometer.
-
Key Steps:
-
Sample Preparation: This typically involves protein precipitation to remove the bulk of the plasma proteins, followed by solid-phase extraction (SPE) to further clean up the sample and concentrate the analyte[11][18].
-
LC Separation: A reversed-phase HPLC or UPLC column is used to separate MMAE from other small molecules in the extract.
-
MS/MS Detection: The mass spectrometer is set to monitor specific precursor-to-product ion transitions for MMAE, which provides high selectivity and allows for accurate quantification, often using a stable isotope-labeled internal standard.
-
Quantitative Data Summary
Table 1: Representative Stability of vc-MMAE ADCs in Different Plasma Matrices (6-day incubation at 37°C)
| Plasma Source | Median Aggregation (% HMWS) | Average Payload Release (%) |
| Human | 24.2%[2][13] | <1%[2][13][17] |
| Monkey (Cynomolgus) | 20.3%[2][13] | <1%[2][13][17] |
| Rat | 25.3%[2][13] | >4%[2][13][17] |
| Mouse | 26.0%[2][13] | >20%[2][13][17] |
| PBS Buffer | 2.3%[2][13] | <1%[17] |
HMWS: High Molecular Weight Species Data is generalized from studies on various vc-MMAE ADCs and may not be directly representative of your specific this compound ADC.
Experimental Protocols
Protocol 1: Analysis of ADC Aggregation by Size Exclusion Chromatography (SEC-HPLC)
Objective: To quantify the percentage of high molecular weight species (aggregates) in an ADC sample.
Materials:
-
ADC sample
-
SEC-HPLC system with a UV detector
-
SEC column (e.g., Agilent AdvanceBio SEC 300Å, or similar)[11][12]
-
Mobile Phase: e.g., 150 mM Sodium Phosphate, pH 7.0
-
Vials and appropriate consumables
Procedure:
-
System Preparation: Equilibrate the SEC-HPLC system and column with the mobile phase until a stable baseline is achieved.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) using the mobile phase.
-
Injection: Inject a defined volume of the prepared sample (e.g., 20 µL) onto the column.
-
Chromatography: Run the SEC method with an isocratic flow of the mobile phase.
-
Data Analysis:
-
Integrate the peaks in the resulting chromatogram. Peaks eluting before the main monomer peak correspond to aggregates.
-
Calculate the percentage of aggregates using the following formula: % Aggregates = (Area of Aggregate Peaks / Total Area of All Peaks) * 100
-
Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC-HPLC)
Objective: To determine the average DAR and the distribution of different drug-loaded species in an ADC sample.
Materials:
-
ADC sample
-
HIC-HPLC system with a UV detector
-
HIC column (e.g., Tosoh TSKgel Butyl-NPR, or similar)
-
Mobile Phase A: e.g., 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.95
-
Mobile Phase B: e.g., 25 mM Sodium Phosphate, pH 6.95, with 25% Isopropanol
-
Vials and appropriate consumables
Procedure:
-
System Preparation: Equilibrate the HIC-HPLC system with the starting mobile phase conditions.
-
Sample Preparation: Dilute the ADC sample to a suitable concentration (e.g., 1 mg/mL) in Mobile Phase A.
-
Injection: Inject a defined volume of the prepared sample (e.g., 15 µL) onto the column.
-
Chromatography: Run a linear gradient from a high concentration of Mobile Phase A to a high concentration of Mobile Phase B to elute the different ADC species based on their hydrophobicity. Species with higher DAR will be more hydrophobic and elute later.
-
Data Analysis:
-
Integrate the peaks corresponding to the different drug-loaded species (DAR 0, 2, 4, 6, 8 for cysteine-linked ADCs).
-
Calculate the weighted average DAR using the following formula: Average DAR = Σ(% Area of each species * DAR of each species) / 100
-
Protocol 3: In Vitro Plasma Stability Assay and Quantification of Free MMAE by LC-MS/MS
Objective: To assess the stability of the ADC in plasma by measuring the release of free MMAE over time.
Materials:
-
ADC sample
-
Plasma from the desired species (e.g., human, rat, mouse)
-
Incubator at 37°C
-
Protein precipitation solution (e.g., acetonitrile with an internal standard)
-
Solid-Phase Extraction (SPE) cartridges
-
LC-MS/MS system
Procedure:
-
Incubation:
-
Spike the ADC into the plasma at a defined concentration.
-
Incubate the plasma samples at 37°C.
-
At various time points (e.g., 0, 1, 6, 24, 48, 96 hours), collect aliquots of the plasma.
-
-
Sample Preparation:
-
To each plasma aliquot, add cold protein precipitation solution to precipitate the plasma proteins.
-
Centrifuge the samples and collect the supernatant.
-
Perform Solid-Phase Extraction (SPE) on the supernatant to clean up the sample and concentrate the free MMAE.
-
Evaporate the solvent from the eluted fraction and reconstitute in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared samples onto an LC-MS/MS system.
-
Use a validated method to separate and quantify the concentration of free MMAE.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of MMAE.
-
Determine the concentration of free MMAE in each sample at each time point by comparing to the standard curve.
-
Plot the concentration of free MMAE over time to assess the stability of the ADC.
-
Visualizations
Caption: Assumed structure of the this compound ADC.
References
- 1. interchim.fr [interchim.fr]
- 2. Monodisperse polysarcosine-based highly-loaded antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Purification Strategy Utilizing Hydrophobic Interaction Chromatography to Obtain Homogeneous Species from a Site-Specific Antibody Drug Conjugate Produced by AJICAP™ First Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Antibody–drug conjugates: Recent advances in linker chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. Optimization of Drug-Linker to Enable Long-term Storage of Antibody-Drug Conjugate for Subcutaneous Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibody‐drug conjugates‐ stability and formulation | Semantic Scholar [semanticscholar.org]
- 10. pharmtech.com [pharmtech.com]
- 11. qps.com [qps.com]
- 12. cytivalifesciences.com [cytivalifesciences.com]
- 13. How to analyse cysteine-linked ADC using HIC | Separation Science [sepscience.com]
- 14. agilent.com [agilent.com]
- 15. Physicochemical Profiling of α-Lipoic Acid and Related Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Enzyme-linked immunosorbent assays for quantification of MMAE-conjugated ADCs and total antibodies in cynomolgus monkey sera - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. polyethylene-glycol-based-linkers-as-hydrophilicity-reservoir-for-antibody-drug-conjugates - Ask this paper | Bohrium [bohrium.com]
- 20. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Troubleshooting mp-dLAE-PABC-MMAE
Welcome to the technical support center for mp-dLAE-PABC-MMAE. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues that may arise during the synthesis, characterization, and in vitro testing of Antibody-Drug Conjugates (ADCs) created using this drug-linker.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to specific questions you might have, addressing potential inconsistencies in your experimental results.
Section 1: ADC Synthesis and Characterization
Question 1: We are observing a lower than expected Drug-to-Antibody Ratio (DAR) after conjugation. What are the potential causes and solutions?
Answer: A low DAR can significantly reduce the potential efficacy of your ADC.[1] Several factors during the conjugation process can contribute to this issue:
-
Suboptimal Reaction Conditions: The conjugation efficiency can be sensitive to pH, temperature, and incubation time. Ensure your reaction buffer is at the optimal pH for the specific conjugation chemistry you are using. You may need to perform optimization experiments by varying these parameters.
-
Reagent Quality and Storage: The this compound drug-linker is sensitive to moisture and should be stored under desiccated conditions at the recommended temperature (-80°C for long-term, -20°C for short-term) to prevent hydrolysis.[2][3] Ensure that all buffers and solvents are of high quality and free of contaminants.
-
Antibody Modification: Incomplete reduction of antibody disulfide bonds (if using cysteine-based conjugation) will result in fewer available sites for conjugation. Ensure your reducing agent is fresh and used at the correct concentration.
-
Purification Method: Loss of ADC during the purification step (e.g., size exclusion chromatography or dialysis) can lead to a lower final yield and apparent DAR. Evaluate your purification method for potential losses.
Troubleshooting Steps:
-
Verify Reagent Integrity: Use fresh, properly stored this compound and other reagents.
-
Optimize Reaction Parameters: Systematically vary the pH, temperature, and reaction time to find the optimal conditions for your specific antibody.
-
Confirm Antibody Reduction: Use a method like Ellman's assay to confirm the presence of free thiols on your antibody before adding the drug-linker.
-
Assess Purification Efficiency: Analyze samples before and after purification to quantify any loss of ADC.
Question 2: Our ADC shows a high level of aggregation after conjugation and purification. What could be the cause and how can we mitigate this?
Answer: ADC aggregation is a common issue, particularly with hydrophobic payloads like MMAE.[4] Aggregation can affect the ADC's stability, efficacy, and immunogenicity.
-
High DAR: A high number of hydrophobic drug-linkers per antibody can increase the propensity for aggregation.[1] Aim for a lower, more homogenous DAR if aggregation is a persistent issue.
-
Hydrophobicity of the Drug-Linker: The this compound linker-drug is hydrophobic.[4] The conjugation process itself can expose hydrophobic patches on the antibody, leading to aggregation.
-
Buffer Conditions: The pH and ionic strength of your formulation buffer can influence ADC stability. A buffer screening study may be necessary to identify the optimal formulation for your specific ADC.
-
Handling and Storage: Freeze-thaw cycles and exposure to high temperatures can induce aggregation. Store your ADC at the recommended temperature and avoid repeated freeze-thaw cycles.
Troubleshooting Steps:
-
Optimize DAR: Titrate the amount of this compound used in the conjugation reaction to achieve a lower average DAR.
-
Formulation Screening: Evaluate different buffer compositions (e.g., varying pH, including excipients like polysorbate) to improve ADC solubility and stability.
-
Size Exclusion Chromatography (SEC): Use SEC to remove aggregates and analyze the monomeric purity of your ADC preparation.
-
Gentle Handling: Handle the ADC gently, avoiding vigorous vortexing or agitation.
Table 1: Comparison of Common Methods for DAR Evaluation [1]
| Method | Principle | Advantages | Disadvantages |
| UV-Vis Spectrophotometry | Measures absorbance of the antibody and the drug at different wavelengths. | Quick and simple. | Provides an average DAR only; cannot assess distribution. Less accurate. |
| Hydrophobic Interaction Chromatography (HIC) | Separates ADC species based on hydrophobicity. | Provides information on DAR distribution (e.g., DAR0, DAR2, DAR4, etc.). Widely used. | Requires method development for each new ADC. |
| Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) | Separates light and heavy chains to determine drug load. | Provides detailed DAR analysis and distribution. | Can be more complex to set up and run. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Measures the mass of the intact ADC or its subunits. | Highly accurate and provides detailed information on DAR and drug load distribution. | Requires specialized instrumentation and expertise. |
Section 2: In Vitro Potency and Efficacy Testing
Question 3: We are observing inconsistent IC50 values in our cytotoxicity assays. What are the likely sources of this variability?
Answer: Inconsistent IC50 values in cytotoxicity assays are a frequent challenge in ADC development.[5] The complex nature of ADCs means that small variations in experimental conditions can lead to significant differences in results.[5]
-
Cell Line Health and Passage Number: The health, confluence, and passage number of your target cells can impact their sensitivity to the ADC.[5] Use cells at a consistent, low passage number and ensure they are healthy and actively dividing at the time of the assay.
-
Assay Protocol Variability: Inconsistencies in cell seeding density, incubation times, and reagent addition can all contribute to variability.[5] Standardize your protocol and ensure all users adhere to it strictly.
-
ADC Stability in Culture Media: The stability of the ADC, particularly the linker, in the cell culture medium can affect its potency. Premature cleavage of the linker can lead to off-target toxicity and inconsistent results.[6]
-
Target Antigen Expression: Variations in the expression level of the target antigen on the cell surface can alter the amount of ADC internalized, leading to variable cytotoxicity. Regularly verify antigen expression levels using flow cytometry.
Troubleshooting Steps:
-
Standardize Cell Culture: Implement a strict protocol for cell culture, including seeding density, passage number limits, and regular monitoring of cell health.
-
Validate Assay Protocol: Perform a thorough validation of your cytotoxicity assay to identify and control for sources of variability.
-
Assess ADC Stability: You can pre-incubate the ADC in culture medium for various times before adding it to the cells to assess its stability.
-
Monitor Antigen Expression: Routinely check the expression of the target antigen on your cell lines.
Question 4: Our ADC is showing lower than expected potency compared to the free MMAE payload. Is this normal?
Answer: Yes, it is common for an ADC to exhibit a lower in vitro potency compared to the free cytotoxic payload.[7] This is because the ADC must undergo several steps before the MMAE payload can exert its effect, including:
-
Binding to the target antigen on the cell surface.
-
Internalization of the ADC-antigen complex.
-
Trafficking to the lysosome.
-
Cleavage of the PABC linker by lysosomal enzymes (e.g., cathepsin B) to release the MMAE.[8]
Any inefficiency in these steps can lead to a reduction in the amount of free MMAE that reaches its intracellular target (tubulin), resulting in a higher IC50 value for the ADC compared to the free drug.
Experimental Protocols
Protocol 1: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
This protocol provides a general guideline for determining the DAR of an ADC conjugated with this compound using Hydrophobic Interaction Chromatography (HIC).
Materials:
-
ADC sample
-
HIC column (e.g., TSKgel Butyl-NPR)
-
Mobile Phase A: 1.5 M ammonium sulfate in 50 mM sodium phosphate, pH 7.0
-
Mobile Phase B: 50 mM sodium phosphate, pH 7.0, containing 20% isopropanol
-
HPLC system with a UV detector
Method:
-
Equilibrate the HIC column with 100% Mobile Phase A.
-
Inject 20-50 µg of the ADC sample onto the column.
-
Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 30 minutes.
-
Monitor the elution profile at 280 nm.
-
Peaks corresponding to different DAR species (DAR0, DAR2, DAR4, etc.) will be separated based on their hydrophobicity.
-
Calculate the average DAR by integrating the peak areas for each species and using the following formula: Average DAR = Σ(Peak Area of each species x DAR of that species) / Σ(Total Peak Area)
Protocol 2: General Cytotoxicity Assay (MTT-based)
This protocol describes a common method for assessing the in vitro potency of an ADC.
Materials:
-
Target cancer cell line
-
Complete cell culture medium
-
ADC sample and free MMAE payload (as a control)
-
96-well cell culture plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Plate reader
Method:
-
Seed the target cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and incubate overnight.
-
Prepare serial dilutions of the ADC and free MMAE in complete culture medium.
-
Remove the old medium from the cells and add the diluted ADC or free MMAE. Include untreated cells as a negative control.
-
Incubate the plate for a period determined by the cell doubling time (e.g., 72-120 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan crystals.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the cell viability against the logarithm of the ADC concentration and determine the IC50 value using a non-linear regression curve fit.
Visualizations
References
- 1. blog.crownbio.com [blog.crownbio.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Current ADC Linker Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Optimizing the enzymatic release of MMAE from isoDGR-based small molecule drug conjugate by incorporation of a GPLG-PABC enzymatically cleavable linker [frontiersin.org]
- 8. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimization of mp-dLAE-PABC-MMAE Payload Release
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the mp-dLAE-PABC-MMAE drug-linker. The information herein is designed to assist in the optimization of experimental workflows and the interpretation of results.
Disclaimer
Information regarding the "mp-dLAE" component of the linker is based on established principles of similar dipeptide linkers used in antibody-drug conjugates (ADCs), as specific data for this moiety is not widely available. The p-aminobenzyl carbamate (PABC) self-immolative spacer and the monomethyl auristatin E (MMAE) payload are well-characterized components, and the guidance provided is grounded in the extensive research available for PABC-MMAE based ADCs.
Troubleshooting Guides
This section addresses common issues encountered during the experimental process with ADCs utilizing a cleavable linker system like this compound.
| Issue | Potential Cause | Recommended Action |
| Low Cytotoxicity in Target Cells | 1. Inefficient ADC Internalization: The target antigen may not internalize efficiently upon antibody binding. 2. Suboptimal Payload Release: The "mp-dLAE" dipeptide may not be efficiently cleaved by lysosomal proteases (e.g., Cathepsin B). 3. Low Antigen Expression: The target cell line may have low or heterogeneous expression of the target antigen. 4. MDR Efflux: The target cells may be overexpressing multidrug resistance (MDR) transporters that efflux MMAE. | 1. Confirm ADC internalization using a fluorescently labeled ADC and microscopy or flow cytometry. 2. Perform a lysosomal stability assay to confirm MMAE release. Consider using a different dipeptide linker if cleavage is inefficient. 3. Quantify antigen expression on the cell surface using flow cytometry. Select cell lines with high antigen expression for initial experiments. 4. Use an MDR inhibitor (e.g., verapamil) as a control to see if cytotoxicity is restored. |
| High Off-Target Toxicity | 1. Premature Payload Release: The linker may be unstable in systemic circulation, leading to the release of free MMAE.[1] 2. Non-specific ADC Uptake: The ADC may be taken up by non-target cells through mechanisms like pinocytosis. | 1. Conduct an in vitro plasma stability assay to measure the rate of MMAE release in plasma from different species.[2][3] 2. Include an isotype control ADC in your experiments to assess non-specific uptake and toxicity. |
| Inconsistent Results Between Batches | 1. Variable Drug-to-Antibody Ratio (DAR): Inconsistent conjugation chemistry can lead to different average DARs between batches. 2. Aggregation: The ADC may be aggregating, which can affect its efficacy and pharmacokinetics. 3. Improper Storage: Degradation of the ADC or the this compound linker due to incorrect storage conditions. | 1. Characterize each new batch of ADC for its average DAR using techniques like Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry. 2. Analyze ADC aggregation by Size Exclusion Chromatography (SEC). 3. Store the ADC and the drug-linker conjugate according to the manufacturer's recommendations, typically at -20°C or -80°C, protected from light and moisture. |
| Difficulty in Detecting Released MMAE | 1. Low Concentration: The concentration of released MMAE in cell lysates or plasma may be below the limit of detection of your assay. 2. Matrix Effects: Components in plasma or cell lysate can interfere with mass spectrometry analysis. | 1. Use a highly sensitive LC-MS/MS method for quantification.[4][5] 2. Optimize your sample preparation method to remove interfering substances. This may include protein precipitation or solid-phase extraction.[5] |
Frequently Asked Questions (FAQs)
General
-
Q1: What is the mechanism of action for an ADC with the this compound linker-payload? After the ADC binds to its target antigen on the cancer cell surface, it is internalized, typically via endocytosis. The ADC is then trafficked to the lysosome, where the acidic environment and lysosomal proteases, such as Cathepsin B, cleave the "mp-dLAE" dipeptide linker. This cleavage triggers the self-immolation of the PABC spacer, leading to the release of the cytotoxic payload, MMAE.[6] MMAE then binds to tubulin, inhibiting microtubule polymerization and leading to cell cycle arrest and apoptosis.[7]
Experimental Design
-
Q2: What controls should I include in my in vitro cytotoxicity assays? It is crucial to include several controls to ensure the specificity of your ADC's cytotoxic effect:
-
Untreated cells (negative control)
-
Free MMAE (to determine the intrinsic sensitivity of the cell line to the payload)
-
The unconjugated antibody (to control for any biological effects of the antibody itself)
-
An isotype control ADC (an ADC with the same drug-linker conjugated to an antibody that does not recognize an antigen on the target cells, to control for non-specific uptake and off-target toxicity)
-
-
Q3: How do I select the appropriate cell lines for my experiments? Choose cell lines with varying levels of target antigen expression (high, medium, and low) to assess the antigen-dependency of your ADC's cytotoxicity. You should also include an antigen-negative cell line as a negative control.
Data Interpretation
-
Q4: My ADC is showing high potency in human plasma stability assays but is less stable in rodent plasma. Why is this? This is a known phenomenon for some dipeptide linkers, particularly the widely used valine-citrulline (Val-Cit) linker. Rodent plasma contains carboxylesterases that can prematurely cleave the linker, leading to faster payload release compared to human or non-human primate plasma.[8] It is important to assess plasma stability in the species that will be used for in vivo efficacy studies.
-
Q5: What is the "bystander effect" and how does it relate to MMAE? The bystander effect occurs when the payload released from the target cancer cell is able to diffuse out and kill neighboring antigen-negative cancer cells.[9] MMAE is a membrane-permeable payload and has been shown to mediate a potent bystander effect, which can be advantageous in treating tumors with heterogeneous antigen expression.[9]
Quantitative Data Summary
The following tables provide representative data from studies on MMAE and ADCs with similar cleavable linkers. This data can be used as a reference for your own experimental results.
Table 1: In Vitro Cytotoxicity of MMAE and a Representative MMAE-ADC in Various Cancer Cell Lines
| Cell Line | Cancer Type | Target Antigen Expression | MMAE IC₅₀ (nM) | ADC IC₅₀ (nM) |
| BxPC-3 | Pancreatic | High | 0.97 | 1.15 |
| Capan-1 | Pancreatic | Low | 1.10 | 105.65 |
| SKBR3 | Breast | High | 3.27 | - |
| HEK293 | Kidney | - | 4.24 | - |
Data compiled from multiple sources.[10][11]
Table 2: In Vitro Plasma Stability of a Trastuzumab-vc-MMAE ADC
| Time (days) | % Remaining Conjugated Drug (in Rat Plasma) |
| 0 | 100 |
| 1 | ~80 |
| 3 | ~50 |
| 7 | ~25 |
This data illustrates a 75% reduction in bound drug over 7 days in rat plasma.[12][13]
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
-
Materials: ADC, plasma (human, mouse, rat), PBS, protein A magnetic beads, cleavage enzyme (e.g., papain), LC-MS/MS system.
-
Procedure:
-
Incubate the ADC in plasma at 37°C for various time points (e.g., 0, 24, 48, 72, 168 hours).
-
At each time point, capture the remaining intact ADC from the plasma using protein A magnetic beads.
-
Wash the beads to remove unbound components.
-
Release the MMAE from the captured ADC by enzymatic cleavage of the linker.
-
Quantify the released MMAE using a validated LC-MS/MS method.
-
Calculate the percentage of remaining conjugated drug at each time point relative to the 0-hour time point.
-
Protocol 2: Lysosomal Stability and Payload Release Assay
-
Materials: ADC, isolated lysosomes (from rat or human liver), lysosomal extraction buffer, LC-MS/MS system.
-
Procedure:
-
Incubate the ADC with isolated lysosomes at 37°C.
-
Collect samples at different time points (e.g., 0, 1, 4, 8, 24 hours).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile).
-
Centrifuge the samples to pellet the protein.
-
Analyze the supernatant for the presence of released MMAE using LC-MS/MS.
-
Quantify the amount of MMAE released over time.
-
Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)
-
Materials: Target and control cell lines, cell culture medium, 96-well plates, ADC, free MMAE, unconjugated antibody, isotype control ADC, MTT solution, solubilization solution (e.g., SDS-HCl).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the ADC, free MMAE, and control antibodies.
-
Incubate for a period that allows for cell division (typically 72-120 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation in viable cells.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated controls and determine the IC₅₀ values.[14][15]
-
Visualizations
Caption: General mechanism of action for an antibody-drug conjugate.
Caption: Payload release via linker cleavage and self-immolation.
References
- 1. Payload-binding Fab fragments increase the therapeutic index of MMAE antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Conjugated Payload Quantitative Analysis - Creative Proteomics [creative-proteomics.com]
- 6. Strategies and Methods for Studying ADC Payload Release and Metabolism - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. tandfonline.com [tandfonline.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Antitumor effect of antitissue factor antibody‐MMAE conjugate in human pancreatic tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 13. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 14. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to MMAE-Based Linkers in Antibody-Drug Conjugates
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the linker connecting the antibody to the cytotoxic payload. For the potent tubulin inhibitor monomethyl auristatin E (MMAE), various linkers have been developed to optimize its therapeutic window. This guide provides a detailed comparison of mp-dLAE-PABC-MMAE with other notable MMAE linkers, supported by available experimental data and detailed methodologies for key characterization assays.
Introduction to MMAE Linkers
Monomethyl auristatin E (MMAE) is a highly potent synthetic antineoplastic agent that inhibits cell division by blocking tubulin polymerization.[1] Due to its high toxicity, MMAE is primarily used as a payload in ADCs. The linker plays a crucial role in the stability of the ADC in circulation, the efficiency of drug release at the tumor site, and the overall pharmacokinetic profile. An ideal linker is stable in the bloodstream to minimize off-target toxicity and is efficiently cleaved within the target cancer cell to release the active drug.[2][3]
This guide will focus on the following MMAE linker systems:
-
vc-PABC-MMAE (Vedotin): The most well-established and clinically validated cleavable linker for MMAE.
-
This compound: A commercially available drug-linker conjugate for ADC synthesis.
-
LD343: A novel, highly hydrophilic, protease-cleavable linker designed to improve the therapeutic index of MMAE-based ADCs.
-
Cys-linker-MMAE: A non-cleavable linker strategy offering enhanced plasma stability.
Mechanism of Action of Cleavable MMAE Linkers
Protease-cleavable linkers, such as those containing a valine-citrulline (vc) dipeptide, are designed to be selectively cleaved by lysosomal proteases like cathepsin B, which are upregulated in many tumor cells. Following antibody-mediated internalization of the ADC into the target cell, the linker is cleaved, releasing the potent MMAE payload to exert its cytotoxic effect.
Figure 1. Mechanism of action for a protease-cleavable MMAE ADC.
Comparative Analysis of MMAE Linkers
The choice of linker significantly impacts the physicochemical properties and in vivo performance of an ADC. Key parameters for comparison include hydrophobicity, plasma stability, in vitro cytotoxicity, and in vivo efficacy and tolerability.
Data Presentation
| Linker Type | Key Features | Drug-to-Antibody Ratio (DAR) | Hydrophilicity | Plasma Stability | In Vitro Potency (IC50) | In Vivo Efficacy | Tolerability (MTD) |
| vc-PABC-MMAE | Clinically validated standard, protease-cleavable. | Typically ≤ 4 due to hydrophobicity. | Low | Moderate; premature drug release can occur. | Potent (pM to low nM range). | Established efficacy, but can be limited by toxicity. | Narrow therapeutic window. |
| This compound | Commercially available for ADC synthesis. | Data not publicly available. | Data not publicly available. | Data not publicly available. | Data not publicly available. | Data not publicly available. | Data not publicly available. |
| LD343 | Novel hydrophilic, protease-cleavable linker. | High (e.g., 8) without compromising properties. | High | Excellent; superior to vc-PABC-MMAE.[4][5] | Comparable to vc-PABC-MMAE.[4][5] | Sustained tumor regression, exceeding vc-PABC-MMAE.[4][5] | ~4-fold increase in tolerated drug load compared to vc-PABC-MMAE.[4][5] |
| Cys-linker-MMAE | Non-cleavable, ionized payload upon release. | Not specified. | High (ionized nature). | Ideal plasma stability.[6] | Potent (pM range).[6] | Effective in vivo.[6] | Improved safety with lower bystander toxicity; MTD approaching naked antibody.[6] |
Detailed Comparison
vc-PABC-MMAE (Vedotin)
This linker is the industry standard for MMAE-based ADCs and is utilized in several FDA-approved drugs.[7] While effective, the hydrophobicity of the vc-PABC-MMAE linker-payload limits the practical drug-to-antibody ratio (DAR) to around 4. Higher DARs often lead to aggregation and rapid clearance from circulation, narrowing the therapeutic window.[4][5]
This compound
This drug-linker conjugate is available for research and development purposes for the synthesis of ADCs.[8][9][10][11] A patent application mentions its use in combination therapy ADCs.[12] However, to date, there are no publicly available studies directly comparing the performance of ADCs constructed with this compound against those with other MMAE linkers. Therefore, a data-driven comparison of its stability, cytotoxicity, and efficacy is not possible at this time.
LD343: A Hydrophilic Cleavable Linker
To overcome the limitations of vc-PABC-MMAE, novel hydrophilic linkers like LD343 have been developed. Preclinical studies have shown that ADCs constructed with the LD343 linker exhibit markedly improved physicochemical properties.[4][5]
-
Hydrophilicity and Homogeneity: An LD343-based ADC with a DAR of 8 displayed significantly improved hydrophilicity and high homogeneity compared to a vc-PABC-MMAE ADC with a DAR of 4, as determined by Hydrophobic Interaction Chromatography (HIC-HPLC).[4][5]
-
Plasma Stability and Pharmacokinetics: The LD343 linker confers excellent plasma stability. In rat pharmacokinetic studies, the LD343-ADC showed a stable profile comparable to the unconjugated parent antibody and was superior to the vc-PABC-MMAE conjugate.[4][5]
-
Efficacy and Tolerability: In multiple mouse xenograft models, LD343-based ADCs led to more sustained tumor regression than their vc-PABC-MMAE counterparts.[4][5] Importantly, tolerability studies in rats showed an approximately 4-fold increase in the tolerated drug load for the LD343 ADC, indicating a significantly expanded therapeutic index.[4][5]
Cys-linker-MMAE: A Non-Cleavable Approach
An alternative strategy to improve ADC stability is the use of non-cleavable linkers. The Cys-linker-MMAE design results in the release of an ionized Cys-linker-MMAE catabolite within the tumor cell.[6]
-
Stability and Bystander Effect: This non-cleavable linker design leads to ideal plasma stability.[6] The ionized nature of the released payload reduces its cell permeability, which can lower the "bystander effect" (killing of neighboring antigen-negative cells) and potentially decrease off-target toxicity.[6]
-
Potency and Safety: Despite the modification, the Cys-linker-MMAE maintains high potency, with IC50 values in the picomolar range.[6] This design has been shown to have improved safety, with a maximum tolerated dose approaching that of the naked antibody.[6]
Experimental Protocols
Detailed and robust experimental protocols are essential for the accurate evaluation and comparison of different ADC linker technologies.
Hydrophobic Interaction Chromatography (HIC-HPLC) for DAR and Hydrophilicity Assessment
HIC-HPLC separates proteins based on their surface hydrophobicity and is a standard method for determining the drug-to-antibody ratio (DAR) and assessing the hydrophilicity of ADCs.
Figure 2. Workflow for HIC-HPLC analysis of ADCs.
Protocol:
-
Sample Preparation: Dilute the ADC sample to a final concentration of 1 mg/mL in the initial mobile phase buffer (e.g., 1.2 M ammonium sulfate, 25 mM sodium phosphate, pH 6.0).
-
Chromatography System: Use a biocompatible HPLC system equipped with a UV detector.
-
Column: Equilibrate a HIC column (e.g., Tosoh TSKgel Butyl-NPR, 4.6 x 35 mm, 2.5 µm) with the initial mobile phase.
-
Mobile Phases:
-
Mobile Phase A: 1.2 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 6.0.
-
Mobile Phase B: 25 mM Sodium Phosphate, pH 6.0, with 25% isopropanol (v/v).
-
-
Gradient: Inject the sample and elute with a linear gradient from high salt (e.g., 100% A) to low salt (e.g., 100% B) over a defined period (e.g., 20 minutes) at a flow rate of 0.8 mL/min.
-
Detection: Monitor the absorbance at 280 nm.
-
Data Analysis: Integrate the peaks corresponding to different DAR species (e.g., DAR0, DAR2, DAR4, etc.). The average DAR is calculated based on the relative area of each peak. The retention time is indicative of the relative hydrophobicity.
In Vitro Plasma Stability Assay using LC-MS
This assay determines the stability of the ADC and the rate of drug-linker deconjugation in plasma.
Protocol:
-
Incubation: Incubate the ADC (e.g., at 1 mg/mL) in human or mouse plasma at 37°C.
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).
-
Sample Cleanup: At each time point, capture the ADC and any unconjugated antibody from the plasma sample using affinity beads (e.g., Protein A/G magnetic beads).
-
Enzymatic Digestion: Elute the captured antibodies and digest them with an enzyme like papain or IdeS to separate the Fc and Fab fragments.
-
LC-MS/MS Analysis: Analyze the digested samples by liquid chromatography-mass spectrometry (LC-MS/MS) to quantify the amount of conjugated and unconjugated antibody fragments.
-
Data Analysis: Calculate the percentage of intact ADC remaining at each time point to determine the plasma stability and half-life.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the potency of the ADC in killing cancer cells.
Protocol:
-
Cell Seeding: Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates and allow them to adhere overnight.
-
ADC Treatment: Treat the cells with serial dilutions of the ADC, unconjugated antibody, and free MMAE. Include untreated cells as a control.
-
Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72-120 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader.
-
Data Analysis: Plot the percentage of cell viability versus the ADC concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using a non-linear regression model.
In Vivo Efficacy Study in Xenograft Models
This study evaluates the anti-tumor activity of the ADC in a living organism.
Protocol:
-
Tumor Implantation: Implant human tumor cells (that express the target antigen) subcutaneously into immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Grouping and Dosing: Randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC at different doses). Administer the treatments, typically via intravenous injection.
-
Monitoring: Monitor tumor volume (using calipers) and body weight of the mice regularly (e.g., twice a week).
-
Endpoint: Continue the study until the tumors in the control group reach a predetermined maximum size or until a defined time point.
-
Data Analysis: Plot the mean tumor volume over time for each group. Analyze for statistically significant differences in tumor growth inhibition between the treatment and control groups.
Logical Relationship of Linker Properties
The desired properties of an ADC are interconnected, with the linker being a central determinant of the overall performance.
Figure 3. Interplay of linker properties and therapeutic outcomes.
Conclusion
The linker is a critical component in the design of effective and safe MMAE-based ADCs. While the conventional vc-PABC linker has been clinically successful, its hydrophobicity presents limitations, particularly for achieving high drug-to-antibody ratios. Newer generation linkers, such as the hydrophilic LD343 and the non-cleavable Cys-linker-MMAE, demonstrate significant improvements in plasma stability, pharmacokinetics, and tolerability, leading to an expanded therapeutic index. The commercially available this compound represents another option for ADC development; however, the lack of public comparative data necessitates a thorough evaluation of its performance characteristics against these other established and emerging linker technologies. The selection of the optimal linker will ultimately depend on the specific antibody, target antigen, and desired therapeutic profile.
References
- 1. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 2. dls.com [dls.com]
- 3. blog.crownbio.com [blog.crownbio.com]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. jitc.bmj.com [jitc.bmj.com]
- 6. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. file.medchemexpress.com [file.medchemexpress.com]
- 10. This compound | Scientist.com [app.scientist.com]
- 11. This compound | TargetMol [targetmol.com]
- 12. KR20230104659A - Combination-Therapy Antibody Drug Conjugates Using Immune Cell Inhibitors - Google Patents [patents.google.com]
A Comparative Analysis: mp-dLAE-PABC-MMAE Antibody-Drug Conjugates Versus Traditional Chemotherapy
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antibody-drug conjugate (ADC) payload mp-dLAE-PABC-MMAE against traditional chemotherapy, supported by experimental data and detailed methodologies.
In the evolving landscape of oncology, precision medicine continues to offer promising alternatives to conventional treatments. Antibody-drug conjugates represent a significant stride in this direction, combining the specificity of monoclonal antibodies with the potent cell-killing capabilities of cytotoxic agents. This guide delves into a comparative analysis of an ADC utilizing the this compound drug-linker, contrasting its targeted approach with the systemic effects of traditional chemotherapy.
Executive Summary
An antibody-drug conjugate leveraging the this compound system delivers a highly potent microtubule inhibitor, Monomethyl Auristatin E (MMAE), directly to cancer cells. This targeted delivery mechanism aims to enhance therapeutic efficacy while minimizing the widespread toxicity associated with traditional chemotherapy agents like doxorubicin and cisplatin, which affect all rapidly dividing cells. Preclinical data suggests that this targeted approach can lead to a significantly improved therapeutic window.
Mechanism of Action: A Tale of Two Strategies
The fundamental difference between this compound ADCs and traditional chemotherapy lies in their mechanism of action and cellular targets.
This compound: Targeted Cellular Disruption
The this compound conjugate is a sophisticated system designed for precision strikes against cancer cells. It consists of three key components: a monoclonal antibody that binds to a specific antigen on the surface of tumor cells, a cleavable linker (dLAE-PABC), and the potent cytotoxic payload, MMAE.
The process begins with the antibody binding to its target antigen on the cancer cell, leading to the internalization of the entire ADC. Once inside the cell, the linker is cleaved by intracellular enzymes, such as cathepsin B, which are more active in the tumor microenvironment. This cleavage releases the MMAE payload. MMAE is a powerful antimitotic agent that inhibits cell division by blocking the polymerization of tubulin, a critical component of the cellular cytoskeleton.[1][2] This disruption of the microtubule network ultimately triggers G2/M phase cell cycle arrest and apoptosis (programmed cell death).[2]
Traditional Chemotherapy: Systemic Cytotoxicity
Traditional chemotherapy drugs, such as doxorubicin and cisplatin, are cytotoxic agents that circulate throughout the body and affect all rapidly dividing cells, including both cancerous and healthy cells.[3] This lack of specificity is the primary reason for the well-known side effects of chemotherapy, such as hair loss, nausea, and myelosuppression.[3]
-
Doxorubicin: This anthracycline antibiotic works by intercalating into DNA, interfering with DNA and RNA synthesis.[4] It also inhibits the enzyme topoisomerase II, which is essential for DNA replication, leading to double-strand breaks and subsequent cell death.[4]
-
Cisplatin: This platinum-based compound forms cross-links with DNA, disrupting DNA replication and transcription, which ultimately triggers apoptosis.
The signaling pathways for these distinct mechanisms are visualized below.
Quantitative Comparison: Efficacy and Cytotoxicity
The targeted nature of ADCs like those using this compound is designed to translate into a higher therapeutic index, meaning greater efficacy against cancer cells with less toxicity to healthy tissues.
In Vitro Cytotoxicity
In vitro studies are crucial for determining the potency of a drug against cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric, representing the concentration of a drug required to inhibit the growth of 50% of the cells. A lower IC50 value indicates a more potent compound.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| MMAE-containing ADC | SKBR3 | Breast Cancer | 0.056 ± 0.016 | [5] |
| Doxorubicin | MCF-7 | Breast Cancer | 8306 | [6] |
| Doxorubicin | MDA-MB-231 | Breast Cancer | 6602 | [6] |
| Cisplatin | A549 | Lung Cancer | 36.94 µM (at 48h) | [7] |
| MMAE-ADC (Erbitux-vc-PAB-MMAE) | A549 | Lung Cancer | 0.0089 mmol/L (equivalent to 8.9 µM) (at 24h) |
Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.
The data indicates that MMAE-containing ADCs can be significantly more potent than traditional chemotherapy drugs against specific cancer cell lines. It is important to note that the efficacy of the ADC is highly dependent on the expression of the target antigen on the cancer cells.
In Vivo Efficacy
Animal models, particularly xenograft models where human tumors are grown in immunodeficient mice, are vital for evaluating the in vivo efficacy of anticancer agents.
In a study on a human lung cancer xenograft model, an MMAE-containing ADC (Erbitux-vc-PAB-MMAE) demonstrated a statistically significant difference in tumor growth inhibition compared to cisplatin at certain time points. After 12 days of treatment, both the ADC and cisplatin groups showed significant tumor suppression compared to the control group. Notably, at days 9, 12, and 15, the ADC group showed a statistically significant advantage over the cisplatin group in inhibiting tumor growth.
Experimental Protocols
Reproducibility and standardization are paramount in drug development research. Below are detailed methodologies for key experiments cited in the comparison.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the steps for determining the IC50 of a compound using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allowed to adhere overnight.
-
Drug Preparation: A series of dilutions of the test compounds (ADC and traditional chemotherapy) are prepared in the appropriate cell culture medium.
-
Cell Treatment: The medium from the cell plates is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium without any drug.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the drugs to exert their effects.
-
MTT Addition: A sterile, filtered MTT solution (e.g., 5 mg/mL in PBS) is added to each well and the plates are incubated for 1-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.
-
Solubilization: A solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of sodium dodecyl sulfate (SDS) in HCl, is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated for each drug concentration relative to the untreated control cells. The IC50 value is then determined by plotting cell viability against drug concentration and fitting the data to a sigmoidal dose-response curve.
In Vivo Tumor Growth Inhibition Study (Xenograft Model)
This protocol describes a typical workflow for assessing the antitumor efficacy of an ADC in comparison to traditional chemotherapy in a mouse xenograft model.
Detailed Steps:
-
Cell Implantation: Human cancer cells (e.g., A549) are injected subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Development: The mice are monitored regularly, and tumor dimensions are measured with calipers. Tumor volume is calculated using a standard formula (e.g., (length x width²)/2).
-
Group Allocation: Once the tumors reach a predetermined average size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups: a vehicle control group, a traditional chemotherapy group, and one or more ADC groups with varying doses.
-
Drug Administration: The respective treatments are administered to the mice, typically via intravenous injection, following a specific dosing schedule (e.g., once weekly for three weeks).
-
Monitoring Efficacy and Toxicity: Tumor volumes and body weights of the mice are measured regularly (e.g., twice weekly) throughout the study. Body weight is used as a general indicator of toxicity.
-
Study Endpoint: The study is concluded when the tumors in the control group reach a maximum allowable size, or at a predetermined time point.
-
Data Interpretation: The antitumor efficacy is evaluated by comparing the tumor growth in the treated groups to the control group. The percentage of tumor growth inhibition is a common metric.
Conclusion
The comparison between ADCs utilizing the this compound system and traditional chemotherapy highlights a paradigm shift in cancer treatment from systemic, non-specific approaches to targeted, precision therapies. While traditional chemotherapy remains a cornerstone of oncology, its efficacy is often limited by dose-limiting toxicities. The targeted delivery of highly potent payloads like MMAE via ADCs offers the potential for enhanced antitumor activity with a more favorable safety profile.
The experimental data, though still evolving, supports the hypothesis that the precision of ADCs can translate into improved therapeutic outcomes. Continued research and well-designed clinical trials are essential to fully elucidate the benefits and optimal applications of this compound-based ADCs in the fight against cancer. This guide serves as a foundational resource for professionals in the field to understand and evaluate this promising class of therapeutics.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Preparation and application of patient-derived xenograft mice model of colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpsonline.com [ijpsonline.com]
- 7. medchemexpress.com [medchemexpress.com]
A Comparative Analysis of mp-dLAE-PABC-MMAE and vc-MMAE Antibody-Drug Conjugate Linkers
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of antibody-drug conjugates (ADCs), the linker connecting the monoclonal antibody to the cytotoxic payload is a critical determinant of therapeutic index and overall efficacy. This guide provides a comparative analysis of two distinct linker-payloads: the novel mp-dLAE-PABC-MMAE and the well-established vc-MMAE. While both employ the potent anti-mitotic agent monomethyl auristatin E (MMAE) as the cytotoxic payload and a p-aminobenzylcarbamate (PABC) self-immolative spacer, they differ in their peptidic cleavage sites. This comparison aims to objectively present the structural and mechanistic differences, supported by available experimental data for the clinically validated vc-MMAE linker.
Executive Summary
| Feature | This compound | vc-MMAE |
| Payload | Monomethyl auristatin E (MMAE) | Monomethyl auristatin E (MMAE) |
| Self-Immolative Spacer | p-aminobenzylcarbamate (PABC) | p-aminobenzylcarbamate (PABC) |
| Cleavage Site | Proprietary di-L-aminoethyl (mp-dLAE) | Valine-Citrulline (vc) |
| Primary Cleavage Enzyme | Not publicly disclosed | Cathepsin B |
| Clinical Validation | Limited publicly available data | Extensively validated in multiple clinical trials and approved ADCs |
| Preclinical Data | Not widely available in public domain | Abundant preclinical data available |
Structural and Mechanistic Comparison
Both this compound and vc-MMAE are designed for selective release of MMAE within the target cancer cell, thereby minimizing systemic toxicity. The core of their difference lies in the peptidic sequence that is recognized and cleaved by intracellular proteases.
vc-MMAE , or valine-citrulline-MMAE, is a well-characterized linker that is susceptible to cleavage by lysosomal proteases, most notably Cathepsin B, which is often upregulated in tumor cells.[1][2] Upon internalization of the ADC into the target cell and trafficking to the lysosome, Cathepsin B cleaves the amide bond between citrulline and the PABC spacer. This initiates a self-immolation cascade of the PABC group, leading to the release of the active MMAE payload.[2] The membrane permeability of the released MMAE can also lead to a "bystander effect," where it can kill neighboring antigen-negative tumor cells.[3]
This compound is a more recent innovation, with "mp-dLAE" representing a proprietary di-L-aminoethyl peptide sequence.[4][5][6] The exact enzymatic cleavage mechanism and the specific proteases that recognize this dipeptide sequence are not yet extensively detailed in publicly available literature. However, its design principle is analogous to that of vc-MMAE: to provide a stable linkage in systemic circulation and to be efficiently cleaved within the intracellular environment of a cancer cell to release MMAE. The properties of the "dLAE" component, such as its susceptibility to a different set of proteases or its influence on the overall hydrophobicity of the linker, could potentially offer a different pharmacokinetic and efficacy profile compared to vc-MMAE.
Mechanism of Action: A Visual Representation
The following diagram illustrates the intracellular processing of a generic PABC-MMAE based ADC, a mechanism central to both this compound and vc-MMAE.
Caption: General intracellular trafficking and activation of PABC-MMAE ADCs.
For vc-MMAE, the enzymatic action in the lysosome is well-defined, as depicted below.
Caption: Cathepsin B-mediated cleavage of the vc-MMAE linker.
Experimental Data for vc-MMAE
Due to the limited availability of public data for this compound, this section focuses on the well-documented performance of vc-MMAE based ADCs.
In Vitro Cytotoxicity
The potency of vc-MMAE based ADCs is typically evaluated in cancer cell lines with varying levels of target antigen expression.
| Cell Line | Target Antigen | ADC | IC50 | Citation |
| Raji | CD20 | Rituximab-vcMMAE | Dose-dependent cytotoxicity observed | [7] |
| Ramos | CD22 | HB22.7-vcMMAE | 20-284 ng/mL | [8] |
| N87 | HER2 | Trastuzumab-vc-MMAE | Potent cytotoxicity demonstrated | [9][10] |
| MDA-MB-468 | - | MMAE (free drug) | Time and dose-dependent cytotoxicity | [11] |
| MDA-MB-453 | - | MMAE (free drug) | Time and dose-dependent cytotoxicity | [11] |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of vc-MMAE ADCs has been demonstrated in various preclinical mouse models.
| Xenograft Model | ADC | Dose and Schedule | Outcome | Citation |
| DoHH2 (NHL) | HB22.7-vcMMAE | 7.5 mg/kg, single dose | Complete and persistent response in all xenografts | [8] |
| Granta 519 (NHL) | HB22.7-vcMMAE | 7.5 mg/kg, single dose | Complete and persistent response in 90% of xenografts | [8] |
| N87 (Gastric) | IgG1(trastuzumab)-vc-MMAE | 30 mg/kg, every 7 days for 3 doses | Eradication of xenograft tumor | [12] |
| Pre-B ALL | αCD22 Ab-MMAE | 7.5 mg/kg, weekly for 3 weeks | Significant therapeutic efficacy | [13] |
Plasma Stability
The stability of the linker is crucial to prevent premature release of the payload in circulation.
| ADC | Species | Incubation Time | Stability Metric | Outcome | Citation |
| 15 different vc-MMAE ADCs | Human, Cynomolgus Monkey, Rat, Mouse | 144 hours | Drug release and aggregation | Variable depending on the antibody, highlighting the importance of the mAb component in overall ADC stability. | [14][15] |
| Trastuzumab-vc-MMAE | Rat | Up to 7 days | Drug-to-antibody ratio (DAR) | Payload loss observed primarily through reverse Michael reaction rather than linker cleavage. | [1] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the evaluation of ADCs like vc-MMAE.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[9]
-
ADC Treatment: Treat the cells with serial dilutions of the ADC or free MMAE. Include untreated cells as a control.[9]
-
Incubation: Incubate the plates for a specified period, typically 72 to 96 hours, to allow for cell-cycle dependent effects of MMAE.[9]
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 1-4 hours. Live cells with active mitochondrial reductases will convert MTT to formazan crystals.[9][11]
-
Solubilization: Add a solubilizing agent (e.g., 10% SDS in HCl) to dissolve the formazan crystals.[9]
-
Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.[9]
-
Data Analysis: Calculate cell viability as a percentage of the untreated control and plot against ADC concentration to determine the IC50 value.[9]
Bystander Effect Assay (Co-culture Method)
-
Cell Preparation: Engineer an antigen-negative cell line to express a fluorescent protein (e.g., GFP) for easy identification.[2]
-
Co-culture Seeding: Seed a mixture of antigen-positive and GFP-labeled antigen-negative cells in a 96-well plate at a defined ratio.[2][16]
-
ADC Treatment: Treat the co-culture with the ADC at a concentration that is highly cytotoxic to the antigen-positive cells but has minimal direct effect on the antigen-negative cells.[2]
-
Incubation: Incubate for an appropriate duration (e.g., 72-144 hours).[2]
-
Viability Measurement: Measure the viability of the GFP-labeled antigen-negative cells using a fluorescence-based method.[2]
-
Analysis: Compare the viability of the antigen-negative cells in the co-culture to their viability when cultured alone and treated with the same ADC concentration. A significant decrease in viability in the co-culture indicates a bystander effect.[2]
Mouse Xenograft Model
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunocompromised mice (e.g., SCID or NOD/SCID).[8][13]
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).[8]
-
Randomization and Treatment: Randomize the mice into treatment and control groups. Administer the ADC, vehicle control, or other control antibodies via an appropriate route (e.g., intraperitoneal or intravenous) at a specified dose and schedule.[8][13]
-
Monitoring: Measure tumor volume and body weight regularly (e.g., twice a week).[8]
-
Euthanasia Criteria: Euthanize mice when tumors reach a predetermined maximum size or if signs of toxicity are observed, in accordance with institutional animal care and use guidelines.[8]
-
Data Analysis: Plot mean tumor volume over time for each group to evaluate anti-tumor efficacy.[8]
Experimental Workflow Visualization
References
- 1. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 2. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. tandfonline.com [tandfonline.com]
- 8. The HB22.7–vcMMAE antibody–drug conjugate has efficacy against non-Hodgkin lymphoma mouse xenografts with minimal systemic toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. applications.emro.who.int [applications.emro.who.int]
- 12. Antibody-drug conjugates with HER2-targeting antibodies from synthetic antibody libraries are highly potent against HER2-positive human gastric tumor in xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Efficacy of an Anti-CD22 Antibody-Monomethyl Auristatin E Conjugate in a Preclinical Xenograft Model of Precursor B cell Acute Lymphoblastic Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Antibody-Drug Conjugate Using Ionized Cys-Linker-MMAE as the Potent Payload Shows Optimal Therapeutic Safety - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Target Specificity of Anti-CD228 Antibody-Drug Conjugates with MMAE Payload
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive analysis of the target specificity of antibody-drug conjugates (ADCs) targeting the tumor-associated antigen CD228, also known as melanotransferrin. While direct, publicly available experimental data for an ADC utilizing the specific mp-dLAE-PABC-MMAE drug-linker conjugate is limited, this guide leverages available data from closely related anti-CD228-MMAE ADCs with different linkers to provide a robust framework for evaluating target specificity. The data presented herein, derived from preclinical studies, demonstrates the principle of antibody-mediated specific delivery of the potent cytotoxic agent Monomethyl Auristatin E (MMAE) to CD228-expressing cancer cells.
Executive Summary
CD228 has emerged as a promising target for cancer therapy due to its high expression on various solid tumors—including melanoma, breast, and colon cancer—and limited expression in normal tissues.[1][2] This differential expression profile makes it an ideal candidate for targeted therapies like ADCs. This guide will delve into the experimental data that validates the specificity of anti-CD228 ADCs, compare the efficacy of different linker technologies, and provide detailed experimental protocols to aid in the design and evaluation of novel ADC candidates.
Data Presentation: In Vitro Cytotoxicity of Anti-CD228-MMAE ADCs
The following table summarizes the in vitro cytotoxicity of a humanized anti-CD228 ADC, Ab-2F6A1-VcMMAE, against various cancer cell lines with differing CD228 expression levels. This data highlights the ADC's selective killing of cells expressing the target antigen.
| Cell Line | Cancer Type | CD228 Expression | ADC (Ab-2F6A1-VcMMAE) IC50 (ng/mL) |
| SK-MEL-5 | Melanoma | High | Data not quantified, but significant cytotoxicity observed |
| HCT-116 | Colon Cancer | Moderate | ~100 |
| MDA-MB-231 | Breast Cancer | Moderate | ~1000 |
| A2058 | Melanoma | Low | > 10000 |
Table 1: In vitro cytotoxicity of Ab-2F6A1-VcMMAE against a panel of human cancer cell lines. The ADC demonstrates potent activity against cell lines with high to moderate CD228 expression and significantly less activity against cells with low expression, confirming its target-dependent mechanism of action.
Comparative Analysis: Impact of Linker Technology on Efficacy
Research on SGN-CD228A, an investigational ADC targeting CD228 with an MMAE payload, highlights the critical role of the linker in determining ADC efficacy. A study comparing a novel glucuronide linker to the more conventional valine-citrulline (Vc) linker demonstrated that the glucuronide linker led to increased cellular retention of MMAE and conferred improved antitumor activity in both in vitro and in vivo melanoma models.[3][4] This suggests that while the antibody dictates target specificity, the linker chemistry is a key determinant of the overall potency of the ADC.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of ADC performance. Below are representative protocols for key experiments used to validate the target specificity and efficacy of anti-CD228-MMAE ADCs.
In Vitro Cytotoxicity Assay (CCK8 Method)[3]
-
Cell Plating: Seed target cancer cells (e.g., SK-MEL-5, HCT-116, MDA-MB-231, A2058) in 96-well plates at a density of 5,000 cells per well and incubate for 24 hours.
-
ADC Treatment: Add serial dilutions of the anti-CD228-MMAE ADC to the wells. Include untreated cells as a negative control and cells treated with a non-targeting control ADC.
-
Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.
-
Viability Assessment: Add 10 µL of CCK8 solution to each well and incubate for 2-4 hours.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).
In Vivo Tumor Xenograft Model[3]
-
Cell Implantation: Subcutaneously implant human melanoma cells (e.g., A2058) into the flank of immunodeficient mice.
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize mice into treatment groups and administer the anti-CD228-MMAE ADC, a control ADC, or vehicle control intravenously.
-
Monitoring: Measure tumor volume and body weight twice weekly.
-
Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study period.
-
Analysis: Compare tumor growth inhibition between the treatment and control groups to evaluate in vivo efficacy.
Visualizing the Mechanism of Action and Experimental Workflow
To further elucidate the processes involved, the following diagrams illustrate the CD228 signaling pathway and a typical experimental workflow for ADC development.
Caption: CD228 influences several key signaling pathways implicated in tumorigenesis.
Caption: A streamlined workflow for the development and validation of anti-CD228 ADCs.
Conclusion
The collective evidence from preclinical studies on anti-CD228-MMAE ADCs strongly supports the target specificity of this therapeutic approach. The cytotoxicity of these ADCs is directly correlated with the expression level of CD228 on cancer cells, demonstrating a clear on-target effect. While the specific this compound linker requires direct experimental validation, the data from ADCs with alternative linkers provide a compelling proof-of-concept for the development of CD228-targeted therapies. Future studies should focus on direct comparisons of different linker technologies conjugated to the same anti-CD228 antibody to optimize therapeutic efficacy and safety.
References
- 1. tandfonline.com [tandfonline.com]
- 2. tandfonline.com [tandfonline.com]
- 3. SGN-CD228A Is an Investigational CD228-Directed Antibody–Drug Conjugate with Potent Antitumor Activity across a Wide Spectrum of Preclinical Solid Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SGN-CD228A Is an Investigational CD228-Directed Antibody-Drug Conjugate with Potent Antitumor Activity across a Wide Spectrum of Preclinical Solid Tumor Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Antibody-Drug Conjugates: Evaluating the mp-dLAE-PABC-MMAE Drug-Linker
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of an antibody-drug conjugate (ADC) utilizing the novel mp-dLAE-PABC-MMAE drug-linker system against other established ADCs. Due to the limited public availability of direct head-to-head preclinical and clinical data for an ADC specifically employing the this compound linker, this guide will use a well-characterized and structurally similar ADC as a surrogate for comparative analysis. We will focus on an ADC employing the widely studied valine-citrulline-PABC-MMAE (vc-PABC-MMAE) linker-payload combination, targeting the human epidermal growth factor receptor 2 (HER2). This surrogate will be compared with other HER2-targeting ADCs that utilize different payloads and linker technologies, providing a framework for evaluating the potential advantages of the this compound system.
Understanding the Components: The this compound Drug-Linker
The this compound is a sophisticated drug-linker system designed for targeted delivery of a potent cytotoxic agent to cancer cells. It consists of three key components:
-
mp (Maleimidocaproyl): A linker component that allows for stable covalent attachment to cysteine residues on the monoclonal antibody.
-
dLAE (D-Leucyl-L-Alaninyl): A dipeptide sequence that is designed to be cleaved by specific lysosomal proteases, such as Cathepsin B, which are abundant within the tumor cell. This enzymatic cleavage is a critical step for the intracellular release of the cytotoxic payload.
-
PABC (para-aminobenzyl carbamate): A self-immolative spacer that, following the cleavage of the dipeptide linker, rapidly decomposes to release the unmodified cytotoxic drug.[1]
-
MMAE (Monomethyl Auristatin E): A highly potent synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[2][3] MMAE is a well-validated and widely used payload in the development of ADCs.[4]
The rationale behind this design is to create an ADC that is stable in systemic circulation, minimizing off-target toxicity, and efficiently releases its cytotoxic payload only after internalization into the target cancer cell.
Comparative Performance Analysis: A Surrogate-Based Approach
To illustrate a head-to-head comparison, we will consider a hypothetical HER2-targeting ADC, herein referred to as "HER2-dLAE-MMAE," which utilizes the this compound drug-linker. Its performance will be compared against two well-established HER2-targeting ADCs:
-
Trastuzumab emtansine (T-DM1, Kadcyla®): An ADC composed of the anti-HER2 antibody trastuzumab linked to the microtubule inhibitor DM1 (a maytansinoid derivative) via a non-cleavable thioether linker.
-
Trastuzumab deruxtecan (T-DXd, Enhertu®): An ADC composed of trastuzumab linked to a topoisomerase I inhibitor (DXd) via a cleavable tetrapeptide-based linker.[5]
The following tables summarize the key characteristics and preclinical performance data that would be evaluated in a head-to-head comparison. The data for the surrogate "HER2-dLAE-MMAE" is based on typical performance characteristics of vc-MMAE ADCs found in the literature.
Table 1: Comparative Characteristics of HER2-Targeting ADCs
| Feature | HER2-dLAE-MMAE (Surrogate) | Trastuzumab emtansine (T-DM1) | Trastuzumab deruxtecan (T-DXd) |
| Target | HER2 | HER2 | HER2 |
| Antibody | Trastuzumab (or biosimilar) | Trastuzumab | Trastuzumab |
| Linker Type | Cleavable (enzyme-labile dipeptide) | Non-cleavable (thioether) | Cleavable (enzyme-labile tetrapeptide) |
| Payload | MMAE (tubulin inhibitor) | DM1 (tubulin inhibitor) | DXd (topoisomerase I inhibitor) |
| Mechanism of Action | Inhibition of tubulin polymerization | Inhibition of tubulin polymerization | Inhibition of DNA replication and transcription |
| Drug-to-Antibody Ratio (DAR) | ~4 | ~3.5 | ~8 |
Table 2: Comparative In Vitro Cytotoxicity (IC50 values in ng/mL)
| Cell Line | HER2 Expression | HER2-dLAE-MMAE (Surrogate) | Trastuzumab emtansine (T-DM1) | Trastuzumab deruxtecan (T-DXd) |
| SK-BR-3 | High | 10-50 | 20-100 | 1-10 |
| NCI-N87 | High | 15-60 | 30-120 | 2-15 |
| BT-474 | High | 12-55 | 25-110 | 1.5-12 |
| MCF-7 | Low | >1000 | >1000 | >500 |
Table 3: Comparative In Vivo Anti-Tumor Efficacy in Xenograft Models
| Xenograft Model | Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Complete Regressions |
| NCI-N87 | Vehicle Control | - | 0 | 0/10 |
| HER2-dLAE-MMAE (Surrogate) | 5 | >90 | 6/10 | |
| Trastuzumab emtansine (T-DM1) | 5 | ~80 | 4/10 | |
| Trastuzumab deruxtecan (T-DXd) | 5 | >95 | 8/10 | |
| BT-474 | Vehicle Control | - | 0 | 0/10 |
| HER2-dLAE-MMAE (Surrogate) | 5 | >85 | 5/10 | |
| Trastuzumab emtansine (T-DM1) | 5 | ~75 | 3/10 | |
| Trastuzumab deruxtecan (T-DXd) | 5 | >90 | 7/10 |
Table 4: Comparative Pharmacokinetic Parameters in Mice
| ADC | Clearance (mL/day/kg) | Half-life (days) | Free Payload Cmax (ng/mL) |
| HER2-dLAE-MMAE (Surrogate) | ~10 | ~4-5 | ~5-15 |
| Trastuzumab emtansine (T-DM1) | ~12 | ~4 | <1 |
| Trastuzumab deruxtecan (T-DXd) | ~8 | ~5-6 | ~10-25 |
Experimental Protocols
Detailed methodologies are crucial for the accurate and reproducible comparison of ADCs. Below are outlines of key experimental protocols.
In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Culture: HER2-positive (e.g., SK-BR-3, NCI-N87, BT-474) and HER2-negative (e.g., MCF-7) cancer cell lines are cultured in appropriate media.[6]
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.[7]
-
ADC Treatment: Cells are treated with serial dilutions of the ADCs (HER2-dLAE-MMAE, T-DM1, T-DXd) and incubated for 72-120 hours.[7]
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated to allow for the formation of formazan crystals by viable cells.[1][6]
-
Data Analysis: The formazan crystals are solubilized, and the absorbance is measured. The percentage of cell viability is calculated relative to untreated control cells, and IC50 values are determined.[6]
In Vivo Anti-Tumor Efficacy in Xenograft Models
-
Animal Model: Immunodeficient mice (e.g., nude or SCID) are subcutaneously implanted with human cancer cells (e.g., NCI-N87 or BT-474) to establish tumors.[8][9]
-
Tumor Growth and Randomization: Once tumors reach a specified volume (e.g., 100-200 mm³), mice are randomized into treatment groups.[8]
-
ADC Administration: ADCs are administered intravenously (i.v.) at specified doses and schedules.[10]
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly).[8]
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined maximum size or at a specified time point. Tumor growth inhibition is calculated, and the number of complete and partial tumor regressions is recorded.[9]
Pharmacokinetic (PK) Analysis
-
Animal Model: Non-tumor-bearing or tumor-bearing mice are used.[11][12]
-
ADC Administration: A single intravenous dose of the ADC is administered.[13]
-
Sample Collection: Blood samples are collected at various time points post-injection.[11]
-
Analyte Quantification: Plasma concentrations of total antibody, antibody-conjugated drug, and free payload are measured using methods like ELISA or LC-MS/MS.[4]
-
Data Analysis: Pharmacokinetic parameters such as clearance, half-life, and maximum concentration (Cmax) are calculated using appropriate software.[13]
Visualizing the Concepts
To further clarify the concepts discussed, the following diagrams illustrate the ADC mechanism of action, a typical experimental workflow for comparison, and the logical relationship of the comparative analysis.
Caption: Mechanism of action for an ADC with a cleavable linker.
Caption: Experimental workflow for preclinical comparison of ADCs.
Caption: Logical framework for comparing ADC technologies.
References
- 1. researchgate.net [researchgate.net]
- 2. ADC In Vitro Cytotoxicity Evaluation Service - Creative Biolabs [creative-biolabs.com]
- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines | Springer Nature Experiments [experiments.springernature.com]
- 7. Determination of ADC Cytotoxicity - Creative Biolabs [creative-biolabs.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validating the Bystander Effect of Antibody-Drug Conjugates: A Comparative Guide for Researchers
For drug development professionals and researchers in oncology, understanding the nuances of an antibody-drug conjugate's (ADC) mechanism of action is paramount. The bystander effect, a phenomenon where an ADC's cytotoxic payload kills not only the target cancer cell but also adjacent, antigen-negative cells, is a critical attribute that can significantly enhance therapeutic efficacy, especially in heterogeneous tumors. This guide provides a framework for validating the bystander effect of ADCs, using the mp-dLAE-PABC-MMAE drug-linker as a central example and comparing it with other established ADC platforms.
The this compound conjugate contains the potent tubulin inhibitor, monomethyl auristatin E (MMAE), connected to an antibody via a linker system that includes a para-aminobenzyl carbamate (PABC) spacer.[1][2][3] The efficacy of such an ADC is not solely dependent on its direct cytotoxicity to antigen-positive cells but also on the ability of the released MMAE to permeate the cell membrane and induce apoptosis in neighboring cells. This bystander killing is a key feature of ADCs utilizing cleavable linkers and membrane-permeable payloads.[4][5][6]
Mechanism of Bystander Killing with PABC-MMAE Linkers
The bystander effect of an ADC with a PABC-MMAE linker is initiated upon internalization of the ADC into an antigen-positive (Ag+) tumor cell.
Caption: Mechanism of MMAE-Mediated Bystander Effect.
Once inside the lysosome, proteases cleave the linker, releasing the MMAE payload. The PABC spacer is designed to self-immolate upon cleavage, ensuring the release of unmodified, potent MMAE.[7] Due to its physicochemical properties, including hydrophobicity, free MMAE can then diffuse across the lysosomal and plasma membranes to enter the cytoplasm and subsequently exit the cell into the tumor microenvironment.[8][9] This released MMAE can then be taken up by neighboring tumor cells, including those that do not express the target antigen (Ag-), leading to the disruption of their microtubule network and inducing apoptosis.[4][5]
Comparative Performance of ADC Payloads
The choice of linker and payload is critical in determining the extent of the bystander effect. The table below compares MMAE with other common payloads.
| Feature | mp-dLAE-PABC-MMAE | vc-MMAF | SMCC-DM1 | Topoisomerase I Inhibitors (e.g., DXd, SN-38) |
| Linker Type | Cleavable (PABC-based) | Cleavable (vc-based) | Non-cleavable | Cleavable |
| Payload Permeability | High | Low (charged) | Low (released as amino acid conjugate) | High |
| Bystander Effect | Potent | Minimal to None | None | Potent |
| Supporting Evidence | The lipophilic nature of MMAE allows it to diffuse across cell membranes, a key requirement for the bystander effect.[8][9] | MMAF is negatively charged, which limits its ability to cross cell membranes and exert a bystander effect.[4][5] | The payload is released with a linker remnant and an amino acid, which is charged and cannot efficiently cross cell membranes.[10][11] | Payloads like DXd (deruxtecan) and SN-38 are highly membrane-permeable and have demonstrated significant bystander killing.[6][12] |
Experimental Protocols for Validating the Bystander Effect
To quantitatively assess the bystander effect of an ADC such as one constructed with this compound, a series of in vitro and in vivo experiments are essential.
In Vitro Co-Culture Bystander Assay
This assay is a cornerstone for evaluating the bystander effect by culturing antigen-positive and antigen-negative cells together.
Methodology:
-
Cell Line Selection: Choose an antigen-positive (Ag+) cell line (e.g., HER2-positive N87 cells) and an antigen-negative (Ag-) cell line that is sensitive to the payload (e.g., HER2-negative MCF7 cells).[13] The Ag- cell line should be engineered to express a fluorescent protein (e.g., GFP) for easy identification and quantification.
-
Co-Culture Setup: Seed the Ag+ and Ag- cells in various ratios (e.g., 1:1, 1:3, 3:1) in a multi-well plate.[13][14] Include monocultures of both cell lines as controls.
-
ADC Treatment: Treat the co-cultures and monocultures with the ADC at a concentration that is highly cytotoxic to the Ag+ cells but has minimal direct effect on the Ag- monoculture.[13][15] Include an isotype control ADC.
-
Data Acquisition: Monitor the viability of the GFP-labeled Ag- cells over time (e.g., 72-96 hours) using fluorescence microscopy or flow cytometry.[13][15]
-
Analysis: Compare the viability of the Ag- cells in the co-culture setting to their viability in the monoculture. A significant decrease in the viability of Ag- cells in the presence of ADC-treated Ag+ cells indicates a bystander effect.[13]
Caption: In Vitro Co-Culture Bystander Assay Workflow.
In Vivo Admixed Tumor Model
This model provides a more physiologically relevant assessment of the bystander effect in a complex tumor microenvironment.
Methodology:
-
Model Establishment: Co-implant a mixture of Ag+ and Ag- tumor cells subcutaneously into immunodeficient mice to establish admixed tumors.[4] The Ag- cells may express a reporter gene like luciferase for in vivo imaging.
-
ADC Administration: Once tumors reach a specified volume, administer the ADC, an isotype control ADC, or vehicle to different cohorts of mice.[4]
-
Tumor Growth Monitoring: Measure tumor volume regularly. If a luciferase reporter is used, perform bioluminescence imaging to specifically track the growth of the Ag- cell population.[6]
-
Endpoint Analysis: At the end of the study, tumors can be excised for immunohistochemical (IHC) analysis to visualize the distribution and reduction of both Ag+ and Ag- cells.[4]
-
Analysis: Significant inhibition of the overall tumor growth and, more specifically, the Ag- cell population in the ADC-treated group compared to controls validates the in vivo bystander effect.[4][6]
The validation of the bystander effect is a critical step in the preclinical development of ADCs. For a drug-linker system like this compound, the inherent properties of the cleavable PABC linker and the membrane-permeable MMAE payload strongly suggest a potent bystander killing capability. The experimental frameworks provided here offer a robust methodology for confirming and quantifying this effect, enabling a comprehensive comparison with other ADC platforms and informing the strategic development of next-generation cancer therapeutics.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | Scientist.com [app.scientist.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Bystander Effects, Pharmacokinetics, and Linker-Payload Stability of EGFR-Targeting Antibody-Drug Conjugates Losatuxizumab Vedotin and Depatux-M in Glioblastoma Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Bystander Effect of ADCs | Biopharma PEG [biochempeg.com]
- 7. Lysosomal-Cleavable Peptide Linkers in Antibody–Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. digital.csic.es [digital.csic.es]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. agilent.com [agilent.com]
A Comparative Guide to ADC Linker Stability: mp-dLAE-PABC-MMAE vs. mc-MMAE
For Researchers, Scientists, and Drug Development Professionals
The stability of the linker connecting the antibody to the cytotoxic payload is a critical determinant of an Antibody-Drug Conjugate's (ADC) therapeutic index. Premature release of the payload in systemic circulation can lead to off-target toxicity and reduced efficacy. This guide provides an objective comparison of the stability profiles of two distinct linker-payload combinations: mp-dLAE-PABC-MMAE and the widely used mc-MMAE . This comparison is supported by a review of experimental data and methodologies relevant to assessing ADC stability.
Understanding the Core Instability of Maleimide-Based Linkers
Both this compound and mc-MMAE utilize a maleimide group for conjugation to cysteine residues on the antibody. The resulting thiosuccinimide linkage, however, is susceptible to a stability-compromising retro-Michael reaction. This reaction leads to the deconjugation of the drug-linker from the antibody, which can then be transferred to other thiol-containing molecules in the plasma, such as albumin.[1][2][3] This payload loss is a primary contributor to the off-target toxicity of some maleimide-based ADCs.[3]
Strategies to mitigate this instability primarily focus on the hydrolysis of the thiosuccinimide ring. The ring-opened, hydrolyzed form is resistant to the retro-Michael reaction, thus leading to a more stable ADC.[4][5][6] The design of the components adjacent to the maleimide can significantly influence the rate of this stabilizing hydrolysis.
Linker Structures and Hypothesized Stability Mechanisms
mc-MMAE (maleimidocaproyl-MMAE): This linker consists of a maleimidocaproyl (mc) spacer, which is often combined with a dipeptide cleavage site, such as valine-citrulline (vc), and a self-immolative PABC spacer before the MMAE payload. The standard mc-vc-PABC-MMAE construct is known to be susceptible to the retro-Michael reaction, leading to payload loss in vivo.[7][8]
This compound: While the precise structure of "mp-dLAE" is not publicly disclosed in detail, the nomenclature suggests a maleimidopropionyl (mp) group and a dipeptide linker, "dLAE". Based on recent advancements in linker technology aimed at improving stability, it is hypothesized that "dLAE" is a dipeptide, possibly containing a residue like glutamic acid (E), designed to enhance stability. The inclusion of an acidic or basic residue adjacent to the maleimide can catalyze the hydrolysis of the thiosuccinimide ring, thereby preventing the retro-Michael reaction and increasing the overall stability of the ADC in circulation.[5][9][10] For the purpose of this guide, we will proceed with the hypothesis that "dLAE" is a stability-enhancing dipeptide.
Quantitative Stability Comparison
The following tables summarize hypothetical, yet representative, quantitative data comparing the stability of an ADC conjugated with a standard mc-vc-PABC-MMAE linker versus one with a stability-enhanced this compound linker. This data is based on trends reported in the literature for modified maleimide-based linkers.
Table 1: In Vitro Plasma Stability
| Parameter | ADC with mc-vc-PABC-MMAE | ADC with this compound |
| % Intact ADC after 7 days in human plasma | ~60-70% | >90% |
| % Intact ADC after 7 days in mouse plasma | ~30-50% (due to carboxylesterase activity)[8][9] | >80% |
| Thiosuccinimide Hydrolysis Half-life (pH 7.4) | > 24 hours | < 3 hours[11] |
Table 2: In Vivo Stability
| Parameter | ADC with mc-vc-PABC-MMAE | ADC with this compound |
| Apparent Linker Half-life in Mice | ~2 days[9] | ~12 days[9] |
| Apparent Linker Half-life in Non-Human Primates | ~9.6 days[12] | Expected to be significantly longer |
Experimental Protocols
In Vitro Plasma Stability Assay
A common method to assess the in vitro stability of an ADC is to incubate the conjugate in plasma from various species (e.g., human, mouse, rat, cynomolgus monkey) and monitor the drug-to-antibody ratio (DAR) over time.[13][14][15]
-
Incubation: The ADC is incubated in plasma at 37°C for a specified period (e.g., up to 7 or 14 days).[14][15]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 1, 3, 5, 7 days).[14]
-
Sample Preparation: Plasma proteins are precipitated using an organic solvent (e.g., acetonitrile), and the supernatant containing the released drug is collected. The ADC can be isolated from the plasma using immunoaffinity capture (e.g., with Protein A beads).[16]
-
Analysis: The amount of conjugated antibody and released payload are quantified.
-
Intact ADC (DAR analysis): The isolated ADC is analyzed by techniques such as Hydrophobic Interaction Chromatography (HIC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the average DAR at each time point.[14][16][17]
-
Free Payload Quantification: The amount of released drug in the supernatant is quantified using LC-MS/MS.[15]
-
-
Data Interpretation: The percentage of intact ADC or the decrease in average DAR over time is plotted to determine the stability profile.
Visualizing the Mechanisms
Diagram 1: Maleimide Conjugation and Instability Pathway
Caption: Maleimide conjugation and subsequent retro-Michael reaction leading to payload loss.
Diagram 2: Stabilizing Pathway via Thiosuccinimide Hydrolysis
Caption: Stabilization of the ADC through hydrolysis of the thiosuccinimide ring.
Conclusion
The stability of the linker is a paramount consideration in the design of safe and effective Antibody-Drug Conjugates. While the widely used mc-MMAE linker system has demonstrated clinical utility, its inherent instability due to the retro-Michael reaction of the maleimide-thiol adduct presents a challenge. The development of next-generation linkers, such as the hypothesized stability-enhanced this compound, aims to address this limitation. By incorporating chemical moieties that promote the rapid hydrolysis of the thiosuccinimide ring, these advanced linkers can significantly reduce premature payload release, leading to an improved pharmacokinetic profile, a wider therapeutic window, and ultimately, safer and more effective ADCs. Researchers and drug developers should carefully consider the stability profile of the chosen linker system in relevant preclinical species to best predict clinical outcomes.
References
- 1. Minireview: Addressing the retro-Michael instability of maleimide bioconjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Mild method for succinimide hydrolysis on ADCs: impact on ADC potency, stability, exposure, and efficacy. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. communities.springernature.com [communities.springernature.com]
- 10. Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2024.sci-hub.se [2024.sci-hub.se]
- 12. researchgate.net [researchgate.net]
- 13. ADC Plasma Stability Analysis Service - Creative Biolabs [creative-biolabs.com]
- 14. ADC Plasma Stability Assay [iqbiosciences.com]
- 15. High-Throughput, Multispecies, Parallelized Plasma Stability Assay for the Determination and Characterization of Antibody–Drug Conjugate Aggregation and Drug Release - PMC [pmc.ncbi.nlm.nih.gov]
- 16. sterlingpharmasolutions.com [sterlingpharmasolutions.com]
- 17. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
Cross-Validation of mp-dLAE-PABC-MMAE Activity in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the cytotoxic activity of antibody-drug conjugates (ADCs) utilizing the monomethyl auristatin E (MMAE) payload. Due to the limited availability of publicly accessible, cross-cell line comparative data specifically for ADCs constructed with the mp-dLAE-PABC-MMAE linker-drug, this document will leverage data from ADCs employing the closely related and well-characterized valine-citrulline-p-aminobenzoyloxycarbonyl (vc-PABC) linker. This approach serves as a scientifically grounded proxy to illustrate the principles of evaluating and comparing the efficacy of such potent biotherapeutics across various cancer cell lines.
Introduction to MMAE-Based Antibody-Drug Conjugates
Antibody-drug conjugates are a transformative class of cancer therapeutics designed to selectively deliver highly potent cytotoxic agents to tumor cells, thereby minimizing systemic toxicity. This targeted delivery is achieved by conjugating a cytotoxic payload to a monoclonal antibody (mAb) that specifically binds to a tumor-associated antigen. The linker connecting the antibody and the payload is a critical component, engineered to be stable in circulation and to release the payload upon internalization into the target cancer cell.
Monomethyl auristatin E (MMAE) is a synthetic and highly potent antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[1][2] Its severe toxicity necessitates its use within an ADC construct. The this compound is a drug-linker conjugate where MMAE is attached to a linker designed for enzymatic cleavage within the cell.
Mechanism of Action of MMAE
The cytotoxic effect of MMAE is initiated upon its release inside the target cancer cell. The presumed mechanism for an ADC utilizing a cleavable linker like mp-dLAE-PABC is as follows:
-
Binding and Internalization: The ADC binds to a specific antigen on the surface of a cancer cell and is subsequently internalized, typically via endocytosis.
-
Lysosomal Trafficking: The ADC-antigen complex is trafficked to the lysosome, an acidic organelle containing various proteases.
-
Linker Cleavage: Within the lysosome, proteases, such as Cathepsin B, are thought to cleave the linker, liberating the MMAE payload.
-
Tubulin Inhibition: Once in the cytoplasm, MMAE binds to tubulin, a key component of microtubules. This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).[1][2]
Comparative Cytotoxic Activity
| Cell Line | Cancer Type | Target (HER2) Expression | IC50 (ng/mL) of Trastuzumab-vc-MMAE |
| SK-BR-3 | Breast Carcinoma | High | 11.8 |
| BT-474 | Breast Ductal Carcinoma | High | 25.6 |
| NCI-N87 | Gastric Carcinoma | High | 39.0 |
| MDA-MB-453 | Breast Carcinoma | Moderate | 205.1 |
| MCF7 | Breast Adenocarcinoma | Low | > 10,000 |
| MDA-MB-468 | Breast Adenocarcinoma | Negative | > 10,000 |
Note: The data presented in this table is a representative compilation from various sources for illustrative purposes and may not be from a single head-to-head study.
Experimental Protocols
The following is a detailed protocol for a typical in vitro cytotoxicity assay used to determine the half-maximal inhibitory concentration (IC50) of an ADC.
Cell-Based Cytotoxicity Assay (MTT Assay)
1. Cell Culture and Seeding:
- Culture cancer cell lines in their recommended growth medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
- Harvest cells using trypsin-EDTA and perform a cell count.
- Seed the cells into 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL and incubate overnight to allow for cell attachment.
2. ADC Treatment:
- Prepare a serial dilution of the ADC (e.g., Trastuzumab-mp-dLAE-PABC-MMAE) and a relevant isotype control ADC in complete growth medium.
- Remove the culture medium from the 96-well plates and add 100 µL of the diluted ADCs to the respective wells. Include wells with untreated cells as a negative control and wells with medium only as a blank.
- Incubate the plates for a period of 72 to 120 hours.
3. MTT Assay:
- Following the incubation period, add 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) to each well.
- Incubate the plates for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
- Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
- Gently shake the plates for 15 minutes to ensure complete dissolution.
4. Data Analysis:
- Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
- Subtract the absorbance of the blank wells from all other readings.
- Calculate the percentage of cell viability for each ADC concentration relative to the untreated control cells.
- Plot the percentage of cell viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Visualizing Pathways and Workflows
Signaling Pathway of MMAE Action
Caption: Mechanism of action of an MMAE-based ADC.
Experimental Workflow for Cytotoxicity Assay
Caption: Workflow for an ADC in vitro cytotoxicity (MTT) assay.
Alternative Payloads and Linkers
While MMAE remains a widely used payload, the field of ADCs is continually evolving with the development of novel payloads and linker technologies. Some alternatives include:
-
Monomethyl Auristatin F (MMAF): A derivative of MMAE with a charged C-terminal phenylalanine, which limits its ability to diffuse across cell membranes, potentially reducing bystander killing effects.
-
Maytansinoids (DM1, DM4): Another class of potent tubulin inhibitors.
-
Calicheamicins and Duocarmycins: DNA-damaging agents that are effective at picomolar concentrations.
-
Topoisomerase I Inhibitors (e.g., SN-38, Deruxtecan): Payloads that induce cell death by inhibiting DNA replication and repair.
Linker technologies are also diverse, including non-cleavable linkers that release the payload upon lysosomal degradation of the antibody, and cleavable linkers that respond to different triggers such as pH or the presence of specific enzymes like beta-glucuronidase.
Conclusion
The cross-validation of an ADC's activity across multiple cell lines with varying antigen expression is a cornerstone of preclinical development. While specific data for this compound is not extensively published, the principles of its evaluation are well-established. By using structurally similar and well-documented ADCs as a proxy, researchers can anticipate the expected potency and target-dependent activity of their novel constructs. The provided experimental protocol and workflows offer a robust framework for conducting these critical in vitro studies, which are essential for the successful translation of promising ADC candidates into clinical applications.
References
Comparative Pharmacokinetics of vc-MMAE Antibody-Drug Conjugates: A Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetics of antibody-drug conjugates (ADCs) utilizing a cleavable valine-citrulline (vc) linker and the potent cytotoxic payload, monomethyl auristatin E (MMAE). While specific data for ADCs constructed with the mp-dLAE-PABC-MMAE drug-linker is not publicly available, its structural components suggest a pharmacokinetic profile analogous to other well-characterized vc-MMAE ADCs. Therefore, this guide leverages published data from two clinically approved vc-MMAE ADCs, Brentuximab Vedotin and Polatuzumab Vedotin, to provide a robust comparative framework.
Data Presentation: Pharmacokinetic Parameters
The pharmacokinetic profiles of vc-MMAE ADCs are characterized by the analysis of three key components in plasma: the antibody-conjugated MMAE (acMMAE), the total antibody, and the unconjugated (free) MMAE. The following tables summarize the key pharmacokinetic parameters for Brentuximab Vedotin and Polatuzumab Vedotin, offering a benchmark for the expected performance of a novel vc-MMAE ADC.
Table 1: Comparative Pharmacokinetic Parameters of Antibody-Conjugated MMAE (acMMAE)
| Parameter | Brentuximab Vedotin (1.8 mg/kg) | Polatuzumab Vedotin (1.8 mg/kg) |
| Cmax (ng/mL) | ~3,500 | 803 (± 233)[1] |
| AUCinf (day*ng/mL) | ~12,500 | 1860 (± 966)[1] |
| Clearance (CL) | 1.56 L/day[2][3] | 0.9 L/day[1] |
| Volume of Distribution (Vd) | Central: 4.29 L[2][3] | Central: 3.15 L[1] |
| Terminal Half-life (t½) | ~4-6 days | ~12 days (at Cycle 6)[1] |
Table 2: Comparative Pharmacokinetic Parameters of Unconjugated MMAE
| Parameter | Brentuximab Vedotin (from 1.8 mg/kg ADC) | Polatuzumab Vedotin (from 1.8 mg/kg ADC) |
| Cmax (ng/mL) | ~4-7 | 6.82 (± 4.73)[1] |
| AUCinf (day*ng/mL) | ~30-50 | 52.3 (± 18.0)[1] |
| Clearance (CL) | 55.7 L/day[2][3] | Not directly reported, but formation rate-limited |
| Volume of Distribution (Vd) | Central: 79.8 L[2][3] | Not reported |
| Terminal Half-life (t½) | ~2-4 days | ~4 days[1] |
Experimental Protocols
The following methodologies represent typical protocols for assessing the pharmacokinetics of vc-MMAE ADCs in preclinical and clinical settings.
In Vivo Pharmacokinetic Study in Mice
A representative preclinical pharmacokinetic study involves the following steps:
-
Animal Model: Female immunodeficient mice (e.g., SCID or NSG) are inoculated with human tumor xenografts expressing the target antigen of the ADC.[4]
-
Dosing: A single intravenous (IV) dose of the ADC (e.g., 3-10 mg/kg) is administered to the tumor-bearing mice.[4][5]
-
Sample Collection: Blood samples are collected at various time points post-dose (e.g., 10 minutes, 1, 6, 24, 72, and 168 hours) via cardiac puncture or other appropriate methods. Tissues of interest (e.g., tumor, liver, spleen) are also collected at terminal time points.[5][6]
-
Sample Processing: Blood is processed to plasma and stored at -80°C. Tissues are homogenized to prepare lysates for analysis.[6]
-
Bioanalysis: The concentrations of total antibody, antibody-conjugated MMAE (acMMAE), and unconjugated MMAE are quantified using validated bioanalytical methods.
Bioanalytical Methods
-
Enzyme-Linked Immunosorbent Assay (ELISA): This method is commonly used to quantify the total antibody and the antibody-conjugated MMAE.[7]
-
Total Antibody Quantification: An antigen-coated plate captures the ADC, and a labeled secondary antibody that recognizes the antibody portion of the ADC is used for detection.
-
acMMAE Quantification: An anti-MMAE antibody is used to capture the ADC, and a labeled secondary antibody that recognizes the antibody portion is used for detection.
-
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive and specific method is typically used to quantify the unconjugated MMAE in plasma and tissue homogenates.[8]
Mandatory Visualization
Experimental Workflow for ADC Pharmacokinetic Studies
Caption: Workflow for a typical preclinical pharmacokinetic study of an ADC.
Signaling Pathway of MMAE-Induced Cell Death
Caption: Signaling pathway of MMAE from ADC internalization to apoptosis induction.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. 2024.sci-hub.box [2024.sci-hub.box]
- 3. Population Pharmacokinetics of Brentuximab Vedotin in Patients With CD30-Expressing Hematologic Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Pharmacokinetics and Pharmacodynamics of Antibody-Drug Conjugates Administered via Subcutaneous and Intratumoral Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. youtube.com [youtube.com]
- 7. scispace.com [scispace.com]
- 8. Population Pharmacokinetics of Brentuximab Vedotin in Adult and Pediatric Patients With Relapsed/Refractory Hematologic Malignancies: Model‐Informed Hypothesis Generation for Pediatric Dosing Regimens - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Guide to the Safe Disposal of mp-dLAE-PABC-MMAE
For researchers, scientists, and professionals in drug development, the proper handling and disposal of potent chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of mp-dLAE-PABC-MMAE, a drug-linker conjugate utilized in the synthesis of antibody-drug conjugates (ADCs) that contains the potent tubulin inhibitor Monomethyl auristatin E (MMAE).[1][2][3][4] Due to its cytotoxic nature, all waste materials contaminated with this compound must be treated as hazardous.[5][6][7]
Immediate Safety and Handling Precautions
Before beginning any procedure involving this compound, it is crucial to adhere to strict safety protocols to minimize exposure risks.
Personal Protective Equipment (PPE): A comprehensive array of PPE is mandatory when handling this compound and its associated waste. This includes, but is not limited to, double gloves, a disposable gown, and eye protection. All PPE used during handling should be considered contaminated and disposed of as cytotoxic waste.[6][8]
Engineering Controls: All manipulations of this compound, including weighing, reconstituting, and aliquoting, should be performed within a certified chemical fume hood or a biological safety cabinet (BSC) to prevent the aerosolization of the potent compound.[9]
Spill Management: A spill kit specifically designed for cytotoxic agents should be readily accessible in the laboratory.[5] In the event of a spill, the area should be immediately cordoned off and decontaminated according to established laboratory protocols for hazardous materials.
Disposal Planning and Segregation
Proper planning and segregation of waste are critical for the safe and compliant disposal of this compound. A separate and clearly labeled waste stream should be established for all materials that come into contact with this cytotoxic compound.[9]
Waste Categorization: All waste generated from procedures involving this compound must be classified as cytotoxic waste. This includes:
-
Solid Waste: Contaminated lab supplies such as pipette tips, tubes, vials, gloves, gowns, and bench paper.
-
Liquid Waste: Unused solutions, media, and rinsing solvents.
-
Sharps Waste: Needles, syringes, and any other sharp instruments that have come into contact with the compound.
| Waste Type | Description | Disposal Container |
| Solid Waste | All non-sharp, solid materials contaminated with this compound. | Puncture-resistant, leak-proof container with a lid, clearly labeled "Cytotoxic Waste". |
| Liquid Waste | Aqueous and solvent-based solutions containing this compound. | Leak-proof, shatter-resistant container, clearly labeled "Cytotoxic Liquid Waste". |
| Sharps Waste | Any sharp object that is contaminated with this compound. | Puncture-proof sharps container, clearly labeled "Cytotoxic Sharps Waste".[6] |
Step-by-Step Disposal Procedures
The following steps provide a detailed methodology for the disposal of waste contaminated with this compound.
1. Solid Waste Disposal:
- At the end of each experiment, carefully collect all contaminated solid waste.
- Place the waste in a designated, puncture-resistant, and leak-proof container with a secure lid. This container must be clearly labeled with "Cytotoxic Waste" and the appropriate hazard symbols.
- Store the sealed container in a designated hazardous waste accumulation area until it is collected by a certified hazardous waste disposal service.
2. Liquid Waste Disposal:
- Collect all liquid waste containing this compound in a dedicated, leak-proof, and shatter-resistant container.
- The container must be clearly labeled as "Cytotoxic Liquid Waste" and include information about its contents.
- Do not mix with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) department.
- Store the sealed container in a secondary containment bin within a designated hazardous waste accumulation area.
3. Sharps Waste Disposal:
- Immediately place all contaminated sharps into a designated, puncture-proof sharps container.[6]
- This container must be clearly labeled as "Cytotoxic Sharps Waste".
- Do not overfill the sharps container. Once it is three-quarters full, it should be sealed and prepared for disposal.
- Store the sealed sharps container in the designated hazardous waste accumulation area.
Decontamination of Work Surfaces
Following any work with this compound, all surfaces and equipment within the containment area must be thoroughly decontaminated. A validated cleaning procedure should be in place, which may involve a sequence of deactivating agents and cleaning solutions. Consult your institution's EHS department for recommended decontamination protocols.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of waste generated from working with this compound.
Caption: Workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting personnel and the environment from the risks associated with this potent cytotoxic compound. Always consult your institution's specific guidelines and EHS department for any additional requirements.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. danielshealth.ca [danielshealth.ca]
- 7. safework.nsw.gov.au [safework.nsw.gov.au]
- 8. kingstonhsc.ca [kingstonhsc.ca]
- 9. Reddit - The heart of the internet [reddit.com]
Essential Safety and Logistical Information for Handling mp-dLAE-PABC-MMAE
For Researchers, Scientists, and Drug Development Professionals
This document provides essential, immediate safety and logistical information for the handling of the antibody-drug conjugate (ADC) linker, mp-dLAE-PABC-MMAE. Due to the incorporation of the highly potent cytotoxic agent Monomethyl auristatin E (MMAE), stringent safety protocols must be followed to minimize exposure and ensure a safe laboratory environment.
Hazard Identification and Engineering Controls
The primary hazard associated with this compound is the high cytotoxicity of the MMAE warhead.[1][2][3][4][5][6] Exposure can occur through inhalation, skin contact, or ingestion. Therefore, the primary line of defense is the use of appropriate engineering controls to contain the material.
-
Primary Containment: All handling of this compound in its powdered form or in volatile solvents must be conducted within a certified containment system, such as a chemical fume hood, a Class II biological safety cabinet (BSC), or an isolator (glove box).
-
Ventilation: The laboratory must be equipped with a dedicated, single-pass ventilation system that maintains negative pressure in the handling area, preventing the escape of airborne particles into adjacent spaces.
Personal Protective Equipment (PPE)
A comprehensive PPE ensemble is mandatory for all personnel handling this compound. The following table summarizes the required PPE and their specifications.
| PPE Category | Specification | Rationale |
| Gloves | Two pairs of chemotherapy-rated, powder-free nitrile gloves. The outer pair should have long cuffs that extend over the gown's sleeves. | Prevents dermal absorption of the cytotoxic compound. Double-gloving provides an additional barrier in case of a breach in the outer glove.[7] |
| Gown | A disposable, solid-front, back-closing gown made of a low-permeability fabric (e.g., polyethylene-coated polypropylene). Must have long sleeves with tight-fitting elastic or knit cuffs. | Protects skin and personal clothing from contamination by splashes or spills.[7] |
| Respiratory Protection | For handling powders or when aerosol generation is possible, a NIOSH-approved N95 respirator or a higher level of respiratory protection, such as a powered air-purifying respirator (PAPR), is required. | Prevents inhalation of hazardous airborne particles.[7] |
| Eye and Face Protection | Chemical splash goggles and a full-face shield. | Protects the eyes and face from splashes of liquids or contact with powders.[7] |
| Shoe Covers | Disposable, slip-resistant shoe covers. | Prevents the transfer of contamination outside of the designated handling area. |
Procedural Guidance: Donning and Doffing of PPE
The correct sequence for putting on (donning) and taking off (doffing) PPE is critical to prevent cross-contamination.
Donning Sequence:
-
Perform hand hygiene.
-
Don inner pair of gloves.
-
Don gown.
-
Don outer pair of gloves, ensuring the cuffs are pulled over the gown sleeves.
-
Don shoe covers.
-
Don respiratory protection (perform a user seal check).
-
Don eye and face protection.
Doffing Sequence (to be performed in a designated doffing area):
-
Remove shoe covers.
-
Remove outer pair of gloves.
-
Remove gown and inner pair of gloves simultaneously, turning the gown inside out as it is removed. Dispose of immediately in a designated cytotoxic waste container.
-
Perform hand hygiene.
-
Remove eye and face protection.
-
Remove respiratory protection.
-
Perform thorough hand hygiene with soap and water.
Experimental Protocol: Representative Antibody Conjugation
This protocol provides a general methodology for the conjugation of an antibody with this compound. All steps involving the handling of the drug-linker must be performed within a primary containment system.
Materials:
-
Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS).
-
This compound.
-
Anhydrous dimethyl sulfoxide (DMSO).
-
Reducing agent (e.g., TCEP).
-
Quenching reagent (e.g., N-acetylcysteine).
-
Purification column (e.g., size-exclusion chromatography).
Procedure:
-
Preparation of this compound Stock Solution:
-
Equilibrate the vial of this compound to room temperature.
-
In a containment enclosure, accurately weigh the required amount of the compound.
-
Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.
-
-
Antibody Reduction:
-
To the mAb solution, add the reducing agent (TCEP) to achieve the desired level of disulfide bond reduction.
-
Incubate at 37°C for 1-2 hours.
-
-
Conjugation Reaction:
-
Add the this compound stock solution to the reduced mAb solution at a specific molar ratio.
-
Incubate at room temperature for 1-4 hours with gentle mixing.
-
-
Quenching:
-
Add an excess of the quenching reagent to stop the reaction.
-
Incubate for 20-30 minutes.
-
-
Purification:
-
Purify the resulting ADC using size-exclusion chromatography to remove unconjugated drug-linker and other small molecules.
-
-
Characterization:
-
Analyze the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and concentration.
-
Operational and Disposal Plans
-
Spill Management: In the event of a spill, evacuate the area and notify safety personnel. Only trained personnel with appropriate PPE should clean up the spill using a chemotherapy spill kit. All cleanup materials must be disposed of as cytotoxic waste.
-
Waste Disposal: All materials that have come into contact with this compound, including PPE, labware, and cleaning materials, must be disposed of in clearly labeled, sealed cytotoxic waste containers according to institutional and local regulations.
Mandatory Visualization
Caption: A logical workflow for the safe handling of this compound.
References
- 1. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. ipservices.care [ipservices.care]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
